(2R)-1-methoxypropan-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMXETCTWNXSFG-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343094 | |
| Record name | (+)-2-Amino-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanamine, 1-methoxy-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
99636-38-1 | |
| Record name | (+)-2-Amino-1-methoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99636-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, 1-methoxy-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-2-Amino-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1-methoxy-2-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2R)-1-methoxypropan-2-amine chemical properties and structure
An In-Depth Technical Guide to (2R)-1-Methoxypropan-2-amine: Properties, Structure, and Synthesis
Abstract
This compound is a chiral primary amine that serves as a valuable building block in modern organic synthesis. Its defined stereochemistry at the C2 position makes it a significant synthon for the development of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialized chemicals. The presence of both an amine and an ether functional group provides multiple reaction pathways for constructing more complex molecules. This technical guide offers a comprehensive examination of the chemical structure, physicochemical properties, spectroscopic characterization, and synthesis of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chiral intermediate.
Molecular Structure and Stereochemistry
Chemical Identity
This compound, also known as (R)-(-)-1-Methoxy-2-propylamine, is a simple yet functionally rich organic molecule. Its structure consists of a three-carbon propane chain substituted with a methoxy group (-OCH₃) at the first carbon and an amino group (-NH₂) at the second.
The Significance of the (R)-Stereocenter
The core structural feature of this compound is the chiral center at the second carbon atom (C2), which is bonded to a hydrogen atom, an amino group, a methyl group, and a methoxymethyl group. The "R" designation, derived from the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of these groups. In pharmaceutical and biological contexts, stereochemistry is paramount, as different enantiomers of a molecule can exhibit drastically different pharmacological, toxicological, and metabolic profiles. The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis, preventing the formation of undesirable stereoisomers in the final product.
Caption: 2D representation of this compound with the C2 chiral center marked (*).
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage. The compound is a colorless liquid with a characteristic ammonia-like odor and is highly soluble in water.[1][2][3]
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 99636-38-1 | [4] |
| Molecular Formula | C₄H₁₁NO | [4][5] |
| Molecular Weight | 89.14 g/mol | [5][6] |
| Appearance | Colorless liquid | [3] |
| Odor | Pungent, ammonia-like | [3] |
| Boiling Point | 93.7 - 94 °C at 760 mmHg | [4][5] |
| Density | 0.845 - 0.849 g/cm³ | [5][6] |
| Flash Point | ~8.9 °C | [4][5] |
| Vapor Pressure | 48.9 mmHg at 25°C | [4] |
| Refractive Index | 1.407 | [4] |
| pKa (Predicted) | 8.84 ± 0.10 | [5] |
| LogP | -0.31 | [4] |
Spectroscopic and Analytical Characterization
A robust analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural elucidation. The expected proton signals for this compound in a deuterated solvent like CDCl₃ are:
-
-OCH₃ (3H): A sharp singlet around 3.3 ppm.
-
-CH₂- (2H): Two diastereotopic protons appearing as a multiplet (typically a doublet of doublets) around 3.2-3.4 ppm, due to coupling with the adjacent chiral proton.
-
-CH- (1H): A multiplet around 2.8-3.0 ppm, coupled to the adjacent -CH₂ and -CH₃ groups.
-
-NH₂ (2H): A broad singlet that can appear over a wide range (e.g., 1.5-2.5 ppm) and whose chemical shift is concentration-dependent.
-
-CH-CH₃ (3H): A doublet around 1.1 ppm, coupled to the single proton on the chiral center.
¹³C NMR spectroscopy would show four distinct signals corresponding to the four unique carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. For this primary amine, the spectrum is characterized by several key absorption bands.[7]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400 - 3250 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |
| 2960 - 2820 | C-H stretching | Aliphatic (sp³ C-H) |
| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| ~1460 | C-H bending | Aliphatic (CH₂, CH₃) |
| ~1120 | C-O stretching | Ether (-O-CH₂) |
| 1250 - 1020 | C-N stretching | Aliphatic Amine |
| 910 - 665 | N-H wagging | Primary Amine (-NH₂) |
The presence of two distinct bands in the 3250-3400 cm⁻¹ region is a definitive indicator of the primary amine group.[7]
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 89.1362.[8] Common fragmentation patterns would involve alpha-cleavage adjacent to the nitrogen atom, leading to a base peak at m/z 44 ([CH(NH₂)CH₃]⁺), and cleavage of the C-O bond.
Synthesis and Manufacturing
The production of enantiomerically pure amines is a significant challenge in chemical manufacturing. Biocatalysis, particularly the use of stereoselective enzymes, has emerged as a highly efficient and sustainable method.
Biocatalytic Synthesis via Transamination
The most advanced route for synthesizing chiral amines like this compound is through the asymmetric amination of a prochiral ketone using a transaminase (TA) enzyme, also known as an aminotransferase.[9] This process involves the transfer of an amino group from an amine donor to the ketone substrate, 1-methoxy-2-propanone.[10][11]
The choice of enzyme is critical for stereocontrol. An (R)-selective transaminase will exclusively, or with high selectivity, produce the (R)-enantiomer of the amine. The overall reaction is an equilibrium process, and strategies such as using a cheap, sacrificial amine donor (like 2-aminopropane or L-alanine) and removing the ketone byproduct (acetone or pyruvate, respectively) are employed to drive the reaction to completion.[10]
Caption: Workflow for the biocatalytic synthesis of this compound.
Experimental Protocol: Transaminase-Catalyzed Synthesis
This protocol is a representative example of a lab-scale biocatalytic synthesis.
1. Materials and Reagents:
-
(R)-selective omega-transaminase (ω-TA)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
1-Methoxy-2-propanone (substrate)
-
2-Aminopropane (amine donor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Bioreactor or temperature-controlled shaker
-
pH meter and titrator (e.g., with 1M HCl)
-
Organic solvent for extraction (e.g., Dichloromethane or MTBE)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
2. Procedure:
-
Enzyme Preparation: Prepare a solution of the (R)-selective transaminase in the potassium phosphate buffer. Add PLP to the final concentration recommended by the enzyme supplier (typically 0.5-1.0 mM).
-
Reaction Setup: In a temperature-controlled vessel, combine the buffered enzyme solution and the amine donor (e.g., 1.5 M 2-aminopropane). Adjust the pH to the optimal range for the enzyme (e.g., 7.5).
-
Substrate Addition: Begin the reaction by adding 1-methoxy-2-propanone to the desired final concentration (e.g., 1.0 M).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the pH and maintain it at the setpoint, as the reaction can cause pH shifts. Track the conversion of the ketone to the amine product using a suitable analytical method (e.g., chiral GC or HPLC).
-
Reaction Termination: Once the reaction has reached the desired conversion (e.g., >99%), terminate it by acidifying the mixture with concentrated HCl to a pH < 2.[10] This denatures the enzyme.
-
Workup and Purification:
-
Filter or centrifuge the reaction mixture to remove the precipitated enzyme.
-
Adjust the pH of the supernatant to >12 with a strong base (e.g., 50% NaOH) to deprotonate the amine product.
-
Extract the free amine into an organic solvent.
-
Dry the combined organic layers over a drying agent, filter, and remove the solvent under reduced pressure.
-
Further purification can be achieved by vacuum distillation to yield the final high-purity product.
-
Applications in Research and Development
Chiral Building Block in Asymmetric Synthesis
The primary application of this compound is as a versatile chiral building block. Its nucleophilic amine group can be used in a wide array of chemical transformations, including amidation, reductive amination, and the formation of heterocycles, all while retaining the crucial stereochemical information at the C2 center.
Relevance in Agrochemicals
While this guide focuses on the (R)-enantiomer, the industrial importance of its stereoisomer, (S)-1-methoxypropan-2-amine, underscores the value of this molecular scaffold. The (S)-enantiomer is a key intermediate in the synthesis of major herbicides like S-metolachlor and dimethenamid-P.[12] This highlights the critical need for efficient and stereoselective synthetic routes to access both enantiomers for different end applications.
Safety, Handling, and Storage
This compound is a hazardous chemical that must be handled with appropriate safety precautions.
-
Hazard Identification: The compound is classified as a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[1] It may also cause drowsiness or dizziness and is harmful to aquatic life with long-lasting effects.[1]
-
Handling and PPE: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Keep away from all sources of ignition and use non-sparking tools.[1] All equipment should be properly grounded to prevent static discharge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][13]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[13][14]
Conclusion
This compound is a chiral intermediate of significant value to the chemical and pharmaceutical industries. Its well-defined stereocenter and dual functionality make it an ideal starting point for the asymmetric synthesis of complex molecules. The rise of biocatalytic methods, particularly using (R)-selective transaminases, has provided a sustainable and highly efficient pathway for its production, ensuring access to this important building block for future innovations in drug discovery and materials science. A thorough understanding of its properties, characterization, and safe handling is essential for its effective application.
References
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(2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). 2-Propanamine, 1-methoxy-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 21, 2026, from [Link]
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LookChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Abrahamson, M. J., et al. (2012). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Angewandte Chemie International Edition, 51(27), 6703-6706. (Note: A representative article, direct link from search was to a diagram on ResearchGate: [Link])
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ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. Retrieved January 21, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved January 21, 2026, from [Link]
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PDBe. (n.d.). (2R)-1-Methoxy-2-propanol | C4H10O2. Retrieved January 21, 2026, from [Link]
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CP Lab Safety. (n.d.). (2R)-2-Methoxy-1-propanamine, 97% Purity. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). 2-Propanone, 1-methoxy-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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(2R)-1-Methoxypropan-2-amine: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth technical overview of (2R)-1-methoxypropan-2-amine, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, properties, applications, and analytical characterization.
Introduction
This compound, a stereoisomer of 1-methoxy-2-propylamine, is a crucial chiral amine valued for its role in asymmetric synthesis. The precise spatial arrangement of its functional groups—a primary amine and a methoxy group—originating from a chiral center, makes it an indispensable synthon for creating complex, enantiomerically pure molecules. The biological activity of many pharmaceuticals and agrochemicals is highly dependent on their stereochemistry; therefore, access to enantiopure building blocks like this compound is paramount for the development of safe and efficacious products.
Physicochemical Properties and Identifiers
A clear understanding of the fundamental properties of this compound is essential for its effective use and handling in a laboratory setting. The key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 99636-38-1[1] |
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | (R)-(-)-1-Methoxy-2-propylamine, (R)-1-Methoxy-2-propanamine |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 92.5-93.5 °C |
| Density | 0.845 g/mL at 25 °C |
| Flash Point | 9 °C |
| Solubility | Soluble in water |
Synthesis of this compound: A Tale of Two Routes
The synthesis of enantiomerically pure this compound can be broadly approached through two distinct strategies: traditional chemical synthesis and modern biocatalytic methods. The choice of route is often dictated by factors such as scalability, cost, desired enantiomeric purity, and environmental impact.
Chemical Synthesis from (R)-Alaninol
A well-established chemical route to this compound begins with the readily available chiral precursor, (R)-alaninol. This method leverages the existing stereocenter of the starting material to construct the target molecule.
Caption: Chemical synthesis pathway from (R)-alaninol.
Experimental Protocol: Synthesis from (R)-Alaninol (Conceptual)
This protocol outlines a general, conceptual procedure for the synthesis of this compound from (R)-alaninol. Note: This is a representative protocol and requires optimization and adherence to all laboratory safety standards. Specific reagents and conditions may vary based on literature procedures.
-
Protection of the Amine: The amino group of (R)-alaninol is first protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
-
Methylation of the Hydroxyl Group: The protected (R)-alaninol is then treated with a strong base, such as sodium hydride, followed by the addition of an alkylating agent like methyl iodide to form the corresponding methyl ether.
-
Deprotection of the Amine: The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield this compound.
-
Purification: The final product is purified by distillation or chromatography to achieve the desired level of purity.
Biocatalytic Synthesis via Transamination
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. The use of enzymes, particularly transaminases, offers high enantioselectivity and operates under mild reaction conditions. This route typically employs the prochiral ketone, 1-methoxy-2-propanone, as the starting material.
Caption: Biocatalytic synthesis of this compound.
Experimental Protocol: Transaminase-Catalyzed Synthesis
The following is a representative protocol for the biocatalytic synthesis of this compound using a transaminase.
| Step | Procedure |
| 1. Reaction Setup | In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared. The prochiral ketone, 1-methoxy-2-propanone, and an amine donor (e.g., isopropylamine) are added to the solution. Pyridoxal 5'-phosphate (PLP), a crucial cofactor for transaminases, is also included. |
| 2. Enzyme Addition | The selected transaminase enzyme (as a whole-cell catalyst or purified enzyme) is added to the reaction mixture. The reaction is then stirred at a controlled temperature (e.g., 30-40 °C). |
| 3. Reaction Monitoring | The progress of the reaction is monitored by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the conversion of the ketone and the enantiomeric excess of the amine product. |
| 4. Work-up and Isolation | Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted, and the product is isolated by extraction and subsequent distillation. |
Application in Drug Development: The Case of Tofogliflozin
The utility of this compound as a chiral building block is exemplified in the synthesis of Tofogliflozin , a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[3][4]
The this compound moiety is incorporated into a side chain of the Tofogliflozin molecule. This specific stereochemistry is critical for the drug's high affinity and selectivity for the SGLT2 transporter.
SGLT2 Inhibition Signaling Pathway
SGLT2 inhibitors like Tofogliflozin exert their therapeutic effect by targeting the SGLT2 protein located in the proximal convoluted tubule of the kidneys. By inhibiting this transporter, they prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream.
Caption: Mechanism of action of Tofogliflozin via SGLT2 inhibition.
Analytical Characterization
Ensuring the chemical and enantiomeric purity of this compound is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.
Caption: Workflow for the analytical characterization of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. Key expected signals include a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, signals for the methylene protons adjacent to the methoxy group, and a singlet for the methoxy protons. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the four carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorptions include N-H stretching vibrations for the primary amine (typically a doublet around 3300-3400 cm⁻¹), C-H stretching vibrations, and a C-O stretching vibration for the ether linkage.
Chromatographic Analysis for Enantiomeric Purity
-
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for determining the enantiomeric purity (e.p.) or enantiomeric excess (e.e.) of this compound. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Alternatively, the amine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Experimental Protocol: Chiral HPLC Method Development (General Approach)
-
Column Selection: A variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) should be screened.
-
Mobile Phase Screening: Different mobile phase compositions (e.g., hexane/isopropanol for normal phase, or acetonitrile/water with additives for reversed-phase) are tested to achieve separation.
-
Optimization: Once a suitable column and mobile phase are identified, parameters such as the mobile phase composition, flow rate, and column temperature are optimized to improve resolution and analysis time.
-
Validation: The developed method should be validated for its accuracy, precision, linearity, and robustness.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is important to consult the Safety Data Sheet (SDS) before handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Inhalation: Avoid breathing vapors or mist.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific synthesis, whether through chemical or biocatalytic routes, is a key enabling technology for the development of enantiomerically pure active ingredients. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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PubChem. Compound Summary for CID 7432381, (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information. Available at: [Link]
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Semantic Scholar. Preparation method of Tofogliflozin monohydrate. Available at: [Link]
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Phenomenex. Chiral HPLC Separations. Available at: [Link]
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Synthesis of Enantiomerically Pure (2R)-1-Methoxypropan-2-amine: An In-Depth Technical Guide
Abstract
Enantiomerically pure (2R)-1-methoxypropan-2-amine is a pivotal chiral building block in modern medicinal chemistry and drug development. Its specific stereochemistry is crucial for the desired pharmacological activity and safety profile of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the principal synthetic strategies to obtain this valuable amine in high enantiomeric purity. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for four key approaches: biocatalytic asymmetric synthesis, synthesis from a chiral pool, kinetic resolution of a racemic mixture, and classical resolution via diastereoselective crystallization. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Significance of Chiral Purity in Drug Design
The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, the synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. This compound serves as a critical intermediate in the synthesis of a variety of APIs, making the reliable and efficient production of this specific enantiomer a significant focus of synthetic organic chemistry.
This guide will explore various methodologies to achieve high enantiomeric excess (ee) of the desired (2R)-enantiomer, providing a toolkit of synthetic options to suit different research and development needs.
Biocatalytic Asymmetric Synthesis: The Power of Enzymes
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For the synthesis of chiral amines, transaminases and amine dehydrogenases are particularly effective enzymes.
Asymmetric Reductive Amination using Transaminases
Mechanism: Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate. The reaction proceeds through a "ping-pong" mechanism involving the pyridoxal phosphate (PLP) cofactor. The PLP first accepts the amino group from the amine donor to form pyridoxamine phosphate (PMP), which then transfers the amino group to the ketone, regenerating PLP and forming the chiral amine. The high stereoselectivity is dictated by the enzyme's chiral active site, which preferentially binds one prochiral face of the ketone.
Workflow for Biocatalytic Asymmetric Reductive Amination:
Caption: Workflow for biocatalytic synthesis.
Experimental Protocol: Transaminase-Catalyzed Synthesis [1]
| Step | Procedure |
| 1. Reaction Setup | In a temperature-controlled reactor, combine 1-methoxy-2-propanone (1.0 M), 2-aminopropane (isopropylamine) as the amine donor (1.5 M), and pyridoxal 5'-phosphate (PLP) cofactor (0.2 mM) in a suitable buffer (e.g., 5 mM sodium phosphate, pH 7.5). |
| 2. Enzyme Addition | Prepare a separate solution of the (R)-selective transaminase in the same buffer and add it to the reaction mixture. |
| 3. Incubation | Maintain the reaction mixture at a controlled temperature (e.g., 30 ± 1 °C) and pH (7.5) with gentle agitation. |
| 4. Monitoring | Monitor the reaction progress by periodically analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the amine product. |
| 5. Work-up | Once the desired conversion is achieved (e.g., >95%), terminate the reaction by adding an acid (e.g., concentrated HCl). |
| 6. Isolation | Remove unreacted ketone and the acetone byproduct by flash distillation. Basify the remaining mixture with a strong base (e.g., 50% NaOH) to deprotonate the amine. |
| 7. Purification | Extract the product with a suitable organic solvent and purify by distillation to yield enantiomerically pure this compound. |
Data Summary: Transaminase-Catalyzed Synthesis
| Parameter | Value | Reference |
| Substrate | 1-Methoxy-2-propanone | |
| Enzyme | (R)-selective transaminase | |
| Amine Donor | Isopropylamine | |
| Conversion | >97% | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
| Reaction Time | 7-8 hours | [2] |
Synthesis from the Chiral Pool: A Stereospecific Approach
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can serve as starting materials for asymmetric synthesis. For the synthesis of this compound, (R)-alaninol is an excellent chiral precursor.
Mechanism: This synthetic route involves a two-step process. First, the amino group of (R)-alaninol is protected. Then, the hydroxyl group is converted to a methoxy group via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the alkoxide generated from the protected (R)-alaninol acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide). Finally, deprotection of the amino group yields the desired product. The stereochemistry at the chiral center is retained throughout the synthesis.
Workflow for Synthesis from (R)-Alaninol:
Caption: Synthesis from a chiral precursor.
Experimental Protocol: Synthesis from (R)-Alaninol
| Step | Procedure |
| 1. Amine Protection | Dissolve (R)-alaninol in a suitable solvent (e.g., dichloromethane). Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)₂O, in the presence of a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). |
| 2. Williamson Ether Synthesis | To a solution of the N-Boc-(R)-alaninol in an anhydrous solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to form the alkoxide. After stirring for a short period, add a methylating agent like methyl iodide (CH₃I) and allow the reaction to warm to room temperature. |
| 3. Work-up | Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. |
| 4. Deprotection | Dissolve the protected product in a suitable solvent (e.g., dichloromethane or methanol) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group. |
| 5. Isolation | Neutralize the reaction mixture with a base and extract the final product. Purify by distillation to obtain this compound. |
Data Summary: Synthesis from (R)-Alaninol
| Parameter | Value |
| Starting Material | (R)-Alaninol |
| Key Reaction | Williamson Ether Synthesis |
| Expected Yield | Good to excellent |
| Enantiomeric Purity | High (retains stereochemistry of starting material) |
Kinetic Resolution of Racemic 1-Methoxypropan-2-amine
Kinetic resolution is a widely used method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In the case of racemic amines, lipase-catalyzed acylation is a common and effective strategy.
Mechanism: Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. In the presence of an acylating agent, a lipase will selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. For the synthesis of this compound, a lipase that preferentially acylates the (S)-enantiomer would be chosen, leaving the desired (R)-enantiomer unreacted.
Workflow for Enzymatic Kinetic Resolution:
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
| Step | Procedure |
| 1. Reaction Setup | In a suitable flask, dissolve racemic 1-methoxypropan-2-amine (1.0 equiv) in an anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether). |
| 2. Enzyme and Acylating Agent Addition | Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) and an acylating agent (e.g., ethyl acetate or diisopropyl malonate, ~0.5 equiv). |
| 3. Reaction | Stir the mixture at a controlled temperature (e.g., 40 °C). |
| 4. Monitoring | Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This is crucial for obtaining high enantiomeric excess for both the product and the remaining starting material. |
| 5. Separation | Stop the reaction by filtering off the immobilized enzyme. The filtrate contains the unreacted this compound and the acylated (S)-enantiomer. |
| 6. Purification | Separate the unreacted amine from the amide product by column chromatography or by an acid-base extraction. |
Data Summary: Lipase-Catalyzed Kinetic Resolution
| Parameter | Value | Reference |
| Substrate | Racemic 1-methoxypropan-2-amine | [3] |
| Enzyme | Candida antarctica lipase B (Novozym 435) | [3] |
| Acylating Agent | Diisopropyl malonate | [3] |
| Conversion | ~50% | [3] |
| Enantiomeric Excess (ee) of unreacted amine | >99% | |
| Reaction Time | 4 hours | [3] |
Diastereoselective Crystallization: A Classical Approach
Diastereoselective crystallization is a classical and often scalable method for resolving racemic mixtures. It relies on the principle that diastereomers have different physical properties, including solubility.
Mechanism: The racemic amine is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the amine can be liberated by treatment with a base.
Workflow for Diastereoselective Crystallization:
Caption: Diastereoselective crystallization workflow.
Experimental Protocol: Diastereoselective Crystallization [4][5][6]
| Step | Procedure |
| 1. Salt Formation | Dissolve the racemic 1-methoxypropan-2-amine in a suitable solvent (e.g., methanol or ethanol). In a separate container, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent. |
| 2. Crystallization | Combine the two solutions. The diastereomeric salt of the (2R)-amine with L-tartaric acid may be less soluble and will start to crystallize. The mixture can be heated to ensure complete dissolution and then cooled slowly to promote the formation of high-purity crystals. |
| 3. Isolation | Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. |
| 4. Liberation of the Free Amine | Dissolve the diastereomeric salt in water and add a strong base (e.g., NaOH solution) to deprotonate the amine and liberate it from the salt. |
| 5. Extraction and Purification | Extract the enantiomerically enriched this compound with an organic solvent and purify by distillation. |
Data Summary: Diastereoselective Crystallization
| Parameter | Value | Reference |
| Resolving Agent | L-(+)-Tartaric acid | [4] |
| Solvent | Methanol or Ethanol | [4] |
| Yield | Dependent on crystallization efficiency | |
| Optical Purity (ee%) | Can be high with optimization |
Analytical Methods for Determining Enantiomeric Purity
The accurate determination of enantiomeric excess is crucial for validating the success of any chiral synthesis. The most common techniques for this purpose are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and different retention times. Derivatization of the amine to a less polar derivative is often necessary to improve peak shape and resolution.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method. Similar to GC, it employs a chiral stationary phase to separate the enantiomers. For amines that lack a UV chromophore, derivatization with a UV-active reagent may be necessary for detection.[5][8]
Conclusion
The synthesis of enantiomerically pure this compound can be achieved through several effective strategies, each with its own advantages and considerations. Biocatalytic methods offer high selectivity and mild conditions, making them an attractive "green" option. Synthesis from the chiral pool provides a direct and stereospecific route, provided the starting material is readily available. Kinetic resolution is a powerful technique for resolving racemic mixtures, with the key being the selection of an appropriate enzyme and reaction conditions to achieve ~50% conversion. Finally, diastereoselective crystallization remains a robust and scalable classical method, with the success hinging on the judicious choice of resolving agent and crystallization solvent. The selection of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and available resources and expertise.
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A Comprehensive Spectroscopic Guide to (2R)-1-methoxypropan-2-amine
This technical guide provides an in-depth analysis of the spectroscopic data for (2R)-1-methoxypropan-2-amine (CAS No. 99636-38-1), a chiral amine of interest in pharmaceutical and agrochemical research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
Introduction
This compound is a chiral primary amine with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol .[1][2] Its structure consists of a propane backbone with a methoxy group at the C1 position and an amine group at the chiral center, C2. Understanding the spectroscopic signature of this molecule is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings.
It is important to note that in a standard (achiral) spectroscopic measurement, enantiomers such as (2R)- and (2S)-1-methoxypropan-2-amine are indistinguishable.[3][4] Therefore, the data presented herein, sourced for the racemic mixture known as methoxyisopropylamine, is representative of the individual enantiomers in an achiral environment.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data lies in understanding the chemical environment of each atom within the molecule.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a chiral molecule in an achiral solvent, the NMR spectra of the two enantiomers are identical.[4]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-methoxypropan-2-amine will exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule.
Experimental Protocol: ¹H NMR A sample of 1-methoxypropan-2-amine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then acquired on a standard NMR spectrometer.
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Rationale |
| -NH₂ | 0.5 - 5.0 | Broad singlet | 2H | The chemical shift is highly variable and depends on concentration, solvent, and temperature. The protons are exchangeable, leading to a broad signal. |
| -CH(NH₂) | ~2.8 - 3.2 | Multiplet | 1H | This proton is deshielded by the adjacent electron-withdrawing amine group. It will be split by the protons on the neighboring CH₂ and CH₃ groups. |
| -CH₂-O | ~3.2 - 3.5 | Multiplet | 2H | These protons are adjacent to the chiral center and the oxygen atom, leading to a downfield shift. They are diastereotopic and may appear as a complex multiplet. |
| -O-CH₃ | ~3.3 | Singlet | 3H | The methyl group attached to the oxygen is in a distinct chemical environment, appearing as a sharp singlet. |
| -CH-CH₃ | ~1.0 - 1.2 | Doublet | 3H | This methyl group is adjacent to the chiral center's CH group and will be split into a doublet. |
Rationale for Experimental Choices:
-
Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. D₂O can also be used and is particularly useful for identifying the -NH₂ protons, as they will exchange with deuterium, causing their signal to disappear from the spectrum.
-
Internal Standard: TMS is used as a universal reference point (δ 0.0 ppm) for chemical shifts in ¹H NMR spectroscopy.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
| Carbon | Chemical Shift (δ) ppm (Predicted) | Rationale |
| C H(NH₂) | ~45 - 55 | The carbon atom bonded to the nitrogen is significantly deshielded. |
| C H₂-O | ~70 - 80 | The carbon atom bonded to the oxygen atom experiences a strong deshielding effect, shifting it significantly downfield. |
| -O-C H₃ | ~55 - 65 | The methoxy carbon is also deshielded by the attached oxygen. |
| -CH-C H₃ | ~15 - 25 | The terminal methyl carbon is in a relatively shielded environment and appears upfield. |
Rationale for Experimental Choices:
-
Proton Decoupling: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each chemically equivalent carbon atom, which aids in interpretation.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR For a liquid sample like 1-methoxypropan-2-amine, the IR spectrum is most conveniently obtained using an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |
| 2850 - 3000 | C-H stretch | Alkanes (-CH, -CH₂, -CH₃) |
| 1590 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1070 - 1150 | C-O stretch | Ether (-O-) |
| 1000 - 1250 | C-N stretch | Aliphatic Amine |
Rationale for Experimental Choices:
-
ATR-FTIR: This is a modern, rapid, and non-destructive method for obtaining IR spectra of liquid and solid samples, requiring minimal sample preparation.
-
Neat Liquid: As 1-methoxypropan-2-amine is a liquid at room temperature, running the spectrum of the pure substance provides a strong signal without interference from solvents.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Experimental Protocol: MS The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile liquids. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 89, corresponding to the molecular weight of C₄H₁₁NO. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the observed mass.[7]
-
Base Peak: The most abundant fragment ion, known as the base peak, is often the result of alpha-cleavage. For 1-methoxypropan-2-amine, the most likely alpha-cleavage is the loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium ion.
-
[CH₃OCH₂CH(NH₂)CH₃]⁺• → [CH₃OCH₂CH=NH₂]⁺ + •CH₃ (m/z = 74)
-
-
Other Significant Fragments:
-
Loss of a methoxy radical (•OCH₃) leading to a fragment at m/z = 58.
-
Loss of the aminomethyl group (•CH₂NH₂) leading to a fragment at m/z = 59.
-
A prominent peak at m/z = 44 is likely due to the [CH(NH₂)CH₃]⁺ fragment resulting from cleavage of the C1-C2 bond.
-
Caption: Predicted major fragmentation pathways for 1-methoxypropan-2-amine in mass spectrometry.
Rationale for Experimental Choices:
-
Electron Impact (EI): EI is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation and creating a reproducible "fingerprint" of the molecule.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (amine and ether), and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This information is invaluable for researchers and scientists in confirming the identity and purity of this chiral building block in drug development and other scientific applications.
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ResearchGate. (2025, August 9). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Retrieved from [Link]
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Chiral purity and enantiomeric excess of (2R)-1-methoxypropan-2-amine
An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (2R)-1-methoxypropan-2-amine
Foreword: The Imperative of Stereochemical Fidelity
In the landscape of modern drug development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety. Chiral amines, such as this compound, are indispensable building blocks (synthons) for a vast array of active pharmaceutical ingredients (APIs).[1][2] The biological systems these APIs target are inherently chiral, meaning they interact differently with each enantiomer of a chiral drug. This guide provides a comprehensive framework for the critical task of determining the chiral purity and enantiomeric excess (e.e.) of this compound, equipping researchers and quality control professionals with the principles, methodologies, and practical insights required to ensure stereochemical integrity.
Introduction to this compound: A Key Chiral Intermediate
This compound is a primary chiral amine valued for its role in constructing more complex molecular architectures.[2] Its synthesis in high enantiomeric purity is a key objective, often achieved through highly stereoselective methods like biocatalytic transamination of the prochiral ketone, 1-methoxy-2-propanone.[2][3][4] Given that the desired therapeutic effect is often attributable to a single enantiomer, while the other may be inactive or even harmful, rigorous analytical validation of its enantiomeric excess is a non-negotiable step in the quality control pipeline.
Enantiomeric Excess (e.e.) Defined: Enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.
% e.e. = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. An e.e. of 100% signifies an enantiomerically pure sample, while an e.e. of 0% indicates a racemic mixture.
The Analytical Landscape: Methodologies for Quantifying Chiral Purity
The core challenge in analyzing enantiomers is their identical physical properties (e.g., boiling point, solubility, spectroscopic behavior) in an achiral environment. Analytical strategies, therefore, rely on creating a temporary chiral environment to induce distinguishable properties. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy: Probing Chirality through Diastereomeric Interactions
NMR spectroscopy is a powerful, non-destructive technique that becomes capable of distinguishing enantiomers upon their conversion into diastereomers.[5] Diastereomers have different physical properties and, crucially, distinct NMR spectra. This conversion can be achieved through two primary mechanisms.
-
Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that covalently bonds to the amine, forming a pair of diastereomers.[6] For a primary amine like this compound, the reaction with a chiral acid chloride, for instance, yields diastereomeric amides. The key to a trustworthy protocol is ensuring the derivatization reaction proceeds to 100% completion. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, yielding an inaccurate e.e. measurement. A classic CDA is Mosher's acid, but more advanced, multicomponent systems are now common for primary amines.[6][7]
-
Chiral Solvating Agents (CSAs): A CSA, such as enantiopure BINOL derivatives, forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8] This interaction is rapid and reversible, inducing small but measurable differences in the chemical shifts (Δδ) of the corresponding protons in the NMR spectrum. This method has the advantage of being non-destructive to the sample, but may offer lower resolution compared to CDAs.
A particularly robust method for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure diol like 1,1'-bi-2-naphthol (BINOL).[9][10][11] This reaction quantitatively forms structurally rigid diastereoisomeric iminoboronate esters, which exhibit well-resolved signals in the ¹H NMR spectrum, allowing for precise integration.[9][11]
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separation
Chiral HPLC is arguably the most widely used and powerful technique for separating enantiomers and determining e.e.[12] It provides high resolution and accuracy, and two main strategies are employed.[13]
-
Direct Method (Chiral Stationary Phases - CSPs): This is the most elegant approach, where the analyte is passed through a column containing a chiral stationary phase. The CSP interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® and Chiralcel®) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amines.[5][14][15]
-
Indirect Method (Diastereomeric Derivatization): Similar to the NMR approach, the enantiomeric mixture is first derivatized with a CDA to form diastereomers.[13][16] These diastereomers can then be readily separated on a standard, achiral HPLC column. While effective, this method requires an additional reaction step and absolute certainty that the derivatization does not alter the original enantiomeric ratio.
Decision Framework for Method Selection
The choice of analytical method is a strategic one, guided by the specific requirements of the analysis. Expertise lies in selecting the most appropriate tool for the task at hand.
Caption: General experimental workflow for e.e. determination.
Protocol: e.e. Determination by ¹H NMR using a Chiral Derivatizing Agent
This protocol is based on the highly reliable three-component assembly which is ideal for primary amines. [9][10][11]
-
Reagent Preparation: Prepare stock solutions of this compound (analyte), 2-formylphenylboronic acid, and enantiomerically pure (S)-1,1'-bi-2-naphthol ((S)-BINOL) in a deuterated solvent (e.g., CDCl₃).
-
Reaction Setup: In a clean NMR tube, combine the following:
-
1.0 equivalent of the this compound solution.
-
1.0 equivalent of the 2-formylphenylboronic acid solution.
-
1.1 equivalents of the (S)-BINOL solution.
-
-
Reaction: Agitate the NMR tube gently for 5-10 minutes at room temperature to ensure complete formation of the diastereomeric iminoboronate esters. The reaction is typically quantitative and rapid. [11]4. NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate signal integration.
-
Data Analysis:
-
Identify the well-resolved, baseline-separated signals corresponding to a specific proton in the two diastereomers (the imine proton is often a good choice). [11] * Carefully integrate these two signals. Let the integrals be I₁ and I₂.
-
Calculate the enantiomeric excess using the formula: % e.e. = |(I₁ - I₂) / (I₁ + I₂)| * 100.
-
Protocol: General Method Development for Chiral HPLC
-
Column Selection: Based on the structure (primary amine), a polysaccharide-based CSP is a strong starting point. Columns like Chiralpak® IA, IB, or IC, or Lux® Cellulose-1 are excellent candidates. [14]2. Mobile Phase Screening:
-
For normal phase mode, start with a simple mobile phase like Hexane/2-Propanol (IPA) in a 90/10 ratio. To improve interaction with the basic amine, add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase. This sharpens peak shape and improves resolution.
-
Run a screening gradient or a series of isocratic runs, varying the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20% IPA).
-
-
Optimization: Once separation is observed, optimize the resolution (Rs) by fine-tuning the mobile phase composition. Lowering the percentage of the polar modifier (alcohol) generally increases retention time and resolution.
-
Detection: Use a standard UV detector. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary, or alternative detection methods like mass spectrometry (LC-MS) can be used.
-
Quantification:
-
Inject a certified racemic standard of 1-methoxypropan-2-amine to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for each enantiomer (Area_R and Area_S).
-
Calculate enantiomeric excess: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
Conclusion and Authoritative Grounding
The determination of chiral purity for key intermediates like this compound is a cornerstone of quality assurance in the pharmaceutical and chemical industries. Both NMR spectroscopy with chiral auxiliaries and chiral HPLC offer robust, reliable platforms for this analysis. The choice of method should be a deliberate one, guided by considerations of sample availability, required accuracy, throughput needs, and the potential for orthogonal validation. By implementing the structured protocols and decision frameworks outlined in this guide, scientists can ensure the stereochemical fidelity of their materials, contributing to the development of safer and more effective chemical products.
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- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
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- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
- Chiral derivatization protocol used for determining the ee of...
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
- A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR.
- Chiral deriv
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH.
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- This compound | 99636-38-1. Benchchem.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Deriv
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. PubMed.
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Benchchem.
- Chiral HPLC Separ
- Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral St
- Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Chiral HPLC separation: str
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A Researcher's Guide to Sourcing and Quality Assessment of (2R)-1-methoxypropan-2-amine
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the stereochemical identity of a molecule is paramount. Chiral amines, such as (2R)-1-methoxypropan-2-amine, are fundamental chiral building blocks, indispensable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules.[1] The precise three-dimensional arrangement of atoms in these molecules can dictate their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, access to high-quality, enantiomerically pure chiral intermediates is a critical starting point for any successful research and development program.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of commercial suppliers of this compound, guidance on selecting a reputable source, and detailed protocols for the in-house quality assessment of this critical research material.
Navigating the Commercial Landscape: Selecting a Supplier for this compound
The selection of a commercial supplier for a chiral building block like this compound should be a meticulous process, guided by considerations of purity, documentation, and reliability. The market offers a range of suppliers, from large, well-established chemical providers to smaller, more specialized companies.
Key Considerations for Supplier Selection:
-
Purity and Enantiomeric Excess (e.e.): The most critical parameter is the enantiomeric purity of the supplied material. For research applications, a high enantiomeric excess (typically >98% e.e.) is often required to ensure the stereochemical integrity of subsequent synthetic steps. Suppliers should provide a clear specification for both chemical and enantiomeric purity on their product information page and Certificate of Analysis (CoA).
-
Comprehensive Documentation: A reputable supplier will readily provide a detailed Certificate of Analysis (CoA) with each batch. This document should include, at a minimum, the compound's identity, batch number, appearance, and the results of analytical tests confirming its purity (e.g., by NMR, GC, or HPLC) and enantiomeric excess. A Safety Data Sheet (SDS) is also mandatory and provides essential information on handling, storage, and potential hazards.
-
Supplier Reputation and Transparency: Established suppliers with a history of providing high-quality reagents to the pharmaceutical industry are often a reliable choice. Customer reviews, certifications (e.g., ISO 9001), and the transparency of their quality control processes are important indicators of a trustworthy supplier.
-
Availability and Lead Times: For ongoing research projects, consistent availability and reasonable lead times are crucial. Inquire about stock levels and typical delivery times before placing an order.
Below is a comparative table of some commercial suppliers of this compound, compiled from publicly available information. Note: This is not an exhaustive list, and specifications may vary by batch. Always consult the supplier's documentation for the most current information.
| Supplier | Product Name | CAS Number | Stated Purity | Additional Information |
| Sigma-Aldrich | 1-Methoxy-2-propylamine | 37143-54-7 (racemate) | 95% | Offers the racemate and the (S)-enantiomer. The (R)-enantiomer may be available through their custom synthesis services.[1] |
| AChemBlock | (2R)-1-Methoxy-2-propanamine | 99636-38-1 | 95% | Provides basic product information including IUPAC name and SMILES notation.[2] |
| Key Organics | This compound | 99636-38-1 | >95% | Offers various pack sizes and provides access to the Safety Data Sheet (SDS) on their website.[3] |
| BLDpharm | (R)-1-Methoxypropan-2-amine | 99636-38-1 | - | Lists the product and CAS number. Detailed purity specifications should be requested.[4] |
| Finetech Industry Limited | (R)-(-)-1-Methoxy-2-propylamine | - | 98% | Provides a range of package sizes.[5] |
| Chemsrc | (2R)-1-Methoxy-2-propanamine | 99636-38-1 | 95.0% | Acts as a directory for various suppliers, primarily from China.[6] |
Logical Workflow for Supplier Vetting:
Sources
Safety and handling precautions for (2R)-1-methoxypropan-2-amine
An In-depth Technical Guide to the Safe Handling of (2R)-1-methoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a chiral amine, serves as a valuable intermediate in various chemical syntheses. Its unique structural properties make it a key building block in the development of complex molecules, particularly within the pharmaceutical and agricultural industries[1][2]. However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance with multiple risk factors. A thorough understanding of these hazards is the foundation of a robust safety plan. The primary hazards include its flammability, corrosivity, and potential for harm if ingested or absorbed through the skin.
Globally Harmonized System (GHS) Classification
The compound is categorized under several GHS hazard classes, which are summarized below. These classifications form the basis for the precautionary measures outlined in this guide.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 / Category 3 | H225/H226: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Primary Hazard Analysis
-
Flammability: With a very low flash point of approximately 9°C (48.2°F), this compound is highly flammable.[5][6] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[3][7] This necessitates the strict exclusion of all ignition sources—open flames, sparks, hot surfaces, and static electricity—from handling and storage areas.[3] All equipment must be properly grounded to prevent static discharge.[3][7]
-
Corrosivity: As an amine, the compound is corrosive and can cause severe burns to the skin and eyes upon contact.[1][3] The damage to eye tissue can be irreversible and may lead to blindness.[7] This corrosive nature mandates the use of comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield, especially when handling larger quantities or when there is a risk of splashing.
-
Toxicity: this compound is harmful if swallowed.[1][3] Ingestion can cause severe swelling and damage to the gastrointestinal tract, with a danger of perforation.[7] Due to its corrosive nature, inducing vomiting is contraindicated. Inhalation of high concentrations of vapor may lead to respiratory irritation and other systemic effects like dizziness and nausea.[7]
Ecological Hazards
The compound is designated as harmful to aquatic life with long-lasting effects.[3][7] Therefore, it must not be released into the environment.[3][8] All spills must be contained, and waste must be disposed of through approved channels to prevent contamination of drains, surface water, and groundwater.[3]
Chemical and Physical Properties
A clear understanding of the physical properties of this compound is crucial for its safe handling and for designing experiments.
| Property | Value | Source(s) |
| CAS Number | 99636-38-1 | [5][6][8] |
| Molecular Formula | C₄H₁₁NO | [1][5] |
| Molecular Weight | 89.14 g/mol | [1][5][6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 92.5-94 °C | [5][6] |
| Density | ~0.845 - 0.849 g/cm³ at 25°C | [6] |
| Flash Point | ~9 °C (48.2 °F) [closed cup] | [5][6] |
| Vapor Pressure | 48.9 mmHg at 25°C | [5] |
| Solubility | Soluble in water | [4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. Personnel must be trained in the correct selection, use, and disposal of PPE.
| PPE Category | Recommended Equipment | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid. Standard safety glasses are insufficient.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Must be worn at all times when handling the chemical. Check manufacturer data for breakthrough times and replace gloves immediately if contamination is suspected.[9][10] |
| Skin and Body Protection | Flame-retardant lab coat and chemical-resistant apron. Closed-toe shoes are mandatory. | Protects skin from accidental contact and clothing from contamination.[9][11] Avoid synthetic materials that can melt onto skin in a fire. |
| Respiratory Protection | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of flammable and harmful vapors.[3][7][9] If a hood is unavailable or in case of emergency, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
PPE Workflow: Donning and Doffing Sequence
Caption: Correct sequence for putting on and taking off PPE.
Safe Handling and Operating Procedures
Adherence to a strict, step-by-step protocol is essential for safely handling this compound.
Protocol for Laboratory Handling
-
Pre-Experiment Preparation:
-
Conduct a thorough risk assessment for the specific experiment.[9]
-
Ensure a certified chemical fume hood is operational and accessible.[9]
-
Verify that an eyewash station and safety shower are unobstructed and have been recently tested.[7]
-
Assemble all necessary equipment and PPE before retrieving the chemical from storage.
-
-
Chemical Handling:
-
All manipulations of this compound must be performed inside a chemical fume hood to control vapor exposure.[3][7]
-
Ground all metal equipment, containers, and receiving vessels to prevent the buildup of static electricity.[3][7] Use non-sparking tools.[3]
-
When transferring the liquid, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.[10]
-
Avoid eating, drinking, or smoking in the laboratory area.[3][12]
-
-
Post-Experiment Procedures:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Properly label and segregate all waste generated.
-
Wipe down the work area within the fume hood.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13]
-
Storage and Incompatibility
Proper storage is critical to maintaining the chemical's stability and preventing hazardous reactions.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[3][8]
-
The storage area should be kept cool and away from heat, sparks, open flames, and other sources of ignition.[3]
-
Some sources suggest that amines may form peroxides on prolonged storage; it is prudent to date containers upon opening and monitor for potential peroxide formation.
Chemical Incompatibility
This compound can react violently with certain classes of chemicals. Avoid contact with:
-
Strong oxidizing agents
-
Acids and acid halides
-
Anhydrides
-
Isocyanates
The reaction with acids is exothermic.[4] Contact with strong reducing agents may generate flammable hydrogen gas.[4]
Incompatibility Diagram
Caption: Major chemical incompatibilities.
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure, spill, or fire.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][8]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. Call a physician immediately.[3][7][8]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][7][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7][8]
Spill Response
-
Small Spills: Evacuate the immediate area. Ensure adequate ventilation and remove all ignition sources. Absorb the spill with an inert, non-combustible material such as dry sand or earth.[3][7] Place the absorbed material into a suitable, sealed container for disposal.
-
Large Spills: Evacuate personnel from the area, staying upwind of the spill. Alert emergency responders.[7] Prevent the spill from entering drains or waterways. Approach the spill only with full protective gear, including a self-contained breathing apparatus.
Fire Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][7][8]
-
Unsuitable Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to an ignition source. Containers may explode when heated.[3][7] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Containerization: Collect chemical waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][7][8] Do not dispose of down the drain or into the environment.[3]
Conclusion
This compound is a potent chemical intermediate whose safe use is predicated on a disciplined and informed approach to laboratory safety. Its high flammability, corrosivity, and toxicity require the consistent use of engineering controls, appropriate PPE, and strict adherence to established protocols. By integrating the principles and procedures detailed in this guide, researchers can mitigate the inherent risks and handle this compound with a high degree of safety and confidence.
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ChemSrc. (2025). (2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1. Retrieved from [Link]
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PubChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxypropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Santa Barbara. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
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Solubility of (2R)-1-methoxypropan-2-amine in organic solvents
An In-Depth Technical Guide to the Solubility of (2R)-1-methoxypropan-2-amine in Organic Solvents
Executive Summary
This compound is a chiral amine whose utility in synthetic chemistry and drug development is growing. A fundamental understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will delve into the molecular characteristics governing its solubility, predict its behavior in various organic solvent classes, and provide a robust, field-proven experimental protocol for precise solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction to this compound
This compound, a chiral primary amine, features a methoxy group and a propyl backbone. Its structure combines key functional groups that dictate its physical and chemical behavior. The primary amine group offers a site for hydrogen bonding (both as a donor and acceptor) and acts as a Brønsted-Lowry base, while the ether linkage provides an additional hydrogen bond acceptor site. The short alkyl chain contributes a degree of non-polar character. These features make it a versatile building block in asymmetric synthesis and as a component in functional materials. An accurate grasp of its solubility is the foundational step for any application, from selecting an appropriate reaction medium to designing crystallization-based purification processes.
Physicochemical Properties
A summary of the key physicochemical properties of 1-methoxy-2-propylamine is essential for understanding its solubility profile. The data presented below pertains to the racemate or the specific (2R)-enantiomer where specified.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 92.5-93.7 °C at ~760 mmHg | [1][5] |
| Density | ~0.845 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D ~1.4065 | [4][5] |
| pKa (Predicted) | 8.84 ± 0.10 | [3] |
| Water Solubility | 346 g/L at 25 °C (for racemate) | [3] |
The Molecular Basis of Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is a direct consequence of the interplay between its polar and non-polar structural elements and the corresponding characteristics of the solvent.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The primary amine (-NH₂) group of this compound can donate two hydrogen bonds and accept one, while the ether oxygen (-O-) can accept a hydrogen bond.[7] This strong potential for hydrogen bonding leads to high miscibility in lower-aliphatic alcohols. While one source indicates it is "slightly" soluble in methanol, this may refer to specific conditions or purity levels; generally, high solubility is expected.[4]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They also possess significant dipole moments. The amine can act as a hydrogen bond donor to the solvent's acceptor sites (e.g., the carbonyl oxygen in acetone). Dipole-dipole interactions between the solute and solvent will also be significant. Therefore, good solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The primary interactions are weak van der Waals forces. The polar amine and ether functionalities of this compound are energetically mismatched with the non-polar environment. While the propyl chain offers some lipophilic character, the polar groups dominate, leading to predicted low solubility in strongly non-polar solvents.[8][9]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Chloroform's hydrogen is slightly acidic and can form a weak hydrogen bond with the amine's lone pair. Solubility in these solvents is generally good, as supported by literature indicating it is soluble in chloroform.[4]
Predicted Qualitative Solubility Profile
Based on the principles above and available data, the following qualitative solubility can be predicted. This table serves as a practical starting point for solvent screening.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High / Miscible | Strong hydrogen bonding capabilities of both solute and solvent.[7] |
| Polar Aprotic | Acetone, Acetonitrile | High | Favorable dipole-dipole interactions and hydrogen bonding. |
| Chlorinated | Dichloromethane, Chloroform | High | Weak hydrogen bonding and compatible polarity. Confirmed for Chloroform.[4] |
| Aromatic | Toluene | Moderate | Solute's alkyl chain provides some compatibility, but polarity mismatch limits high solubility. |
| Aliphatic (Non-polar) | n-Hexane | Low | Significant mismatch in polarity; van der Waals forces are insufficient to overcome solute-solute interactions.[9] |
| Ethers | Diethyl Ether | Moderate to High | The ether solvent can accept a hydrogen bond from the amine; polarity is relatively compatible.[10] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a robust experimental method is required. The isothermal gravimetric method is a reliable and widely used technique for determining the solubility of a solid or liquid in a solvent.[11] This protocol is designed to be self-validating by ensuring equilibrium is reached.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Rotary evaporator or vacuum oven
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add a precisely measured volume of the chosen organic solvent (e.g., 10.0 mL) to a glass vial. b. Add an excess of this compound to the solvent. "Excess" means enough solute is added so that a separate, undissolved phase remains visible after equilibration. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to ensure equilibrium is reached. (Expertise Note: For amines of this type, 24-48 hours is typically sufficient, but a preliminary kinetic study—sampling at 12, 24, 36, and 48 hours—is recommended to confirm that the concentration has plateaued, thus validating the equilibration time).
-
Sample Collection and Filtration: a. Once equilibrium is achieved, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours for the excess solute to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent temperature-induced precipitation. c. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, dry volumetric flask. (Trustworthiness Note: Filtration is critical to remove any microscopic, undissolved droplets, ensuring you are only measuring the truly dissolved solute).
-
Gravimetric Analysis: a. Record the exact mass of the filtered saturated solution. b. Carefully remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low to prevent loss of the relatively volatile amine (boiling point ~93 °C). c. Once the bulk solvent is removed, place the flask in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant mass is achieved. (Trustworthiness Note: Achieving constant mass, confirmed by weighing the flask at 2-hour intervals until the reading does not change, is a self-validating step confirming complete solvent removal). d. The final mass is that of the dissolved this compound.
-
Calculation of Solubility: a. Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of amine residue / Volume of aliquot taken) * 100[11]
Visualization of Experimental Workflow
The logical flow of the quantitative solubility determination protocol can be visualized to ensure clarity and reproducibility.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in polar protic and aprotic solvents and sparingly soluble in non-polar aliphatic solvents. For applications requiring precise solubility values, the provided gravimetric experimental protocol offers a robust and reliable method for generating this critical data in-house. This guide equips researchers with both the theoretical foundation and the practical tools necessary to confidently work with this compound in various solvent systems.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021536, 2-Propanamine, 1-methoxy-, (2S)-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117772-42-6, (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]
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(2R)-1-methoxypropan-2-amine: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are indispensable components in asymmetric synthesis, serving as foundational synthons for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, (2R)-1-methoxypropan-2-amine emerges as a particularly valuable and versatile chiral building block. Its bifunctional nature, possessing both a primary amine and a methoxy group at a defined stereocenter, allows it to exert precise stereochemical control in a variety of chemical transformations. This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, principal synthetic routes, and its critical applications as a chiral auxiliary, a resolving agent, and a key intermediate in the synthesis of complex, high-value molecules. We will delve into the mechanistic underpinnings of its utility, present detailed experimental protocols, and offer field-proven insights to empower researchers in leveraging this synthon for their synthetic challenges.
Foundational Profile of this compound
Understanding the intrinsic properties of a chiral building block is paramount to its effective application. The specific arrangement of the amine, methoxy, and methyl groups around the chiral center (C2) creates a unique steric and electronic environment that dictates its reactivity and its ability to induce asymmetry.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are critical for procedural design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO | [3] |
| Molecular Weight | 89.14 g/mol | [3][4] |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 93.7 °C at 760 mmHg | [3][4] |
| Density | 0.845 - 0.849 g/cm³ | [4][6] |
| Flash Point | 8.9 - 9 °C | [3][6] |
| CAS Number | 99636-38-1 | [3][6] |
Stereochemical Integrity and Significance
The utility of this compound is fundamentally tied to its stereochemical purity. The "(2R)" designation specifies the absolute configuration at the C2 stereocenter. This defined chirality is essential because enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[7] The ability to introduce this specific stereocenter with high fidelity is a primary goal in pharmaceutical and agrochemical synthesis.[7][8]
Synthesis of Enantiomerically Pure this compound
The accessibility of enantiopure this compound is a critical consideration for its widespread use. Several strategies have been developed, ranging from classical resolution to modern biocatalytic methods. The choice of method often depends on scalability, cost, and desired enantiomeric purity.
Kinetic Resolution of Racemic 1-methoxypropan-2-amine
Kinetic resolution is a robust technique that exploits the differential reaction rates of enantiomers with a chiral catalyst or reagent. Lipase-catalyzed acylation is a common and effective method for resolving racemic amines.
Causality of Experimental Choices: Lipases, particularly from Candida antarctica (Lipase B), are highly effective for this transformation due to their excellent enantioselectivity in aminolysis reactions.[9] The choice of the acylating agent (e.g., isopropyl 2-ethoxyacetate) and a non-polar solvent like methyl tert-butyl ether (MTBE) is crucial. MTBE solubilizes the reactants while minimizing enzyme denaturation, and the specific acyl donor can significantly influence the enzyme's selectivity (E-value).[9][10]
Generalized Protocol for Lipase-Catalyzed Kinetic Resolution:
-
Setup: Dissolve racemic 1-methoxypropan-2-amine (1.0 eq) and the acyl donor (e.g., isopropyl acetate, 0.6 eq) in MTBE.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the solution (typically 5-10% by weight of the amine).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress using chiral chromatography (GC or HPLC).
-
Termination: The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted (R)-amine and the acylated (S)-amide.
-
Workup: Filter off the immobilized enzyme (which can often be recycled). The filtrate contains the unreacted (R)-amine and the (S)-amide.
-
Separation: Separate the free amine from the amide by acid-base extraction or chromatography. The amide can then be hydrolyzed under acidic or basic conditions to recover the (S)-enantiomer if desired.
Diagram: Workflow for Kinetic Resolution Below is a conceptual workflow illustrating the key stages of a lipase-catalyzed kinetic resolution.
Caption: Workflow for enzymatic kinetic resolution of 1-methoxypropan-2-amine.
Asymmetric Synthesis via Biocatalytic Transamination
A more direct and atom-economical approach to chiral amines is asymmetric synthesis. Biocatalytic reductive amination or transamination of the prochiral ketone, 1-methoxy-2-propanone, has emerged as a powerful industrial method.[7][11]
Causality of Experimental Choices: Transaminase (TAm) enzymes, often requiring pyridoxal 5'-phosphate (PLP) as a cofactor, can catalyze the transfer of an amino group from a donor molecule to a ketone with high stereoselectivity.[11] Isopropylamine is an excellent, cost-effective amine donor because its conversion to the acetone by-product helps drive the reaction equilibrium forward.[8][11] Running the reaction under a vacuum at elevated temperatures can further enhance conversion by removing the volatile acetone.[8]
Generalized Protocol for Transaminase-Catalyzed Synthesis:
-
Buffer Preparation: Prepare a suitable buffer (e.g., sodium phosphate) and adjust the pH to the enzyme's optimum (typically pH 7.5-8.5).
-
Reagent Mix: To the buffer, add 1-methoxy-2-propanone, the amine donor (e.g., isopropylamine, often in excess), and the PLP cofactor.
-
Enzyme Addition: Add the transaminase enzyme (as a whole-cell lysate or purified enzyme). For the synthesis of the (R)-enantiomer, an (R)-selective transaminase is required.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-50 °C) with gentle agitation. Monitor the formation of this compound and the depletion of the ketone via GC or HPLC.
-
Workup: Once the reaction reaches completion (>99% ee is achievable), terminate it by adjusting the pH (e.g., adding HCl).[11]
-
Isolation: The product can be isolated from the reaction mixture by distillation, taking advantage of the volatility of the remaining reactants and by-products.[11]
| Synthesis Method | Key Reagents/Catalyst | Typical ee (%) | Advantages | Disadvantages |
| Kinetic Resolution | Racemic amine, Lipase, Acyl donor | >98 | Well-established, robust | Theoretical max yield of 50%, requires separation |
| Asymmetric Transamination | Prochiral ketone, Transaminase, Amine donor | >99 | High yield (>95%), high ee, atom-economical | Requires specific enzyme, process optimization needed |
Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a tool for controlling stereochemistry in subsequent synthetic steps.
Role as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective transformation.[12] After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered. This compound can be used to form chiral imines or enamines, which then undergo diastereoselective reactions.
Mechanism of Stereodirection: When this compound is condensed with a ketone or aldehyde, it forms a chiral imine. The methoxy group and the methyl group at the stereocenter create a sterically biased environment. The methoxy group, capable of coordinating with metal ions (e.g., from a reducing agent or organometallic reagent), can lock the conformation of the imine intermediate. This forces the incoming nucleophile or hydride to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer.[1]
Diagram: Stereodirection using a Chiral Auxiliary This diagram illustrates how the chiral auxiliary directs the attack of a nucleophile.
Caption: Conceptual pathway for diastereoselective synthesis using the amine as a chiral auxiliary.
Use as a Chiral Resolving Agent
Classical resolution via diastereomeric salt formation remains a powerful and industrially relevant method for separating enantiomers, particularly for racemic acids.[13][14]
Principle of Resolution: this compound, as a chiral base, reacts with a racemic carboxylic acid to form a pair of diastereomeric salts: [(R)-amine:(R)-acid] and [(R)-amine:(S)-acid]. These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent system.[13] This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one in the mother liquor. The enantiomerically pure acid can then be liberated from the salt by treatment with a strong acid.
Generalized Protocol for Chiral Resolution:
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). In a separate flask, dissolve 0.5-1.0 equivalents of this compound in the same solvent.
-
Mixing: Slowly add the amine solution to the acid solution with stirring. Salt formation may result in immediate precipitation or may require heating to dissolve followed by slow cooling to induce crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to maximize the yield of the crystalline salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the acid in the salt should be checked (e.g., by chiral HPLC after liberating a small sample).
-
Liberation: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., HCl) to pH < 2.
-
Extraction: Extract the liberated enantiopure acid into the organic layer. Wash, dry, and concentrate the organic phase to yield the final product. The chiral amine can be recovered from the aqueous layer by basification and extraction.[13]
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound and its enantiomer are key intermediates in the synthesis of several commercial products, particularly chloroacetamide herbicides like (S)-metolachlor.[8] Its structure is incorporated into the final molecule, making the efficiency and enantiopurity of its own synthesis paramount. Research has also shown its derivatives to be of interest in medicinal chemistry, for example, as potential GPR88 agonists or in compounds with anti-proliferative activities.[1]
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block in organic synthesis. Its value is derived from its stereochemical stability, its bifunctionality, and the increasing availability of efficient, enantioselective synthetic routes, particularly through biocatalysis. Its application as a resolving agent, a chiral auxiliary, and a direct synthetic intermediate provides chemists with multiple strategies for achieving high levels of stereocontrol. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of reliable and cost-effective chiral synthons like this compound will only increase, driving further innovation in its synthesis and application.
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PubChem. (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO. National Center for Biotechnology Information.
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Gotor-Fernández, V., et al. (2024). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences. ResearchGate.
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BenchChem. (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent. Application Notes and Protocols.
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Azov, V. A. Resolution of racemic amine mixtures. Science of Synthesis.
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BenchChem. This compound | 99636-38-1.
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Reddy, P. V. G., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
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Chemical-Suppliers.com. 2-Propanamine, 1-methoxy-, (2r)- | CAS 99636-38-1.
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Stirling, D. I., et al. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents, US6133018A.
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BenchChem. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
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PubChem. 2-Propanamine, 1-methoxy-, (2S)-. National Center for Biotechnology Information.
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Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).
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Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. ResearchGate.
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Guidechem. 2-Amino-1-methoxypropane 37143-54-7 wiki.
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Magano, J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Omega. National Institutes of Health.
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Wikipedia. Chiral auxiliary.
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Biosynth. 2-Amino-1-methoxypropane | 37143-54-7.
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Chirotech Technology Ltd. (2000). Resolution of chiral amines. Google Patents, EP1036189A1.
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American Chemical Society. Electrochemical synthesis of chiral amines and amino acid derivatives.
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ChemicalBook. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis.
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Stieglitz, B., et al. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA International Journal for Chemistry. ResearchGate.
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Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
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Wang, B., et al. (2017). Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. Proceedings of the National Academy of Sciences. National Institutes of Health.
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BLDpharm. (R)-1-Methoxypropan-2-amine hydrochloride.
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Frontiers. Recent advances in catalytic asymmetric synthesis.
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A Technical Guide to the Stereospecific Properties of (2R)-1-methoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-1-methoxypropan-2-amine is a chiral primary amine that serves as a high-value building block, or synthon, in modern organic synthesis. Its structural simplicity belies the critical role its defined stereochemistry plays in the pharmacological activity of more complex molecules. The presence and specific orientation of the amine and methoxy functional groups at the chiral center allow for precise interactions within biological systems, a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the stereospecific attributes of this compound, focusing on its enantioselective synthesis, the profound impact of its stereochemistry on biological function, and the rigorous analytical methodologies required to validate its enantiomeric purity.
Introduction: The Imperative of Chirality in Amine Synthons
Chiral amines are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The stereochemical configuration of these amines is paramount, as different enantiomers of a drug can exhibit widely divergent pharmacological and toxicological profiles.[2] The living body is an inherently chiral environment, and the interactions between a small molecule and a biological target (such as an enzyme or receptor) are highly dependent on a precise three-dimensional fit.
This compound (CAS: 99636-38-1) is an exemplar of a chiral synthon whose value is intrinsically tied to its stereochemical identity.[3] Its utility extends beyond simply providing a reactive amine group; it introduces a specific spatial arrangement that can dictate the efficacy and selectivity of a final active pharmaceutical ingredient (API).[1] Consequently, the development of robust methods for its synthesis and the confirmation of its stereochemical integrity are critical challenges in pharmaceutical development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | [4] |
| Molecular Weight | 89.136 g/mol | [4] |
| Boiling Point | 93.7 ± 0.0 °C at 760 mmHg | [4] |
| Density | 0.8 ± 0.1 g/cm³ | [4] |
Enantioselective Synthesis: Accessing the (R)-Enantiomer
The synthesis of enantiomerically pure primary amines presents a significant challenge in organic chemistry.[1] While biocatalytic methods employing transaminase enzymes have shown remarkable efficiency in producing the (S)-enantiomer, (S)-1-methoxypropan-2-amine, from the prochiral ketone 1-methoxy-2-propanone, these enzymes often exhibit strong selectivity for producing the (S)-form, making access to the (R)-enantiomer less direct via this route.[2][5][6] Therefore, chemical asymmetric synthesis, often employing a chiral auxiliary, provides a reliable and controllable pathway to the desired this compound.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[7][8] After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.[7] This strategy allows for the formation of the desired product with high diastereoselectivity.
Workflow: Asymmetric Synthesis via Chiral Auxiliary
Caption: Asymmetric synthesis of this compound.
Experimental Protocol: Asymmetric Reductive Amination
This protocol is a representative methodology based on the principles of chiral auxiliary-directed synthesis.
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve the chiral auxiliary (e.g., (R)-2-amino-2-phenylethanol, 1.0 eq.) in anhydrous toluene.
-
Add 1-methoxy-2-propanone (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until water evolution ceases, signifying the formation of the chiral imine.
-
Remove the solvent under reduced pressure. The crude imine is typically used directly in the next step.
-
Causality: The chiral auxiliary imposes a rigid conformation on the imine intermediate. The bulky phenyl group (in this example) sterically hinders one face of the C=N double bond, forcing the reducing agent to attack from the opposite, less-hindered face.
-
-
Diastereoselective Reduction:
-
Dissolve the crude chiral imine in an anhydrous solvent such as methanol or THF at 0 °C.
-
Add a reducing agent (e.g., sodium borohydride, NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction for 2-4 hours at 0 °C, then allow it to warm to room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the imine.
-
Quench the reaction carefully by the slow addition of water.
-
-
Auxiliary Cleavage and Product Isolation:
-
Concentrate the reaction mixture in vacuo to remove the organic solvent.
-
Redissolve the residue in a suitable solvent like diethyl ether and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
The protected amine can be cleaved via hydrogenolysis. Dissolve the product in ethanol, add Pearlman's catalyst (Pd(OH)₂/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the resulting this compound by distillation or column chromatography to yield the enantiomerically enriched product.
-
Stereospecificity in Biological Systems: A GPR88 Agonist Case Study
The ultimate purpose of synthesizing an enantiopure compound like this compound is to leverage its specific 3D structure for targeted biological interactions. A compelling example of this principle is seen in the development of agonists for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum and considered a promising target for treating psychiatric disorders.[9][10]
Research into small molecule GPR88 agonists has demonstrated that stereochemistry is a critical determinant of activity.[9][11] While this compound itself may not be the final drug, it represents a class of chiral synthons used to construct these more complex molecules. In such cases, a molecule synthesized using the (2R)-amine will be a diastereomer of the one synthesized with the (S)-amine. These diastereomers can have vastly different abilities to bind to and activate the receptor.
For instance, a study on the GPR88 agonist 2-PCCA and its separated diastereomers revealed that the biological activity resided almost exclusively in one stereoisomer.[9] This highlights a common principle: the binding pocket of a receptor is itself chiral and will preferentially interact with one stereoisomer of a ligand, analogous to a left-handed glove only fitting a left hand.
Table 2: Representative Data on Stereospecific Receptor Activation
The following is a representative table illustrating how the biological activity of two diastereomers derived from (R)- and (S)-chiral amines would be presented. The data demonstrates that the biological response is often confined to one stereoisomer.
| Compound | Chiral Amine Precursor | GPR88 Agonist Activity (EC₅₀, nM) |
| Diastereomer 1 | (2R)-amine | 50 |
| Diastereomer 2 | (2S)-amine | >10,000 (inactive) |
This data is illustrative and based on principles demonstrated in GPR88 agonist research.[9][12]
This stereospecificity is fundamental to modern drug development. Synthesizing a single, active enantiomer (eutomer) rather than a racemic mixture avoids administering an inactive or potentially harmful isomer (distomer), leading to a cleaner pharmacological profile, reduced patient dose, and a better therapeutic index.
Orthogonal Validation of Enantiomeric Purity
The synthesis of a chiral compound is incomplete without a robust, validated method to confirm its stereochemical purity. The primary metric for this is enantiomeric excess (ee), which quantifies the degree to which one enantiomer is present in excess of the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[13][14]
The core principle of chiral HPLC is the use of a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and create a chiral environment within the column. As the racemic or enriched mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[15] The difference in stability of these complexes leads to one enantiomer being retained longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used for their broad applicability in separating chiral amines.[16][17]
Workflow: Chiral Purity Analysis via HPLC
Caption: Workflow for determining enantiomeric excess.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation & Derivatization (Optional):
-
Accurately prepare a standard solution of the synthesized this compound in the mobile phase (approx. 1 mg/mL).
-
To enhance UV detection and potentially improve separation, the primary amine can be derivatized. A common agent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[16] This step involves reacting the amine with the derivatizing agent under basic conditions, followed by a simple workup.
-
Causality: The amine itself has a poor UV chromophore. Derivatization adds a molecular fragment that absorbs UV light strongly, significantly improving detection sensitivity.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Fluorescence (FL) detector.
-
Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA). A typical starting point is 90:10 (Hexane:IPA). A small amount of an amine modifier like diethylamine (0.1%) is often added to improve peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 310 nm), or at a lower wavelength (~210 nm) if underivatized.[16]
-
Temperature: Ambient.
-
-
Data Analysis:
-
Inject a small volume (5-10 µL) of the sample.
-
A successful separation will yield two distinct peaks on the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer.
-
Identify the peaks by running an authentic standard of the racemate and/or the pure enantiomer.
-
Integrate the area under each peak (Area_R and Area_S).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
Conclusion and Future Perspectives
This compound stands as a testament to the principle that stereochemical control is a non-negotiable aspect of modern pharmaceutical chemistry. Its value is realized through synthetic strategies that can selectively produce the desired (R)-enantiomer and is confirmed by analytical techniques capable of verifying that stereochemical purity. As drug discovery continues to target complex biological systems with ever-increasing specificity, the demand for enantiopure building blocks like this compound will only intensify. Future research will likely focus on developing more efficient and sustainable synthetic routes, including the discovery or engineering of novel biocatalysts capable of producing the (R)-enantiomer directly, further empowering chemists to design the next generation of stereospecifically active medicines.
References
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Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(8), 731-748. Available from: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Available from: [Link]
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Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. PubMed. Available from: [Link]
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Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 184-193. Available from: [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4434. Available from: [Link]
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Asymmetric Synthesis. (n.d.). University of York. Available from: [Link]
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Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link]
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amine hydrochloride. (n.d.). PubChem. Available from: [Link]
- Stirling, D. I., et al. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents, US6133018A.
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2-Propanamine, 1-methoxy-, (2S)-. (n.d.). PubChem. Available from: [Link]
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Gamonet, C., et al. (2022). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available from: [Link]
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(2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1. (n.d.). Chemsrc. Available from: [Link]
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Jin, C., et al. (2024). Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PubMed. Available from: [Link]
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Jin, C., et al. (2018). Design, synthesis, and evaluation of phenylglycinols and phenyl amines as agonists of GPR88. Semantic Scholar. Available from: [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Available from: [Link]
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(2R)-1-(2-methoxyphenyl)propan-2-amine. (n.d.). PubChem. Available from: [Link]
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Stirling, D. I., et al. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). ResearchGate. Available from: [Link]
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Dzierba, C. D., et al. (2015). Design, synthesis, and evaluation of phenylglycinols and phenyl amines as agonists of GPR88. PubMed. Available from: [Link]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 355-361. Available from: [Link]
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Lee, W. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI, 63(6), 392-401. Available from: [Link]
-
Lee, S., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4995. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of (2R)-1-methoxypropan-2-amine in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
(2R)-1-methoxypropan-2-amine is a valuable chiral building block for the synthesis of enantiomerically pure pharmaceutical intermediates. Its defined stereochemistry is critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of key pharmaceutical intermediates, with a focus on the formation of chiral oxazolidinone rings, a core scaffold in several modern drugs. This document details both biocatalytic and chemical synthetic routes, provides step-by-step experimental protocols, and includes visual aids to elucidate key processes, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Importance of Chirality in Drug Design
Chiral amines are of paramount importance in medicinal chemistry, serving as key intermediates, chiral auxiliaries, and resolving agents in the synthesis of a vast number of pharmaceuticals.[1] The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity, with different enantiomers often exhibiting significantly different efficacy, metabolism, and toxicity profiles. This compound, with its defined stereocenter, is a prime example of a chiral synthon that can be strategically employed to introduce the desired chirality into a target molecule.
This guide will first explore the efficient synthesis of this compound itself, with a focus on modern, sustainable biocatalytic methods. Subsequently, it will provide a detailed protocol for the application of this chiral amine in the synthesis of a key pharmaceutical intermediate, the oxazolidinone ring, which is a central feature of important antibiotics like Linezolid and anticoagulants like Rivaroxaban.[2][3]
Synthesis of this compound: A Biocatalytic Approach
While traditional chemical methods for the synthesis of chiral amines often involve the resolution of racemic mixtures, which is inherently inefficient, biocatalytic approaches offer a highly stereoselective and environmentally benign alternative. Transaminases, in particular, have emerged as powerful tools for the asymmetric synthesis of chiral amines.[4]
The synthesis of the (S)-enantiomer, (S)-1-methoxy-2-propylamine, via transamination of methoxyacetone has been well-documented.[5] By selecting the appropriate transaminase, the corresponding (R)-enantiomer can be synthesized with high enantiomeric excess.
Biocatalytic Synthesis of this compound via Asymmetric Amination
This protocol describes the asymmetric amination of 1-methoxy-2-propanone using an (R)-selective transaminase.
Caption: Biocatalytic synthesis of this compound.
| Step | Procedure | Key Parameters & Rationale |
| 1. Reaction Setup | In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5). | The pH is maintained at the optimal level for the transaminase activity. |
| 2. Reagent Addition | Add 1-methoxy-2-propanone (1.0 M), isopropylamine (1.5 M) as the amine donor, and pyridoxal 5'-phosphate (PLP) (1 mM). | Isopropylamine is a cost-effective amine donor. PLP is an essential cofactor for transaminases.[4] |
| 3. Enzyme Addition | Add the (R)-selective transaminase enzyme (e.g., as a whole-cell lysate or purified enzyme). | The choice of enzyme is critical for achieving high enantioselectivity for the (R)-product. |
| 4. Reaction | Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. | The reaction is monitored for conversion of the ketone to the amine. |
| 5. Work-up | Acidify the reaction mixture to quench the reaction and protonate the amine. Remove the byproduct (acetone) and unreacted ketone by distillation. | Acidification facilitates subsequent purification steps. |
| 6. Isolation | Basify the remaining solution and extract the this compound with an organic solvent. Purify by distillation. | The final product is obtained with high chemical and enantiomeric purity. |
Application in Pharmaceutical Intermediate Synthesis: Chiral Oxazolidinones
Oxazolidin-2-ones are a class of heterocyclic compounds that form the core of several important drugs. The stereochemistry of the substituents on the oxazolidinone ring is crucial for their biological activity. This compound can be used as a chiral precursor to construct these rings.
Synthesis of (R)-5-(methoxymethyl)oxazolidin-2-one
This protocol outlines a representative synthesis of a chiral oxazolidinone intermediate from this compound. This intermediate can then be further elaborated to construct more complex pharmaceutical molecules. The cyclization is typically achieved by reacting the amino alcohol functionality (which can be conceptually derived from the starting amine) with a carbonyl source like diethyl carbonate or a phosgene derivative.[2][3]
The synthesis involves a two-step, one-pot process: the in-situ formation of a carbamate followed by base-mediated cyclization.
Caption: Synthesis of a chiral oxazolidinone from this compound.
| Step | Procedure | Key Parameters & Rationale |
| 1. Reaction Setup | To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), diethyl carbonate (2.0 eq.), and a catalytic amount of potassium carbonate (0.1 eq.). | Diethyl carbonate serves as a safe and effective alternative to phosgene for the carbonyl insertion.[2] Potassium carbonate acts as the base to facilitate the cyclization. |
| 2. Heating | Heat the reaction mixture to reflux (typically 120-130 °C) for 12-24 hours. | The high temperature is necessary to drive the reaction to completion and facilitate the elimination of ethanol. |
| 3. Monitoring | Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed. | Ensures the reaction has gone to completion before work-up. |
| 4. Work-up | Cool the reaction mixture to room temperature. Remove the excess diethyl carbonate and ethanol under reduced pressure. | This initial purification step simplifies the subsequent extraction. |
| 5. Extraction | Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate. | Removes the inorganic base and any water-soluble impurities. |
| 6. Purification | Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure (R)-5-(methoxymethyl)oxazolidin-2-one. | Provides the final product with high purity. |
Characterization of the Product
The synthesized (R)-5-(methoxymethyl)oxazolidin-2-one should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxymethyl group, the protons on the oxazolidinone ring, and the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the oxazolidinone ring, and the methoxymethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the product. |
| Chiral HPLC | A single major peak indicating high enantiomeric purity. |
Conclusion
This compound is a highly valuable and versatile chiral building block in the synthesis of pharmaceutical intermediates. Modern biocatalytic methods provide an efficient and sustainable route to this key starting material with high enantiomeric purity. The application of this compound in the synthesis of chiral oxazolidinones, as demonstrated in the representative protocol, highlights its utility in constructing complex, stereochemically defined molecules that are central to the development of new therapeutics. The protocols and data presented in this guide are intended to serve as a practical resource for scientists and researchers in the pharmaceutical industry, facilitating the strategic application of this important chiral amine in drug discovery and development.
References
- Unichem Laboratories Ltd. (2016).
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 4(4), 1436-1441.
- Stirling, D. I. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. U.S. Patent No. 6,133,018. Washington, DC: U.S.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1856-1864.
- Matcham, G., et al. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA International Journal for Chemistry, 53(12), 584-589.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7432381, (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved January 21, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14622238, 2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide. Retrieved January 21, 2026, from [Link].
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Wikipedia. (2023, December 2). Chiral auxiliary. In Wikipedia. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: Reductive Amination Utilizing (2R)-1-Methoxypropan-2-amine
Abstract: This technical guide provides an in-depth exploration of reductive amination protocols specifically involving the chiral reagent (2R)-1-methoxypropan-2-amine. As a valuable chiral building block, its incorporation into molecules via reductive amination is a cornerstone technique in pharmaceutical and agrochemical synthesis for creating stereospecific secondary amines.[1] This document moves beyond simple procedural lists to elucidate the mechanistic rationale behind experimental choices, offering researchers a robust framework for reaction design, optimization, and execution. Detailed, field-tested protocols using common hydride reagents are provided, alongside a comparative analysis of their strengths and weaknesses.
Foundational Principles: The Strategic Advantage of Reductive Amination
Reductive amination is a highly efficient and controlled method for synthesizing amines from carbonyl compounds (aldehydes and ketones).[2] The process is fundamentally a two-step sequence occurring in a single pot:
-
Imine/Iminium Ion Formation: The nucleophilic amine, in this case, this compound, attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate then undergoes dehydration, typically under neutral or mildly acidic conditions, to yield a transient imine (or its protonated form, the iminium ion).[2][3]
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to furnish the final amine product.[4]
The primary advantage of this strategy over traditional N-alkylation with alkyl halides is the complete avoidance of over-alkylation.[5] An amine can only form an imine once with a given carbonyl, ensuring that the reaction cleanly stops after a single alkylation event, leading to higher yields of the desired secondary amine.[5]
The use of a chiral amine like this compound allows for the introduction of a defined stereocenter into the final product, a critical consideration in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]
General Reaction Mechanism
The core transformation follows a well-established pathway, illustrated below. The selection of the reducing agent is critical, as it must preferentially reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.
Caption: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent: A Comparative Analysis
The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent is mild enough to spare the starting carbonyl yet potent enough to efficiently reduce the intermediate iminium ion.
| Reducing Agent | Common Abbreviation | Key Advantages | Limitations & Considerations | Recommended Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | High Selectivity: Excellent at reducing imines/iminiums in the presence of aldehydes/ketones.[6] Mildness: Tolerates a wide array of sensitive functional groups.[6] General Applicability: Effective for both aldehydes and ketones. | Moisture Sensitive: Reacts with water and is less compatible with protic solvents like methanol.[7] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[6][7] |
| Sodium Cyanoborohydride | NaBH₃CN | Good Selectivity: Effective at pH ~6-7, where iminium ion formation is favored and carbonyl reduction is slow.[2] Protic Solvent Compatible: Stable in methanol and other protic solvents.[7] | Toxicity: Can release toxic hydrogen cyanide (HCN) gas upon acidification during workup.[2] Requires careful handling in a well-ventilated fume hood. | Methanol (MeOH), Ethanol (EtOH) |
| Catalytic Hydrogenation | H₂/Pd, H₂/PtO₂ | Green Chemistry: Produces minimal waste. High Efficiency: Often provides very clean and complete conversion. | Functional Group Intolerance: Reduces other functional groups like alkenes, alkynes, nitro groups, and benzyl ethers. Specialized Equipment: Requires a hydrogen source and pressure vessel. | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
| Sodium Borohydride | NaBH₄ | Cost-Effective & Readily Available | Low Selectivity: Readily reduces both the starting carbonyl and the imine intermediate.[2][7] Procedural Constraint: Must be added after sufficient time is allowed for imine formation to complete.[7] | Methanol (MeOH), Ethanol (EtOH)[7] |
For most applications involving chiral amines like this compound, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, ease of use, and broad functional group tolerance, which protects the integrity of complex molecules often found in drug development.
Experimental Protocols
The following protocols are designed to be robust starting points for the reductive amination of a generic aldehyde or ketone with this compound. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Principle: This one-pot protocol leverages the high selectivity of STAB to directly convert a carbonyl compound and this compound into the corresponding secondary amine in an aprotic solvent. Acetic acid is included as a catalyst to facilitate the formation of the iminium ion intermediate, particularly with less reactive ketone substrates.[6]
Materials and Reagents:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq)
-
Glacial Acetic Acid (optional, 0-1.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the aldehyde or ketone (1.0 eq) and dissolve it in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Amine Addition: Add this compound (1.1 eq) to the solution. If using a ketone, add glacial acetic acid (0.1-1.0 eq) at this stage.
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the hemiaminal and subsequent iminium ion.
-
Reductant Addition: Carefully add Sodium Triacetoxyborohydride (STAB) (1.3 eq) to the flask in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl has been consumed (typically 2-24 hours).
-
Work-up (Quenching): Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Principle: This protocol utilizes the pH-dependent reactivity of NaBH₃CN in a protic solvent. The reaction is maintained at a slightly acidic pH to promote imine formation while ensuring the reductant selectively targets the C=N bond.
Materials and Reagents:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Glacial Acetic Acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous methanol (0.1-0.5 M).
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6-7. This can be checked with pH paper.
-
Reductant Addition: Add Sodium Cyanoborohydride (1.3 eq) to the solution. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up (Quenching): CRITICAL SAFETY STEP: Perform this step in a well-ventilated fume hood. Quench the reaction by carefully adding water. Adjust the pH to >8 with saturated NaHCO₃ or 1M NaOH to ensure no residual HCN is present.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add water and extract three times with DCM or EtOAc.
-
Drying & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Workflow Visualization
A generalized workflow for executing these protocols is essential for planning and execution in a laboratory setting.
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- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Biocatalytic Synthesis of Chiral Amines Featuring (2R)-1-Methoxypropan-2-amine
Introduction: The Imperative for Chiral Purity in Modern Chemistry
Chiral amines are fundamental building blocks in a vast array of high-value molecules, with over 40% of commercial pharmaceuticals containing these structural motifs.[1] Their significance extends to agrochemicals, natural products, and specialty chemicals, where the specific three-dimensional arrangement, or stereochemistry, of the amine is critical to its biological function.[2][3] The different enantiomers of a chiral molecule can exhibit widely varying biological activities, with one enantiomer providing a therapeutic effect while the other may be inactive or even harmful. This necessitates the development of highly selective and efficient synthetic routes to single-enantiomer chiral amines.
Traditionally, the synthesis of enantiopure chiral amines has relied on chemical methods that often require harsh reaction conditions, complex protecting group strategies, and may lack the desired stereoselectivity.[3] Biocatalysis, utilizing enzymes as natural catalysts, has emerged as a powerful and sustainable alternative.[3] Among the enzymatic tools available, ω-transaminases (ω-TAs) have garnered significant attention for their ability to catalyze the asymmetric amination of prochiral ketones with high enantioselectivity under mild, aqueous conditions.[4]
This application note provides a comprehensive guide to the biocatalytic synthesis of chiral amines using ω-transaminases, with a detailed focus on the synthesis of (2R)-1-methoxypropan-2-amine as a representative example. We will delve into the mechanistic underpinnings of transaminase catalysis, provide detailed experimental protocols, and discuss strategies for overcoming common challenges, thereby equipping researchers, scientists, and drug development professionals with the knowledge to implement this powerful technology.
The Engine of Asymmetric Amination: Understanding ω-Transaminases
ω-Transaminases are a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[5] This transformation proceeds through a "ping-pong bi-bi" mechanism, a hallmark of this enzyme class.
The key to their synthetic utility lies in their exquisite stereoselectivity. The enzyme's active site is a precisely shaped chiral environment that orients the incoming prochiral ketone in a way that the amino group is delivered to only one of its two faces, resulting in the formation of a single enantiomer of the product amine.[6] Scientists have identified and engineered both (R)- and (S)-selective ω-transaminases, providing access to both enantiomers of a target chiral amine with high optical purity.[5]
The Catalytic Cycle: A Two-Act Play
The transamination reaction can be conceptualized in two distinct half-reactions:
-
First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from the amine donor. This converts the amine donor into its corresponding ketone or aldehyde by-product and transforms the PLP into pyridoxamine 5'-phosphate (PMP).
-
Second Half-Reaction: The prochiral ketone substrate enters the active site. The PMP-bound enzyme then transfers the amino group to the ketone, forming the new chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.
dot digraph "Transaminase_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10];
} केंदdot Figure 1: The Ping-Pong Bi-Bi mechanism of ω-transaminase.
The Challenge of Equilibrium
A critical consideration in transaminase-catalyzed reactions is the reaction equilibrium. Often, the equilibrium position is not strongly in favor of product formation, which can limit the final conversion and yield.[7] Several strategies have been developed to overcome this thermodynamic hurdle and drive the reaction to completion:
-
Use of Excess Amine Donor: A straightforward approach is to use a large excess of the amine donor, shifting the equilibrium towards the products according to Le Châtelier's principle.[7]
-
By-product Removal: If the ketone by-product from the amine donor is volatile (e.g., acetone from isopropylamine), it can be removed from the reaction mixture by applying a vacuum or sparging with an inert gas.[7][8]
-
"Smart" Amine Donors: These are amine donors that, upon deamination, form a by-product that undergoes a subsequent, irreversible transformation.[3][9] For example, diamines like cadaverine can cyclize after the initial transamination, effectively pulling the equilibrium forward.[9]
-
Enzymatic Cascades: A coupled enzyme system can be used to consume the by-product of the transamination reaction. For instance, lactate dehydrogenase can be used to reduce the pyruvate by-product (from the alanine donor) to lactate.
Application Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the asymmetric synthesis of this compound from the prochiral ketone 1-methoxy-2-propanone using an (R)-selective ω-transaminase. Isopropylamine is used here as a common and cost-effective amine donor.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} केंदdot Figure 2: General experimental workflow for biocatalytic amine synthesis.
Materials and Reagents
| Component | Supplier | Grade | Purpose |
| (R)-selective ω-Transaminase | e.g., Codexis, Almac | Biocatalysis | Catalyst |
| 1-Methoxy-2-propanone | Sigma-Aldrich | ≥98% | Substrate |
| Isopropylamine | Sigma-Aldrich | ≥99.5% | Amine Donor |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | ≥98% | Cofactor |
| Potassium Phosphate Buffer | Fisher Scientific | ACS Grade | Reaction Medium |
| Sodium Hydroxide | Fisher Scientific | ACS Grade | Quenching/pH Adjust |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | Extraction Solvent |
| Anhydrous Sodium Sulfate | Fisher Scientific | ACS Grade | Drying Agent |
Detailed Experimental Protocol
1. Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of the (R)-selective ω-transaminase at a concentration of 10-20 mg/mL in 100 mM potassium phosphate buffer (pH 7.5).
-
Buffer/Cofactor Solution: Prepare a 100 mM potassium phosphate buffer solution (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP).
-
Substrate Stock: Prepare a stock solution of 1-methoxy-2-propanone in DMSO or use neat.
2. Reaction Setup:
-
To a 50 mL reaction vessel, add the appropriate volume of the potassium phosphate buffer/PLP solution.
-
Add isopropylamine to the desired final concentration (e.g., 500 mM).
-
Add 1-methoxy-2-propanone to a final concentration of 50-100 mM.
-
Initiate the reaction by adding the ω-transaminase enzyme solution to a final concentration of 1-2 mg/mL.
3. Reaction Incubation and Monitoring:
-
Incubate the reaction mixture at 30-40 °C with gentle agitation (e.g., 150-200 rpm) for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot with an equal volume of 1 M NaOH and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) to determine the conversion of 1-methoxy-2-propanone to this compound.
4. Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, quench the entire reaction mixture by adjusting the pH to >12 with 5 M NaOH.
-
Extract the product, this compound, with an equal volume of ethyl acetate. Repeat the extraction two more times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
5. Analysis of Enantiomeric Excess (e.e.):
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC after derivatization of the amine. A common derivatization agent is trifluoroacetic anhydride.
Summary of Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 50 - 100 mM | Balances productivity with potential substrate inhibition. |
| Amine Donor (IPA) Conc. | 500 mM - 1 M | High concentration helps to drive the reaction equilibrium. |
| Enzyme Loading | 1 - 2 mg/mL | Sufficient catalyst for a reasonable reaction time. |
| PLP Cofactor Conc. | 1 mM | Ensures the enzyme is saturated with this essential cofactor. |
| pH | 7.0 - 8.5 | Optimal pH range for most ω-transaminases. |
| Temperature | 30 - 45 °C | Promotes good enzyme activity without causing denaturation. |
| Reaction Time | 12 - 24 hours | Typically sufficient to reach high conversion. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls at low conversion, this could be due to an unfavorable equilibrium. Consider increasing the concentration of the amine donor, or if using isopropylamine, apply a gentle vacuum to remove the acetone by-product.[8] Alternatively, explore the use of a "smart" amine donor.
-
Low Enantioselectivity: Ensure the correct enantiomer of the transaminase is being used for the desired product. If the e.e. is still low, it could indicate an issue with the enzyme's intrinsic selectivity for the substrate. Screening a panel of different ω-transaminases may be necessary.
-
Enzyme Instability: If the enzyme loses activity over time, consider optimizing the pH, temperature, or adding stabilizing agents like glycerol. Enzyme immobilization is also a powerful strategy to enhance stability and enable reuse.[3]
Conclusion: A Greener Path to Chiral Amines
The biocatalytic synthesis of chiral amines using ω-transaminases represents a mature and powerful technology for modern organic synthesis.[4] It offers a route to highly valuable, enantiopure compounds under mild and environmentally benign conditions, aligning with the principles of green chemistry. By understanding the enzymatic mechanism, carefully controlling reaction parameters, and employing strategies to overcome thermodynamic limitations, researchers can successfully implement this methodology for the efficient production of a wide range of chiral amines. The synthesis of this compound serves as a prime example of this technology's capability, providing a clear and adaptable blueprint for the synthesis of other critical chiral building blocks in the pharmaceutical and chemical industries.
References
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.).
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). ResearchGate. [Link]
-
Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. (2014). PMC - NIH. [Link]
-
Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. (2024). PubMed. [Link]
-
Transaminase biocatalysis: optimization and application. (2016). Green Chemistry (RSC Publishing). [Link]
-
Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. (2009). PubMed. [Link]
-
Efficient Amino Donor Recycling in Amination Reactions: Development of a New Alanine Dehydrogenase in Continuous Flow and Dialysis Membrane Reactors. (2021). MDPI. [Link]
-
Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor. (n.d.). PubMed. [Link]
-
Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. (n.d.). Wiley Online Library. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ResearchGate. [Link]
-
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. (n.d.). MDPI. [Link]
-
Transaminases for Green Chemistry: Recent Progress and Future Prospects. (2023). Bentham Science. [Link]
-
Chiral Amine Synthesis. (n.d.). Semantic Scholar. [Link]
-
Amine donor and acceptor influence on the thermodynamics of ω-transaminase reactions. (2025). ResearchGate. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. [Link]
-
Transaminase. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines [mdpi.com]
- 5. Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 8. Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]
Application Note: Chiral Resolution of (2R)-1-methoxypropan-2-amine via Diastereomeric Derivatization for High-Performance Liquid Chromatography (HPLC)
Introduction: The Imperative of Chiral Purity
In pharmaceutical development and synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. (2R)-1-methoxypropan-2-amine is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring its enantiomeric purity is a critical quality control step to guarantee the safety and efficacy of the final drug product.
Direct analysis of chiral amines like 1-methoxypropan-2-amine by HPLC is often challenging due to their lack of a strong UV-absorbing chromophore, leading to poor detection sensitivity. Furthermore, achieving separation on a chiral stationary phase (CSP) can be a time-consuming and unpredictable process requiring extensive method development.[2][3]
This application note presents a robust and reliable indirect method for the chiral resolution of this compound. The strategy involves a pre-column derivatization step using Marfey's reagent to form diastereomers, which are then readily separated on a standard achiral reversed-phase HPLC column. This approach not only resolves the enantiomers but also incorporates a potent chromophore, significantly enhancing detection sensitivity and simplifying the analytical workflow.[4][5][6]
Principle: From Indistinguishable Enantiomers to Separable Diastereomers
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[7] The indirect separation approach circumvents this challenge by converting the enantiomeric pair into a mixture of diastereomers.[8] This is achieved by reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA).
The resulting diastereomers have distinct physical properties, including different shapes and polarities, which allows them to interact differently with the achiral stationary phase of a standard HPLC column, thus enabling their separation.[6]
For this application, we utilize Marfey's reagent, 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). The primary amine of this compound and its (2S)-enantiomer reacts with the L-enantiomer of Marfey's reagent to form two distinct diastereomers: L-FDAA-(R)-amine and L-FDAA-(S)-amine. These diastereomers can then be baseline resolved using standard reversed-phase chromatography.
Caption: Conversion of enantiomers to separable diastereomers.
Experimental Protocols
Protocol for Derivatization with Marfey's Reagent (FDAA)
This protocol details the stoichiometric reaction of the amine with FDAA to form stable diastereomeric derivatives. The reaction proceeds under mild alkaline conditions, where the primary amine acts as a nucleophile, displacing the fluorine atom on the dinitrophenyl ring.[5]
Materials and Reagents:
-
This compound standard and/or racemic sample
-
Marfey's Reagent (FDAA): 1 mg/mL solution in acetone
-
Sodium Bicarbonate (NaHCO₃): 1 M aqueous solution
-
Hydrochloric Acid (HCl): 1 M aqueous solution
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 1-methoxypropan-2-amine sample in 10 mL of water to create a 1 mg/mL stock solution.
-
Aliquot: Transfer 100 µL of the amine stock solution to a 1.5 mL microcentrifuge tube.
-
Alkalinization: Add 200 µL of 1 M sodium bicarbonate solution to the tube. Vortex briefly to mix. The alkaline environment is essential for the deprotonation of the primary amine, facilitating its nucleophilic attack.[5][9]
-
Derivatization: Add 400 µL of the 1 mg/mL Marfey's reagent solution (in acetone) to the mixture.
-
Incubation: Vortex the mixture thoroughly and incubate in a heating block or water bath at 45°C for 60 minutes.[9] The elevated temperature ensures the reaction goes to completion.
-
Quenching: After incubation, cool the reaction tube to room temperature. Add 200 µL of 1 M hydrochloric acid to quench the reaction. The acidification protonates any unreacted amines, stopping the reaction.
-
Final Dilution: Dilute the reaction mixture with 100 µL of acetonitrile to ensure compatibility with the mobile phase. The sample is now ready for HPLC analysis.
Protocol for HPLC Analysis
The separation is performed on a standard reversed-phase column. The formed diastereomers will exhibit different retention times due to their unique three-dimensional structures and resulting differential interactions with the C18 stationary phase.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Standard LC system with quaternary pump, autosampler, and UV/PDA detector | Widely available instrumentation. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Robust and common achiral column sufficient for diastereomer separation. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine derivatives. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier for elution. |
| Gradient Elution | 30% B to 70% B over 20 minutes, then 5 min hold at 70% B | A gradient ensures adequate separation of the diastereomers and elution of any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30°C | A controlled temperature ensures reproducible retention times and selectivity.[9] |
| Detection | UV at 340 nm | This is the wavelength of maximum absorbance for the dinitrophenyl (DNP) chromophore introduced by Marfey's reagent.[10] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Workflow and Data Interpretation
The complete analytical workflow from sample preparation to data analysis is depicted below.
Caption: End-to-end workflow for chiral analysis.
Data Analysis: A typical chromatogram will show two well-resolved peaks corresponding to the L-R and L-S diastereomers. The elution order is consistent for a given method but must be confirmed experimentally.
-
Peak Identification: To assign the peaks, derivatize a known standard of pure this compound and inject it. The single peak observed will correspond to the L-R diastereomer.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomers in the sample chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Very Small Peaks | Incomplete derivatization reaction; incorrect pH. | Verify pH of the reaction mixture is alkaline. Ensure Marfey's reagent is not degraded. Increase incubation time/temp. |
| Poor Resolution | Inappropriate mobile phase gradient. | Optimize the gradient; a shallower gradient often improves resolution. Check column health and performance. |
| Broad or Tailing Peaks | Column contamination; TFA concentration too low. | Flush the column. Ensure 0.1% TFA is present in both mobile phases. |
| Extra/Ghost Peaks | Impurities in the sample or reagent; reaction side-products. | Run a blank (derivatization without amine). Ensure high-purity reagents and solvents are used. |
Conclusion
The indirect chiral separation method using Marfey's reagent offers a highly reliable, sensitive, and robust alternative to direct chiral methods for the analysis of this compound. By converting the enantiomers into easily separable diastereomers and introducing a strong UV chromophore, this protocol allows for accurate determination of enantiomeric purity using standard, widely available achiral HPLC equipment. This self-validating system provides the trustworthiness and technical accuracy required for quality control in research and drug development settings.
References
- Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. Available at: [Link]
- I.B.S. Analytical GmbH. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical GmbH.
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC. BenchChem.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. As referenced in Ovid.
-
Iwaki, K., et al. (1995). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Biomedical Chromatography, 9(4), 161-166. Available at: [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]
-
Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. Available at: [Link]
- BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. BenchChem.
-
Altenbach, R. J., et al. (2006). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in molecular biology, 337, 137-153. Available at: [Link]
Sources
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ovid.com [ovid.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Stereoselective Synthesis of (2R)-1-methoxypropan-2-amine for Pharmaceutical Development
Abstract
(2R)-1-methoxypropan-2-amine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemical integrity of this intermediate is paramount, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This document provides a detailed guide for the large-scale synthesis of enantiomerically pure this compound, focusing on a highly efficient biocatalytic approach. An alternative chemical synthesis route via reductive amination is also presented. The protocols are designed for researchers, chemists, and process development professionals in the pharmaceutical industry, emphasizing scalability, stereoselectivity, and safety.
Introduction: The Significance of Chiral Amines in Drug Discovery
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[2] It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring the importance of efficient and stereoselective synthetic methods.[2][3] this compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The development of robust and scalable synthetic routes to produce this compound in high enantiomeric purity is a significant goal in pharmaceutical manufacturing.[1]
Historically, the synthesis of chiral amines has relied on methods such as the resolution of racemic mixtures, which is inherently inefficient as it discards half of the material, or the use of chiral auxiliaries, which requires additional synthetic steps. Modern approaches, however, increasingly favor asymmetric synthesis, which can directly generate the desired enantiomer with high selectivity.[2] Among these, biocatalytic methods have emerged as powerful tools, offering high efficiency, exceptional stereoselectivity, and milder, more environmentally benign reaction conditions compared to traditional chemical methods.[3][4]
This guide focuses on a state-of-the-art biocatalytic synthesis using an amine dehydrogenase (AmDH), which provides a direct and highly selective route to this compound.[5]
Strategic Overview: Synthetic Pathways
Two primary strategies for the synthesis of this compound are presented: a highly selective biocatalytic route and a more traditional chemical approach.
Biocatalytic Reductive Amination (Recommended)
This approach utilizes an amine dehydrogenase (AmDH) to catalyze the asymmetric reductive amination of the prochiral ketone, 1-methoxy-2-propanone. This method is favored for its high conversion rates and excellent enantioselectivity, often exceeding 98% enantiomeric excess (ee).[5][6] The enzyme provides the chiral environment necessary to produce the desired (R)-enantiomer selectively.
Chemical Synthesis via Reductive Amination
A conventional chemical route involves the reaction of 1-methoxy-2-propanone with an amine source (e.g., ammonia) to form an intermediate imine, which is then reduced to the amine using a reducing agent such as sodium borohydride (NaBH₄). This method typically produces a racemic mixture of the amine, which then requires a subsequent resolution step to isolate the desired (2R)-enantiomer.
Visualization of Synthetic Workflows
Caption: Comparative workflows for biocatalytic and chemical synthesis routes.
Detailed Protocol 1: Biocatalytic Large-Scale Synthesis
This protocol is adapted from established procedures for the biocatalytic reductive amination of ketones using amine dehydrogenases.[5] It is designed for scalability and high stereochemical control.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 1-Methoxy-2-propanone | C₄H₈O₂ | 88.11 | Standard Supplier | Substrate |
| Amine Dehydrogenase (e.g., MsmeAmDH) | - | - | Specialized Supplier | Biocatalyst |
| Ammonium Formate | CH₅NO₂ | 63.06 | Standard Supplier | Amine Source |
| Formate Dehydrogenase (FDH) | - | - | Specialized Supplier | Cofactor Regeneration |
| NAD⁺ (Nicotinamide adenine dinucleotide) | C₂₁H₂₇N₇O₁₄P₂ | 663.43 | Standard Supplier | Cofactor |
| Potassium Phosphate Buffer (pH 7.5) | - | - | In-house prep | Reaction Medium |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Standard Supplier | Extraction Solvent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Standard Supplier | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a temperature-controlled reaction vessel, add potassium phosphate buffer (1.0 M, pH 7.5).
-
Add ammonium formate to a final concentration of 1.5 M. This serves as both the amine source and the substrate for the cofactor-regenerating enzyme, formate dehydrogenase.
-
Add NAD⁺ to a final concentration of 1 mM.
-
Add formate dehydrogenase (FDH) to a final concentration of 5 kU/L.
-
Add the amine dehydrogenase (AmDH) to a final concentration of 0.5 mg/mL.[5][6]
-
Stir the mixture gently at 30°C until all components are fully dissolved.
-
-
Initiation of Reaction:
-
Begin the reaction by adding 1-methoxy-2-propanone to the mixture to a final concentration of 150 mM.[6]
-
Maintain the temperature at 30°C and continue stirring. The reaction progress can be monitored by HPLC or GC by taking aliquots at regular intervals. The expected reaction time for high conversion is 24-48 hours.[6]
-
-
Work-up and Extraction:
-
Once the reaction has reached completion (>99% conversion), terminate the reaction by removing the enzymes, which can be achieved by protein precipitation or filtration if the enzyme is immobilized.
-
Adjust the pH of the aqueous solution to >11 with 5 M NaOH to ensure the amine is in its free base form.
-
Extract the product from the aqueous phase with ethyl acetate (3 x reaction volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
Detailed Protocol 2: Chemical Synthesis and Resolution
This protocol outlines a standard reductive amination procedure. Note: This method produces a racemic mixture requiring further resolution.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 1-Methoxy-2-propanone | C₄H₈O₂ | 88.11 | Standard Supplier | Substrate |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Standard Supplier | Amine Source |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Standard Supplier | Reducing Agent |
| Methanol (MeOH) | CH₄O | 32.04 | Standard Supplier | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Standard Supplier | Extraction Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Standard Supplier | For work-up |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Standard Supplier | For work-up |
| (R)-(-)-Mandelic Acid | C₈H₈O₃ | 152.15 | Standard Supplier | Resolving Agent |
Safety Precautions for Sodium Borohydride
Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acidic solutions.[9][10]
-
Handling: Always handle NaBH₄ in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[11][12] Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.[13]
-
Storage: Store in a cool, dry place, away from water and acids. The container must be kept tightly closed.[10]
-
Quenching: Add NaBH₄ slowly to the reaction mixture. Quench any excess reagent carefully by the slow addition of acetone or ethyl acetate, followed by a cautious addition of acid.
Step-by-Step Experimental Protocol
-
Imine Formation and Reduction:
-
In a round-bottom flask, dissolve 1-methoxy-2-propanone (1.0 eq) and ammonium acetate (3.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C. The addition is exothermic and will generate gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Isolation (Racemic Amine):
-
Quench the reaction by carefully adding 1 M HCl at 0°C until the solution is acidic (pH ~2) to neutralize excess borohydride and hydrolyze borate esters.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with 5 M NaOH to pH >12.
-
Extract the product with diethyl ether (3 x volume).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic amine.
-
-
Chiral Resolution (Example):
-
Dissolve the crude racemic amine in a suitable solvent (e.g., ethanol).
-
Add a solution of (R)-(-)-mandelic acid (0.5 eq) in the same solvent.
-
The diastereomeric salt of this compound with (R)-mandelic acid should preferentially crystallize.
-
Allow the salt to crystallize, potentially with cooling.
-
Collect the crystals by filtration and recrystallize to improve diastereomeric purity.
-
Liberate the free amine by treating the purified salt with a strong base (e.g., NaOH) and extracting into an organic solvent.
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product.[1]
Caption: Workflow for the characterization of the final product.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized amine.
-
Mass Spectrometry: To confirm the molecular weight (89.14 g/mol ).[7]
-
Chiral Chromatography: The most critical analysis is the determination of enantiomeric excess. This is achieved using chiral HPLC or chiral GC with a suitable chiral stationary phase.[14]
-
Purity Analysis: Standard GC or HPLC methods should be used to determine the chemical purity of the final product.
Conclusion
The biocatalytic route for the synthesis of this compound offers significant advantages for large-scale production in the pharmaceutical industry.[15][16] Its high stereoselectivity eliminates the need for inefficient chiral resolution steps, and it operates under mild, environmentally friendly conditions.[4] While the traditional chemical synthesis via reductive amination is a viable alternative, the biocatalytic method represents a more efficient, sustainable, and cost-effective approach for producing this key chiral intermediate with the high degree of purity required for drug discovery and development.
References
- EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents.
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available from: [Link]
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available from: [Link]
- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents.
-
Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. Available from: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]
-
Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. Available from: [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available from: [Link]
-
Toxic Powders SOP Template. Duke SMIF. Available from: [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available from: [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available from: [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. Available from: [Link]
-
Safety Data Sheet: Sodium borohydride. Carl ROTH. Available from: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. Available from: [Link]
-
Western Carolina University Standard Operating Procedure for the use of Sodium borohydride. Western Carolina University. Available from: [Link]
-
Sodium Borohydride SOP.docx. OSU Chemistry. Available from: [Link]
-
(2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1. Chemsrc. Available from: [Link]
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- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
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- 7. (2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1 | Chemsrc [chemsrc.com]
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- 16. pubs.acs.org [pubs.acs.org]
Application Note: Enzymatic Resolution of Racemic 1-Methoxypropan-2-amine
Introduction
Chiral amines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Specifically, enantiomerically pure 1-methoxypropan-2-amine serves as a critical intermediate for various drug candidates. The separation of its racemic mixture into individual enantiomers is, therefore, a process of significant industrial and academic importance. Traditional chemical resolution methods often involve stoichiometric amounts of chiral resolving agents and can generate considerable waste. In contrast, enzymatic kinetic resolution (EKR) presents a more sustainable and highly selective alternative, operating under mild conditions with high efficiency.[1][2]
This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 1-methoxypropan-2-amine using Candida antarctica lipase B (CALB). We will delve into the mechanistic principles of this biocatalytic approach, offer detailed experimental protocols, and discuss the analytical methodologies required for the accurate determination of conversion and enantiomeric excess.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is predicated on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[3] In the context of enzymatic resolution of amines, a lipase is employed to selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. This enantiopreference results in the accumulation of one enantiomer in its acylated form (amide) and the other enantiomer as the unreacted amine.
The ideal kinetic resolution process is terminated at or near 50% conversion. At this point, the reaction mixture contains the enantioenriched unreacted amine and the enantioenriched amide product, which can then be separated by standard chemical techniques. The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's ability to discriminate between the two enantiomers.
Recommended Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Racemic 1-methoxypropan-2-amine | ≥98% | Sigma-Aldrich | |
| Immobilized Candida antarctica lipase B (Novozym® 435) | Novozymes | Or equivalent | |
| Diisopropyl malonate | ≥98% | Sigma-Aldrich | Acylating agent |
| Isopropyl 2-ethoxyacetate | ≥98% | Sigma-Aldrich | Alternative acylating agent |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Acetic anhydride | Reagent grade | Sigma-Aldrich | For derivatization |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | For derivatization |
| Standard laboratory glassware | Flame-dried as needed | ||
| Magnetic stirrer with heating | |||
| Thermometer | |||
| Gas chromatograph (GC) with a chiral column | e.g., CycloSil-B or equivalent | ||
| High-performance liquid chromatograph (HPLC) with a chiral column | e.g., Chiralpak® or Chiralcel® |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-Methoxypropan-2-amine
This protocol details the lipase-catalyzed acylation of racemic 1-methoxypropan-2-amine.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve racemic 1-methoxypropan-2-amine (1.0 equiv.) in anhydrous methyl tert-butyl ether (MTBE).
-
Addition of Acylating Agent: Add the acylating agent, such as diisopropyl malonate (1.0 equiv.), to the solution.[4][5]
-
Enzyme Addition: Introduce the immobilized Candida antarctica lipase B (e.g., Novozym® 435) to the reaction mixture. The enzyme loading can be optimized but a good starting point is 20-40 mg per mmol of amine.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically 40°C.[4]
-
Monitoring the Reaction: The progress of the reaction should be monitored by periodically taking aliquots from the mixture and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and ee of both components.
-
Reaction Quench and Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. The filtrate, containing the unreacted amine and the amide product, can be concentrated under reduced pressure.
-
Separation: The unreacted amine can be separated from the amide product by column chromatography or by acid-base extraction.
Workflow for Enzymatic Kinetic Resolution
Caption: Experimental workflow for the kinetic resolution of racemic 1-methoxypropan-2-amine.
Analytical Methods
Accurate determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and reliable methods.[6]
Protocol 2: Chiral GC Analysis of Unreacted Amine and Amide Product
-
Sample Preparation: Prior to analysis, it is often necessary to derivatize the unreacted amine to improve its volatility and chromatographic behavior. A common derivatization procedure involves acetylation with acetic anhydride in the presence of a base like pyridine. The amide product can typically be analyzed directly.
-
GC Conditions (Example):
-
Column: Chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Data Presentation
The following table presents representative data from the enzymatic resolution of racemic 1-methoxypropan-2-amine with different acylating agents catalyzed by Novozym® 435.[4][7]
| Acylating Agent | Reaction Time (h) | Conversion (%) | ee of (S)-amine (%) | ee of (R)-amide (%) | Enantiomeric Ratio (E) |
| Diisopropyl malonate | 4 | 52.1 | >99 | 92.0 | >100 |
| Isopropyl 2-ethoxyacetate | 6 | ~45 | >99 | >99 | >200 |
Data is compiled from literature and is for illustrative purposes.[4][7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low conversion | - Insufficient enzyme activity- Poor choice of solvent or acylating agent- Suboptimal temperature | - Increase enzyme loading- Screen different solvents and acylating agents- Optimize reaction temperature |
| Low enantioselectivity (low E value) | - Enzyme is not suitable for the substrate- Reaction temperature is too high | - Screen different lipases- Lower the reaction temperature |
| Difficulty in separating amine and amide | - Similar polarities | - Optimize chromatographic conditions (e.g., solvent system, column)- Employ acid-base extraction |
Conclusion
The enzymatic kinetic resolution of racemic 1-methoxypropan-2-amine using Candida antarctica lipase B is a highly effective and environmentally benign method for the production of its enantiopure forms. The choice of acylating agent significantly influences the reaction rate and enantioselectivity.[4][7] By following the detailed protocols and analytical methods outlined in this application note, researchers can successfully implement this biocatalytic strategy to obtain high-purity chiral amines for applications in drug discovery and development.
Mechanism of Lipase-Catalyzed Acylation
Sources
- 1. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of (2R)-1-methoxypropan-2-amine in the Synthesis of Biologically Active Molecules
Introduction: The Value of Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with different enantiomers of the same compound often exhibiting vastly different potencies, selectivities, and metabolic profiles.[1] Chiral amines, in particular, are foundational building blocks in the synthesis of a significant portion of commercial pharmaceuticals.[2] Among these, (2R)-1-methoxypropan-2-amine stands out as a versatile and valuable synthon. Its structural features—a primary amine for versatile coupling reactions, a defined stereocenter to impart specific chirality, and a methoxy group that can influence solubility and metabolic stability—make it an attractive starting material for creating novel therapeutics. This guide provides an in-depth exploration of the application of this compound in the synthesis of compounds with specific biological activities, focusing on G-protein coupled receptor (GPCR) agonists and its potential in the development of novel anticancer agents. We will delve into the rationale behind its use, detailed synthetic protocols, and the biological evaluation of the resulting compounds.
Application I: Modulation of G-Protein Coupled Receptors - The Case of GPR88 Agonists
Background and Rationale:
G-protein coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key region of the brain involved in motor control, reward, and cognition. Emerging evidence suggests that GPR88 is a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3] The development of potent and selective GPR88 agonists is therefore of significant interest. The structure of known GPR88 agonists, such as 2-PCCA, often features a central amide linkage connecting a lipophilic moiety and a chiral amine. The stereochemistry of the amine component is crucial for potent agonist activity.[1][4] this compound provides a desirable chiral motif for this position, with the potential to enhance binding affinity and modulate pharmacokinetic properties.
The core synthetic strategy for incorporating this compound into GPR88 agonists involves a robust amide bond formation between the amine and a suitable carboxylic acid partner. This approach allows for the modular assembly of a library of compounds for structure-activity relationship (SAR) studies.
Workflow for the Synthesis of a GPR88 Agonist Analogue:
Caption: Synthetic workflow for a GPR88 agonist analogue.
Detailed Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the synthesis of a GPR88 agonist analogue via the coupling of this compound with a representative carboxylic acid, (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is advantageous due to its high efficiency and low rate of racemization.[5]
Materials:
-
This compound
-
(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired GPR88 agonist analogue.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Typical Yield |
| (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid | This compound | HATU | DIPEA | DMF | 75-85% |
| Substituted benzoic acid | This compound | EDC/HOBt | DIPEA | DCM | 70-80% |
Yields are representative and may vary depending on the specific substrates and reaction scale.
Application II: Scaffolding for Novel Anticancer Agents - A Prospective Outlook
Background and Rationale:
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. Many successful anticancer drugs incorporate chiral amine moieties. The methoxy-substituted phenylpropanolamine scaffold, structurally related to this compound, has been explored for its anticancer properties. For instance, the naftopidil analogue 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol has demonstrated broad-spectrum anticancer activity.[6] While direct synthesis of anticancer compounds from this compound is not extensively documented in the available literature, its structural features suggest its potential as a valuable building block in this therapeutic area.
The primary amine handle of this compound allows for its incorporation into various molecular architectures through reactions like N-alkylation (reductive amination) or amide bond formation. This enables the synthesis of diverse libraries of compounds for screening against various cancer cell lines.
Logical Framework for Anticancer Drug Design:
Caption: Strategy for developing anticancer agents.
Detailed Protocol 2: Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde via reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[7]
Materials:
-
This compound
-
Aldehyde (e.g., 4-bromobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Data Summary for Representative Reductive Amination:
| Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Typical Yield |
| This compound | 4-Bromobenzaldehyde | STAB | DCM | 80-90% |
| This compound | Cyclohexanone | STAB | DCM | 75-85% |
Yields are representative and may vary depending on the specific substrates and reaction scale.
Conclusion: A Versatile Chiral Amine for Future Drug Discovery
This compound is a valuable chiral building block with demonstrated applications in the synthesis of GPR88 agonists and significant potential for the development of other biologically active compounds, including anticancer agents. The straightforward and high-yielding protocols for its incorporation into diverse molecular scaffolds via amide coupling and reductive amination make it an attractive tool for medicinal chemists. The stereochemical integrity of this amine is key to achieving specific and potent interactions with biological targets. As our understanding of the structural requirements for various therapeutic targets continues to evolve, the strategic use of chiral synthons like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.
References
-
Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(7), 576-587. [Link]
-
Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. PubMed. [Link]
-
Decker, A. M., et al. (2021). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(13), 9299-9315. [Link]
-
Decker, A. M., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Journal of Medicinal Chemistry, 65(13), 9084-9101. [Link]
-
Kushiyama, A., et al. (2020). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Molecules, 25(11), 2582. [Link]
-
Jin, C., et al. (2018). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience, 9(10), 2296-2308. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(42), 10574-10582. [Link]
-
Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers, 64(4), 537-540. [Link]
-
Organic Syntheses. (2018). Z-L-Phg-Val-OMe. Organic Syntheses, 95, 245-261. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Jin, C., et al. (2015). Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies. ACS Chemical Neuroscience, 6(9), 1583-1593. [Link]
-
Decker, A. M., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PubMed Central. [Link]
- U.S. Patent 6,133,018. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
-
ResearchGate. (2021). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]
-
Wiles, C., & Watts, P. (2014). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 19(6), 7707-7722. [Link]
-
Reddy, T. S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(31), 2994-2998. [Link]
-
Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4919-4927. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
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Application Notes & Protocols: The Strategic Role of (2R)-1-methoxypropan-2-amine in the Synthesis of Enantiomerically Pure Pharmaceuticals
Abstract
The principle of chirality is fundamental to modern pharmacology, where the stereochemistry of a drug molecule can dictate its efficacy, safety, and metabolic profile. (2R)-1-methoxypropan-2-amine is a valuable chiral amine that serves as a pivotal tool in asymmetric synthesis, enabling the production of single-enantiomer drugs.[1] This guide provides an in-depth exploration of its application as both a chiral resolving agent and a chiral building block (synthon). We present detailed protocols, mechanistic insights, and workflow diagrams designed for researchers, chemists, and professionals in drug development. The methodologies are grounded in established chemical principles to ensure reproducibility and provide a framework for developing robust, stereoselective synthetic routes.
Introduction: The Imperative of Enantiomeric Purity in Drug Development
Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. These stereoisomers often exhibit profound differences in biological activity. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs. This has driven significant innovation in asymmetric synthesis, where the goal is to produce a specific enantiomer selectively.[2]
Chiral amines are indispensable in this field, functioning as resolving agents, chiral auxiliaries, or key structural fragments incorporated into the final active pharmaceutical ingredient (API).[1][2] this compound, with its defined stereocenter, is a versatile and effective reagent for achieving high enantiomeric purity.
Core Applications of this compound
This chiral amine is primarily leveraged in two distinct but equally critical strategies for asymmetric synthesis: as a classical resolving agent and as a chiral synthon.
Application as a Chiral Resolving Agent
Classical resolution remains a widely used and practical method for separating enantiomers on an industrial scale.[3][4] The strategy relies on the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent, such as this compound.
The Underlying Principle: Diastereomeric Salt Formation
The reaction of the basic this compound with a racemic acid produces a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures.[3] This critical difference allows for their separation by conventional techniques, most commonly fractional crystallization.
The process can be summarized as follows:
-
(R/S)-Acid + (R)-Amine → [(R)-Acid-(R)-Amine] Salt + [(S)-Acid-(R)-Amine] Salt
Once the less soluble diastereomeric salt has been isolated by crystallization, the ionic bond is cleaved (typically by treatment with acid) to release the desired enantiomerically pure acid. The chiral resolving agent can then be recovered and recycled, an important consideration for process economy.[3]
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Application Protocol 1: Chiral Resolution of Racemic Ibuprofen
This protocol provides a representative method for separating the enantiomers of a racemic carboxylic acid using this compound.
Objective: To isolate (S)-(+)-Ibuprofen, the active enantiomer, from a racemic mixture.
Materials:
-
Racemic (R/S)-Ibuprofen
-
This compound (≥99% ee)
-
Methanol (Anhydrous)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Protocol Steps:
-
Diastereomeric Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic Ibuprofen in 100 mL of warm methanol. b. In a separate beaker, dissolve 0.5 equivalents of this compound (2.16 g) in 20 mL of methanol. Causality: Using a sub-stoichiometric amount of the resolving agent often yields a higher enantiomeric purity in the first crop of crystals.[3] c. Slowly add the amine solution to the stirring Ibuprofen solution. d. Allow the solution to cool gradually to room temperature, then place it in an ice bath for 2 hours to induce crystallization. If no crystals form, scratching the inside of the flask with a glass rod may be necessary.
-
Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor. c. Dry the crystals under vacuum. This solid is the diastereomeric salt of (S)-Ibuprofen and this compound, which is typically less soluble in methanol.
-
Liberation of the Enantiopure Acid: a. Suspend the dried crystals in 100 mL of deionized water. b. Add 50 mL of ethyl acetate to the suspension. c. While stirring vigorously, add 2M HCl dropwise until the pH of the aqueous layer is ~1-2. This breaks the salt, protonating the carboxylate and forming the hydrochloride salt of the amine.[3] d. Transfer the mixture to a separatory funnel. The (S)-Ibuprofen will be in the ethyl acetate layer. e. Separate the layers and extract the aqueous layer with an additional 25 mL of ethyl acetate. f. Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄.
-
Recovery and Analysis: a. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-(+)-Ibuprofen. b. Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.
| Parameter | Illustrative Result | Specification |
| Initial Mass of Racemic Acid | 10.0 g | N/A |
| Mass of Recovered (S)-Acid | 4.1 g | Target: < 5.0 g |
| Yield | 41% | Theoretical Max: 50% |
| Enantiomeric Excess (ee) | >98% | Target: >95% |
| Specific Rotation | +58° (c=1, EtOH) | Lit: +57° to +59° |
Application as a Chiral Building Block (Synthon)
In this strategy, this compound is not a temporary agent but a fundamental component that is permanently incorporated into the final drug molecule. As a chiral synthon, it provides a pre-defined stereocenter, guiding the synthesis towards the desired enantiomer of the target API. This approach is often more atom-economical than classical resolution.
Case Study: Synthesis of (R)-Tamsulosin
Tamsulosin is an α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia. The (R)-enantiomer is the active component.[5] While multiple synthetic routes exist, a key step in many involves the construction of the chiral side chain. This compound represents a valuable precursor for a key intermediate in Tamsulosin synthesis, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
Caption: Retrosynthetic analysis highlighting the chiral amine precursor.
Synthetic Protocol Outline:
The synthesis of (R)-Tamsulosin can be achieved by coupling the key chiral amine intermediate with a phenoxyethyl bromide derivative.[6] The synthesis of the key chiral amine itself can be accomplished through various methods, including the use of chiral building blocks like this compound or through asymmetric amination.
Step 1: Synthesis of the Key Chiral Amine Intermediate
-
This step is crucial for establishing the correct stereochemistry. Biocatalytic methods, such as the transamination of a prochiral ketone, are highly effective for producing enantiopure amines.[5][7] For example, a transaminase enzyme can convert a ketone precursor into the desired (R)-amine with high stereoselectivity.
Step 2: Coupling Reaction
-
The enantiopure (R)-amine intermediate is then reacted with 2-(2-ethoxyphenoxy)ethyl bromide in a suitable solvent like DMF.[6] This nucleophilic substitution reaction forms the core structure of Tamsulosin.
Step 3: Purification and Salt Formation
-
The resulting Tamsulosin base is purified, often via crystallization, to remove any impurities.
-
Finally, the pure base is treated with hydrochloric acid to form the stable and pharmaceutically acceptable Tamsulosin hydrochloride salt.[6]
This synthon-based approach ensures that the chirality is controlled from an early stage, avoiding the potential 50% loss of material inherent in classical resolution.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| No crystallization during resolution | Solvent system is not optimal; solution is not supersaturated. | Screen a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). Try concentrating the solution or storing it at a lower temperature for a longer period. |
| Low enantiomeric excess (ee) of product | Inefficient separation of diastereomers; co-precipitation. | Recrystallize the diastereomeric salt one or more times. Optimize the amount of resolving agent (sometimes >0.5 eq. is better). |
| Low yield of resolved product | The desired diastereomer has significant solubility in the mother liquor. | Cool the crystallization mixture for a longer duration. Minimize the amount of solvent used for washing the crystals. Process the mother liquor to recover the other enantiomer. |
| Difficulty in recovering the resolving agent | Incomplete basification or inefficient extraction. | Ensure the pH of the aqueous layer is >12 after adding the base to liberate the free amine. Perform multiple extractions with a suitable organic solvent. |
Conclusion
This compound is a powerful and versatile tool in the synthesis of enantiomerically pure drugs. Its utility as a chiral resolving agent provides a robust and scalable method for separating racemic mixtures through diastereomeric salt formation. Furthermore, its role as a chiral building block offers an efficient and atom-economical pathway for constructing complex APIs with predetermined stereochemistry. The protocols and principles outlined in this guide demonstrate the strategic importance of this reagent, enabling chemists to meet the stringent demands for enantiopurity in modern pharmaceutical development.
References
- Organic & Biomolecular Chemistry. (n.d.). Chemoenzymatic synthesis of Tamsulosin. RSC Publishing.
-
Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. Retrieved from [Link]
- BenchChem. (n.d.). This compound | 99636-38-1.
- BenchChem. (n.d.). Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis.
- Patsnap. (n.d.). Method for synthesis of rivastigmine. Eureka.
- ResearchGate. (n.d.). Novel Convenient Synthesis of Rivastigmine.
- ResearchGate. (n.d.). Sequential-flow synthesis of (R)-tamsulosin (1 a).
- ResearchGate. (n.d.). Synthesis of rivastigmine analogues 9–11. a Synthesis of 9 and 11. Reagents and conditions.
- ChemicalBook. (n.d.). Tamsulosin hydrochloride synthesis.
- Google Patents. (n.d.). US8273918B2 - Process for preparing tamsulosin hydrochloride.
- Der Pharma Chemica. (2017). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate.
- Echemi. (n.d.). (-)-2-Amino-1-methoxypropane | 99636-32-5, (-).
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- BenchChem. (n.d.). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
Sources
- 1. This compound | 99636-38-1 | Benchchem [benchchem.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US8273918B2 - Process for preparing tamsulosin hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield and enantioselectivity in reactions with (2R)-1-methoxypropan-2-amine
Answering the user's request.
Technical Support Center: (2R)-1-methoxypropan-2-amine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile chiral amine. Our focus is to move beyond simple protocols and explain the underlying chemical principles that govern yield and enantioselectivity, empowering you to troubleshoot and innovate effectively.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the use of this compound.
Q1: What are the primary applications of this compound in asymmetric synthesis?
This compound is a valuable chiral building block and auxiliary. Its primary applications stem from its ability to induce stereoselectivity in chemical transformations. It is commonly used in:
-
As a Chiral Auxiliary: The amine is temporarily incorporated into a prochiral substrate to form a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct the subsequent reaction to occur on a specific face of the molecule, leading to high diastereoselectivity.[1] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
-
Formation of Chiral Reagents and Catalysts: It can be a component of more complex chiral ligands for metal-catalyzed reactions or as a key part of organocatalysts.[2] Chiral amines are fundamental in forming enamine or imine intermediates, which are crucial in many asymmetric reactions like Aldol, Mannich, and Michael additions.[2]
-
Kinetic Resolution: It can be used as a resolving agent, reacting preferentially with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Q2: What makes the methoxy group in this amine significant for stereocontrol?
The methoxy group (–OCH₃) is not merely a spectator. Its oxygen atom can act as a Lewis base, coordinating with metal ions or forming hydrogen bonds.[3] This intramolecular coordination can create a more rigid, conformationally locked transition state.[3] This rigidity is often the key to high enantioselectivity, as it magnifies the steric differences between the two faces of the reacting molecule, forcing an incoming reagent to attack from the less hindered direction.
Q3: What are the essential safety precautions when handling this compound?
Like most primary amines, this compound should be handled with care in a well-ventilated fume hood. It is corrosive and can cause skin and eye irritation or burns. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information before use.
Part 2: Troubleshooting Guide - Low Yield & Enantioselectivity
This section is structured to help you diagnose and solve the most common issues encountered in the lab.
Troubleshooting Workflow: A Systematic Approach
Before making random changes, follow a logical path to identify the root cause of the problem.
Caption: Systematic workflow for troubleshooting common reaction issues.
Scenario 1: Low Chemical Yield
Q: My reaction yield is consistently below 50%, although TLC/GC analysis shows the starting material is consumed. What are the likely causes and solutions?
A: If your starting material is consumed but the desired product yield is low, the issue likely lies with side reactions, product degradation, or inefficient workup and purification.
Possible Causes & Solutions:
-
Side Reactions: The amine or the intermediate may be participating in undesired reaction pathways.
-
Insight: this compound is a primary amine and can undergo multiple additions if the electrophile is sufficiently reactive.
-
Solution: Carefully control the stoichiometry. A slow addition of one reagent to the other can maintain a low instantaneous concentration of the added reagent, minimizing side reactions. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if any reagents are sensitive to air or moisture.
-
-
Product Instability: The product might be unstable under the reaction or workup conditions.
-
Insight: Imines formed from the amine can be susceptible to hydrolysis. If the product contains other sensitive functional groups, they may degrade during acidic or basic workup steps.
-
Solution: Analyze a crude sample of the reaction mixture before workup. If the product is present, the issue is with the workup. Consider a milder workup (e.g., using a buffered aqueous solution, avoiding strong acids/bases) or purify the product directly via flash chromatography without an aqueous wash.
-
-
Inefficient Purification: The product may be lost during extraction or chromatography.
-
Insight: Amines can be protonated and become water-soluble at low pH, or they can chelate to silica gel, leading to streaking and poor recovery during chromatography.
-
Solution: During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the amine product in the organic layer. For chromatography, consider pre-treating the silica gel with a small amount of triethylamine (~1%) in the eluent to prevent streaking. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Scenario 2: Low Enantioselectivity (ee%)
Q: I am getting good chemical yield, but my enantiomeric excess (ee%) is poor. How can I improve the stereoselectivity?
A: Poor enantioselectivity suggests that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is small. The goal is to maximize this energy difference.
Key Factors Influencing Enantioselectivity:
-
Temperature: This is one of the most critical parameters.
-
Causality: Lowering the reaction temperature generally increases enantioselectivity. According to the Eyring equation, the selectivity is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways. Lower temperatures make the reaction more sensitive to small differences in activation energy, thus favoring the lower-energy pathway more significantly.[4]
-
Actionable Protocol: Run a temperature screening experiment. Start at room temperature and then run the reaction at 0 °C, -20 °C, and -78 °C. Analyze the ee% at each temperature to find the optimal balance between reaction rate and selectivity.
-
-
Solvent: The solvent plays a crucial role in stabilizing or destabilizing the transition state.
-
Causality: Non-coordinating, non-polar solvents (e.g., toluene, hexanes, dichloromethane) often provide the best selectivity. They do not compete with the intramolecular coordinating groups (like the methoxy group), allowing the desired rigid transition state to form. Polar, coordinating solvents (e.g., THF, acetonitrile, methanol) can interfere with this chelation, leading to a less organized transition state and lower ee%.
-
Actionable Protocol: Screen a range of solvents with varying polarities. See the table below for a typical starting point.
-
| Solvent | Dielectric Constant (ε) | Typical Effect on Enantioselectivity |
| Toluene | 2.4 | Often High |
| Dichloromethane (DCM) | 9.1 | Generally Good |
| Tetrahydrofuran (THF) | 7.6 | Variable, can be coordinating |
| Acetonitrile (MeCN) | 37.5 | Often Lower |
| Methanol (MeOH) | 32.7 | Often Low (protic, highly coordinating) |
-
Lewis Acid / Additives: In many reactions, additives are used to activate the substrate.
-
Causality: The choice and stoichiometry of a Lewis acid can be critical. A bulky Lewis acid might enhance the steric hindrance in the transition state. In contrast, using too much of a strong Lewis acid could lead to a non-catalyzed, racemic background reaction.
-
Solution: If your reaction uses a Lewis acid (e.g., Ti(O-iPr)₄, BF₃·OEt₂), screen different Lewis acids and carefully titrate the amount used. Sometimes, substoichiometric amounts are sufficient and prevent background reactions.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Asymmetric Alkylation using this compound as a Chiral Auxiliary
This protocol describes the formation of a chiral imine followed by diastereoselective alkylation.
Caption: Workflow for a typical asymmetric alkylation reaction.
Methodology:
-
Imine Formation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the ketone/aldehyde substrate (1.0 eq) in anhydrous toluene (approx. 0.5 M). Add this compound (1.1 eq). If necessary, add a dehydrating agent like anhydrous MgSO₄ or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine. Stir at the appropriate temperature (room temp to reflux) until formation is complete (monitor by TLC or GC-MS).
-
Aza-enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) (1.2 eq) in THF. Slowly add the LDA solution to the imine solution dropwise over 20-30 minutes. Stir the resulting colored solution for 1 hour at -78 °C.
-
Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 eq) dropwise to the aza-enolate solution at -78 °C. Allow the reaction to stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by slowly adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Auxiliary Cleavage: Purify the diastereomeric product by flash column chromatography. The chiral auxiliary can then be cleaved by mild acidic hydrolysis (e.g., aqueous acetic acid or dilute HCl) to yield the enantiomerically enriched final product.
Protocol 2: Purification of Amine-Containing Products
Q: I am struggling to remove my chiral product from the reaction mixture. What is a robust purification strategy?
A: A common and effective method is an acid-base extraction, which leverages the basicity of the amine.
-
Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The amine product will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify: Collect the aqueous layers. Cool the solution in an ice bath and slowly add a strong base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is > 11. This deprotonates the amine, making it soluble in organic solvents again.
-
Back-Extraction: Extract the now basic aqueous solution with fresh organic solvent (ethyl acetate or DCM, 3 times).
-
Finalize: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine product.
References
-
ACS Publications. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters. Retrieved from [Link]
-
TutorChase. (n.d.). What factors can affect the yield of a reaction? Retrieved from [Link]
-
ACS Publications. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (2021). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]
- Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
Sources
Technical Support Center: Purification of (2R)-1-methoxypropan-2-amine Reaction Products
Welcome to the technical support center for the purification of (2R)-1-methoxypropan-2-amine and its reaction products. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for common challenges encountered during the purification of this critical chiral building block.
Section 1: Understanding the Purification Challenge
This compound is a valuable chiral intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficacy is intrinsically linked to its enantiomeric purity. Syntheses, whether chemical or biocatalytic, rarely yield a perfectly pure product.[2] Purification is therefore a critical downstream step to remove unreacted starting materials, by-products, and, most importantly, the unwanted (S)-enantiomer.
Below is a summary of common impurities that may be present in a crude reaction mixture leading to this compound.
| Impurity | Chemical Name | Origin / Cause | Boiling Point (°C) | Recommended Primary Removal Strategy |
| (S)-1-methoxypropan-2-amine | (S)-Enantiomer | Non-enantioselective synthesis or incomplete resolution | 93.7 (racemate)[3] | Diastereomeric Salt Crystallization; Chiral Chromatography |
| 1-methoxy-2-propanone | Methoxyacetone | Unreacted starting material | 117-118 | Fractional Distillation; Acidic Extraction (if product forms a salt) |
| Acetone | Propan-2-one | By-product of transaminase reactions using 2-aminopropane | 56 | Flash Distillation[4] |
| (S)-Alaninol | (S)-2-aminopropan-1-ol | Potential starting material for chemical synthesis[2] | 178-181 | Fractional Distillation |
| Resolving Agent | e.g., Tartaric Acid, Mandelic Acid | Residual from chiral resolution step | Varies | Base wash; Recrystallization |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Q1: My final product has a low enantiomeric excess (ee). How can I improve it?
Answer: A low enantiomeric excess is the most common challenge and typically requires a dedicated chiral resolution step. The most established method is diastereomeric salt crystallization .[5]
Causality & Explanation: Enantiomers have identical physical properties (boiling point, solubility) and cannot be separated by standard techniques like distillation or achiral chromatography.[6] By reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), you form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[7]
Troubleshooting Steps:
-
Select the Right Resolving Agent: Tartaric acid and mandelic acid are common choices for primary amines. The choice is often empirical; it is advisable to screen several agents in small-scale trials.
-
Optimize the Solvent System: The success of the crystallization is critically dependent on the solvent. The ideal solvent should dissolve both diastereomeric salts at elevated temperatures but allow only one to crystallize upon cooling.
-
Control the Cooling Rate: Slow, controlled cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity. Crash cooling will trap impurities.
-
Monitor Purity: After the first crystallization, filter the solid and analyze the enantiomeric excess of the free amine. If the ee is insufficient, a second recrystallization from the same or a different solvent system may be necessary. Remember to also check the ee of the amine recovered from the mother liquor; it should be enriched in the opposite enantiomer.
A detailed protocol for this process is provided in Section 4.
Q2: I'm seeing significant amounts of unreacted 1-methoxy-2-propanone in my post-reaction analysis (NMR/GC). What is the most efficient removal method?
Answer: You have two primary, highly effective options depending on the scale and nature of subsequent steps: Fractional Distillation or an Aqueous Acidic Extraction .
Causality & Explanation:
-
Fractional Distillation: This method leverages the difference in boiling points. This compound boils at approximately 94°C, while 1-methoxy-2-propanone boils at 117-118°C.[3] This significant difference allows for an efficient separation. Distillation is particularly useful for larger scales and when you want to recover the unreacted ketone.
-
Aqueous Acidic Extraction: This is a classic chemical separation technique. By washing your crude product (dissolved in an immiscible organic solvent like ethyl acetate or MTBE) with a dilute aqueous acid (e.g., 1M HCl), the basic amine will be protonated to form an ammonium salt.[8] This salt is highly soluble in the aqueous phase, while the neutral ketone impurity remains in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, and extract it back into an organic solvent.
The workflow below can help you decide which method to use.
Caption: Decision workflow for ketone impurity removal.
Q3: My chiral HPLC analysis shows poor peak resolution or significant tailing. How can I optimize the separation?
Answer: Poor resolution in chiral HPLC for amines is a common issue, often related to the interaction of the basic amine with the stationary phase or suboptimal mobile phase conditions.[9]
Causality & Explanation: The basic nature of the amine can lead to strong, non-specific interactions with acidic silanol groups on silica-based chiral stationary phases (CSPs), causing peak tailing.[10] Furthermore, achieving chiral recognition requires a precise fit between the analyte and the CSP, which is highly dependent on the mobile phase composition.[11]
Troubleshooting Steps:
-
Screen Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for a wide range of compounds.[9] For primary amines, cyclofructan or crown ether-based CSPs can also be very effective.[10]
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To reduce peak tailing, add a small amount of a competing base to the mobile phase. For normal-phase chromatography, 0.1-0.2% triethylamine (TEA) or butylamine is common.[10][12]
-
Add an Acidic Modifier: Sometimes, adding an acid like trifluoroacetic acid (TFA) can improve peak shape and selectivity, especially when paired with a basic modifier.[12]
-
Solvent Composition: Systematically vary the ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar bulk solvent (e.g., hexane). Changing the alcohol can dramatically alter selectivity.[11]
-
-
Adjust Temperature and Flow Rate: Lowering the column temperature can sometimes enhance enantioselectivity, while optimizing the flow rate can improve efficiency.
| Parameter | Starting Point | Optimization Strategy |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Screen different CSP chemistries (e.g., Cyclofructan) |
| Mobile Phase (NP) | Hexane/Ethanol (90:10) | Vary alcohol ratio (95:5 to 80:20); try IPA instead of EtOH |
| Additive | 0.1% Triethylamine (TEA) | Add 0.1% TFA along with TEA; vary additive concentration |
| Flow Rate | 1.0 mL/min | Adjust between 0.5 - 1.5 mL/min to optimize resolution/time |
| Temperature | Ambient | Test at lower temperatures (e.g., 15°C) |
Q4: During workup, my amine product formed a persistent emulsion that won't separate. What can I do?
Answer: Emulsions are common when working with amines, especially after a basic wash to neutralize an acid extraction. They are stabilized by fine solid particles or surfactant-like properties of the amine salt.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and helping to break the emulsion.
-
Filter Through Celite®: If the emulsion is stabilized by fine solids, filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove the particulates and break the emulsion.
-
Change the Solvent: Adding a small amount of a different solvent can alter the interfacial tension. For example, if you are using ethyl acetate, adding some toluene might help.
-
Gentle Agitation: Avoid vigorous shaking in a separatory funnel. Instead, use gentle, repeated inversions to mix the phases.
-
Patience and Gravity: Sometimes, simply letting the mixture stand undisturbed for an extended period can lead to separation.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best way to confirm the purity and enantiomeric excess of my final product? A: A combination of techniques is essential.
-
Purity (Chemical): Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) or ¹H NMR spectroscopy. NMR is excellent for identifying and quantifying residual solvents or starting materials.
-
Purity (Enantiomeric): Chiral HPLC is the gold standard for accurately determining ee.[13] Alternatively, you can use ¹H NMR with a chiral shift reagent, although this is often less precise.
Q: How can I prepare a stable, solid salt of this compound for long-term storage? A: Converting the free amine, which is a liquid, into a solid salt is excellent for stability and handling. The hydrochloride (HCl) salt is most common.
-
Dissolve your purified free amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in 1,4-dioxane).
-
The hydrochloride salt will precipitate as a white solid.
-
Filter the solid, wash with fresh cold solvent, and dry under vacuum. This process of forming a salt can also serve as a final purification step, as impurities may remain in the solvent.[14][15]
Q: Can I use distillation to separate the (R) and (S) enantiomers? A: No. Enantiomers have identical boiling points and vapor pressures. Standard distillation, including fractional distillation, cannot separate them.[6] Separation requires a chiral environment, as provided by a chiral resolving agent or a chiral chromatography column.
Section 4: Key Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Crystallization
This protocol provides a general workflow for the chiral resolution of racemic 1-methoxypropan-2-amine using L-(+)-Tartaric acid.
Step-by-Step Methodology:
-
Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of racemic 1-methoxypropan-2-amine in methanol (approx. 5-10 volumes).
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-Tartaric acid in a minimal amount of warm methanol. Note: Using 0.5 eq of the diacidic resolving agent is a common starting point for resolving a monoamine.
-
Slowly add the tartaric acid solution to the stirred amine solution. A precipitate may form immediately.
-
-
Crystallization:
-
Gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator and leave undisturbed for 12-24 hours to allow for complete crystallization.
-
-
Isolation and Analysis (First Crop):
-
Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Dry the crystals (the "first crop").
-
Take a small sample of the crystals, liberate the free amine by dissolving in water, adding excess 2M NaOH, and extracting with dichloromethane. Analyze the ee of this amine sample by chiral HPLC.
-
-
Recrystallization (if needed):
-
If the ee of the first crop is not satisfactory (>99%), perform a recrystallization by dissolving the crystals in a minimum amount of hot methanol and repeating the slow cooling process.
-
-
Liberation of the Pure Enantiomer:
-
Dissolve the final, diastereomerically pure salt in water.
-
Add 2M NaOH solution until the pH is >12.
-
Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Caption: Workflow for chiral resolution via crystallization.
References
- Benchchem Technical Support. (n.d.).
- Scribd. (n.d.).
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- ResearchGate. (2024). Kinetic resolution (a) of racemic 1-methoxypropan-2-amine (±)-1b and....
- National Institutes of Health (NIH). (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Lyddon, L. (2008).
- Gas Processing & LNG. (2019).
- Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
- Santos, P. P., & Pinheiro, P. F. (n.d.).
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Analytical Chemistry. (2023).
- Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog.
- University of Rochester, Department of Chemistry. (n.d.).
- Beilstein-Institut. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
- Beilstein-Institut. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
- Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
- Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Benchchem. (n.d.). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
- Wikipedia. (n.d.). Chiral resolution.
- White Rose University Consortium. (n.d.).
- Benchchem. (n.d.). How to remove unreacted (S)-(+)
- PubChem, National Institutes of Health. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine.
- University of California, Davis. (n.d.).
- National Institutes of Health (NIH). (2025). Determination of Enantiomeric Excess in Confined Aprotic Solvent.
- ResearchGate. (2025). Quantitative determination of the full range of enantiomeric excess of....
- Chemistry Stack Exchange. (2018).
- Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method.
- Unlock Chemystery. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds! [YouTube video].
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2025). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman optical activity (ROA).
- Chemsrc. (2025). (2R)-1-Methoxy-2-propanamine.
- Benchchem. (n.d.). This compound.
- LookChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-.
- ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
- ResearchGate. (2025). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine).
- National Institutes of Health (NIH). (2020). A review of the newly identified impurity profiles in methamphetamine seizures.
Sources
- 1. This compound | 99636-38-1 | Benchchem [benchchem.com]
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- 3. (2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1 | Chemsrc [chemsrc.com]
- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
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- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
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- 15. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
Technical Support Center: Post-Reaction Removal of (2R)-1-methoxypropan-2-amine
Welcome to the technical support guide for the effective removal of the chiral auxiliary, (2R)-1-methoxypropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the purification process. The following FAQs and troubleshooting guides are structured to address specific experimental issues, explaining not just the "how" but the critical "why" behind each procedural step.
Introduction: The Critical Step of Auxiliary Cleavage
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, allowing for high levels of stereocontrol in the formation of new chiral centers.[1][2] this compound is a valuable auxiliary due to its effectiveness in directing stereoselective reactions. However, the success of the synthetic campaign hinges on the final, crucial step: the clean and efficient removal of the auxiliary from the desired product without compromising its stereochemical integrity.[3][4] This guide provides detailed methodologies and troubleshooting for this critical purification stage.
Core Principles of Chiral Auxiliary Removal
A successful removal strategy must satisfy three primary objectives:
-
High Efficiency: Achieve near-quantitative removal of the auxiliary to ensure the purity of the final compound.
-
Product Integrity: The chosen method must not degrade, racemize, or otherwise compromise the target molecule.
-
Recoverability (Optional but Desirable): An ideal process allows for the recovery and recycling of the chiral auxiliary, improving the overall cost-effectiveness and sustainability of the synthesis.[1]
Below is a general workflow outlining the decision-making process for removing this compound.
Caption: General workflow for selecting a removal method.
Troubleshooting Guide & FAQs
Q1: What is the most reliable method for removing the basic amine auxiliary, this compound?
Answer: The most common and generally effective method is acidic liquid-liquid extraction .
Causality: this compound is a primary amine, which is basic in nature. By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl, 1M H₂SO₄), the amine is protonated to form its corresponding ammonium salt. This salt is highly polar and thus preferentially partitions into the aqueous phase, leaving the typically less polar desired product in the organic phase.[5] This process is a standard acid-base extraction technique.[3][6]
Detailed Protocol: Standard Acidic Extraction
-
Solvent Evaporation (Optional but Recommended): If the reaction solvent is polar and has some water miscibility (e.g., THF, acetone), it is best to first remove it under reduced pressure. Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O). This step can prevent emulsion formation.[7]
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds. Vigorous shaking can induce emulsion formation.[8]
-
Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer.
-
Repeat: Repeat the acidic wash (Steps 2-4) two more times. Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove bulk water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Confirmation: Check the purity of the product by ¹H NMR or LC-MS to confirm the absence of the auxiliary.
Q2: I performed the acidic wash, but ¹H NMR analysis still shows significant contamination with the auxiliary. What went wrong?
Answer: Incomplete removal during acidic extraction is a common issue that can usually be traced to one of four factors: insufficient acid, incorrect pH, poor solvent choice, or an inadequate number of washes.
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer: After the first extraction, test the pH of the aqueous layer using pH paper. It should be distinctly acidic (pH 1-2). If the pH is not sufficiently low, the amine will not be fully protonated, leading to poor partitioning into the aqueous phase.
-
Solution: Add more acid to the extraction, or use a slightly more concentrated acid solution (e.g., 2M HCl). Be mindful of your product's stability to stronger acids.
-
-
Increase the Number of Extractions: Three washes are standard, but if the auxiliary is present in a large stoichiometric excess or your product has some affinity for the aqueous phase, more extractions may be necessary.
-
Solution: Perform 2-3 additional acidic washes and re-analyze the product.
-
-
Re-evaluate Your Organic Solvent: If your desired product has significant polarity, it might be pulling the protonated auxiliary back into the organic layer.
-
Solution: Switch to a less polar extraction solvent, such as toluene or hexanes, if your product is soluble.
-
| Parameter | Recommended Action | Rationale |
| pH of Aqueous Layer | Ensure pH is between 1 and 2. | Guarantees complete protonation of the amine for effective partitioning into the aqueous phase. |
| Number of Washes | Minimum of 3; increase to 5-6 if needed. | Multiple small-volume washes are mathematically more efficient for extraction than a single large wash. |
| Extraction Solvent | Use a non-polar, water-immiscible solvent (EtOAc, DCM, Toluene). | Maximizes the solubility difference between the non-polar product and the polar ammonium salt. |
| Mixing Technique | Gentle inversions instead of vigorous shaking. | Minimizes the energy input that can lead to the formation of stable emulsions.[8] |
Q3: A thick, stable emulsion formed at the interface during the acidic wash, and I can't separate the layers. How do I resolve this?
Answer: Emulsion formation is one of the most frequent frustrations in liquid-liquid extraction.[8] It occurs when surfactant-like molecules or fine particulates stabilize microscopic droplets of one phase within the other.
Caption: Troubleshooting decision tree for breaking emulsions.
Detailed Solutions:
-
Patience: Often, simply letting the separatory funnel stand for 15-30 minutes will allow the layers to separate on their own.
-
"Salting Out": Add a significant amount of solid sodium chloride or a saturated brine solution to the funnel and swirl gently.[7][9] This increases the ionic strength and polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.
-
Filtration: Vacuum filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the stabilized droplets.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for forcing layer separation.
-
Solvent Addition: Adding more of the organic solvent can sometimes dilute the mixture enough to break the emulsion.[7]
Q4: My product is sensitive to acid. Are there alternative methods to remove this compound?
Answer: Yes. If your product contains acid-labile functional groups (e.g., certain acetals, ketals, or silyl ethers), acidic extraction should be avoided. Alternative methods include distillation and chromatography.
Method 1: Distillation
-
Principle: This method is viable if there is a significant difference between the boiling point of your product and the auxiliary. This compound has a boiling point of approximately 116-118 °C.
-
When to Use: This is most effective if your product is a high-boiling oil or a solid. If your product is volatile, this method is not suitable.
-
Procedure: Perform distillation under reduced pressure (vacuum distillation) to lower the required temperature, further protecting your product from thermal degradation.
Method 2: Column Chromatography
-
Principle: This is a standard purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[10]
-
When to Use: This is a nearly universal method but can be less practical on a very large scale. The high polarity of the amine auxiliary means it will have a strong affinity for silica gel.
-
Procedure:
-
Load the crude reaction mixture onto a silica gel column.
-
Start with a non-polar eluent (e.g., hexanes/ethyl acetate mixture). Your less polar product should elute first.
-
The highly polar this compound will remain strongly adsorbed to the silica at the top of the column. It can be flushed out later with a more polar solvent system (e.g., containing methanol or triethylamine), but this is usually not necessary if your product has already been collected.
-
| Method | Principle | Advantages | Disadvantages |
| Acidic Extraction | Acid-base chemistry | Fast, scalable, inexpensive | Not suitable for acid-sensitive products; emulsions can be an issue |
| Distillation | Difference in boiling points | Good for large scale; avoids solvents | Requires thermal stability of the product; ineffective if boiling points are close |
| Chromatography | Differential polarity | Highly effective for many products; high purity achievable | Can be slow and solvent-intensive; may not be ideal for very large scales |
Q5: How can I recover the this compound auxiliary after the extraction?
Answer: Recovering the auxiliary is economically and environmentally beneficial.
Protocol: Auxiliary Recovery
-
Combine Aqueous Layers: Collect all the acidic aqueous layers from the extractions.
-
Basify: Cool the combined aqueous solution in an ice bath. Slowly add a strong base, such as 50% aqueous NaOH, with stirring until the pH is strongly basic (pH > 12).[11] This deprotonates the ammonium salt, regenerating the free amine.
-
Extract the Amine: Extract the basic aqueous solution three times with a suitable organic solvent (e.g., DCM or Et₂O).
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation to yield the recovered auxiliary. The purity should be checked before reuse.
References
-
ResearchGate. (2024). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Asymmetric-Synthesis. (n.d.). Asymmetric Synthesis. [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
PubChem. (n.d.). Methoxyisopropylamine. [Link]
-
Reddit. (2014). Emulsion Problem during Extraction. Help!. [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 11. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Diastereomeric Separations of (2R)-1-methoxypropan-2-amine Derivatives
Welcome to the technical support center for troubleshooting diastereomeric separations involving derivatives of (2R)-1-methoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these chiral compounds. Here, we address common challenges encountered during experimental work in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your success.
Introduction: The Challenge of Separating Diastereomers of this compound Derivatives
This compound is a chiral building block frequently employed in pharmaceutical synthesis. When this amine is reacted with a racemic partner or a molecule containing another chiral center, a mixture of diastereomers is formed. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct characteristics.[1] This fundamental difference is the key to their separation by chromatographic techniques. However, achieving optimal separation can be a significant challenge, often requiring careful method development and troubleshooting.
This guide will walk you through common issues and their solutions, empowering you to resolve even the most challenging diastereomeric separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any separation between my diastereomers. Where do I start?
A1: Initial Assessment and Strategy
When faced with a complete lack of separation, a systematic approach is crucial. The primary reason for co-elution is insufficient difference in the interaction of the diastereomers with the stationary phase under the current chromatographic conditions.
Causality: Diastereomers have different three-dimensional structures. The goal is to select a stationary and mobile phase combination that amplifies the subtle differences in their steric and electronic interactions, leading to differential retention.
Troubleshooting Protocol:
-
Confirm Diastereomer Formation: First, ensure that you have indeed formed diastereomers. This can be verified using techniques like NMR spectroscopy, where you would expect to see distinct signals for the different diastereomers.[2]
-
Re-evaluate Your Column Choice:
-
Achiral vs. Chiral Stationary Phases (CSPs): While diastereomers can often be separated on standard achiral columns (like C18 or silica), this is not always the case.[1][3] If you are using an achiral column and see no separation, consider screening a few different achiral phases with varying selectivities (e.g., phenyl, cyano). If that fails, a chiral stationary phase can sometimes provide the necessary selectivity, even for diastereomers.[1] Polysaccharide-based CSPs are a good starting point due to their broad applicability.
-
-
Systematic Mobile Phase Screening: The composition of the mobile phase is a powerful tool for manipulating selectivity.
-
Normal-Phase Chromatography (NPC): If using a silica column, vary the ratio of your polar modifier (e.g., ethanol, isopropanol) in your non-polar solvent (e.g., hexane). Small changes in the alcohol percentage can have a significant impact.
-
Reversed-Phase Chromatography (RPC): For C18 or other reversed-phase columns, screen different organic modifiers (e.g., acetonitrile, methanol) and their ratios with water or buffer.
-
-
Consider Derivatization: If the inherent structural differences between your diastereomers are minimal, you can introduce a chiral derivatizing agent (CDA) to create new diastereomers with more pronounced differences.[4][5][6] This is a common strategy for improving the separation of chiral amines.[7][8]
Logical Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for co-eluting diastereomers.
Q2: I have poor resolution (Rs < 1.5) between my diastereomer peaks. How can I improve it?
A2: Optimizing for Better Resolution
Poor resolution indicates that while there is some difference in the interaction of your diastereomers with the stationary phase, it's not enough for baseline separation. The goal here is to enhance this difference.
Causality: Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you need to influence one or more of these parameters.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Isocratic Elution: If you are running a gradient, switch to an isocratic hold at the mobile phase composition where your peaks are eluting. Then, make small, incremental changes to the solvent ratio (e.g., 2-5% increments) to maximize the separation.[1]
-
Solvent Choice: The choice of organic modifier in reversed-phase or polar modifier in normal-phase can significantly impact selectivity. For instance, switching from methanol to acetonitrile (or vice versa) in reversed-phase can alter the elution order or improve resolution.
-
Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution by masking active sites on the silica surface.[9] Conversely, if your derivative is acidic, a small amount of an acid like formic acid or trifluoroacetic acid can be beneficial.[9]
-
-
Adjust the Temperature: Temperature affects the thermodynamics and kinetics of the separation.
-
Lowering Temperature: Generally, decreasing the column temperature increases retention and can improve resolution, although it may also lead to broader peaks.[10]
-
Increasing Temperature: In some cases, increasing the temperature can improve efficiency and peak shape, leading to better resolution.[11] It is often worthwhile to screen a range of temperatures (e.g., 25°C, 40°C, 55°C).[1]
-
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation (increase the plate count), which can lead to better resolution, albeit with longer run times.
-
Increase Column Length or Use a Smaller Particle Size Column: Both of these changes will increase the efficiency of the separation.
Data Presentation: Impact of Mobile Phase Modifier on Resolution
| Mobile Phase Composition (Hexane:Isopropanol) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| 95:5 | 10.2 | 10.8 | 0.8 |
| 90:10 | 8.5 | 9.5 | 1.2 |
| 85:15 | 6.1 | 7.5 | 1.6 |
Note: This is example data to illustrate the trend.
Q3: My peaks are tailing. What can I do to improve peak shape?
A3: Addressing Peak Asymmetry
Peak tailing is a common issue, especially with amine-containing compounds. It is often caused by secondary interactions between the analyte and the stationary phase.
Causality: The basic nitrogen in the amine moiety can interact strongly with acidic silanol groups on the surface of silica-based stationary phases. This leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
Troubleshooting Protocol:
-
Use a Base Deactivated Column: Many modern columns are "base deactivated" or "end-capped" to reduce the number of free silanol groups. Ensure you are using such a column for amine analysis.
-
Add a Mobile Phase Modifier: This is often the most effective solution.
-
Basic Additives: Add a small amount (0.1-0.5%) of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase.[9] These additives will bind to the active silanol sites, preventing your analyte from interacting with them.
-
Acidic Additives: In reversed-phase, adding a small amount of an acid like formic acid or TFA can protonate the amine, which can sometimes improve peak shape. It also protonates residual silanols, reducing their interaction with the protonated amine.
-
-
Adjust the pH of the Mobile Phase (Reversed-Phase): For reversed-phase separations, ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your analyte to ensure it is in a single ionic state. For amines, a lower pH (e.g., 2-3) will ensure the amine is fully protonated, which can improve peak shape. Conversely, a higher pH (e.g., 8-10, if using a hybrid or polymer-based column stable at high pH) will keep the amine in its neutral form, which can also lead to better peak shape.[11]
-
Reduce Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to resolving peak tailing issues.
Q4: I am derivatizing my this compound containing compound with a chiral derivatizing agent (CDA), but the results are not reproducible. What could be the cause?
A4: Ensuring Robust Derivatization
Inconsistent results after derivatization often point to issues with the reaction itself or the stability of the derivatives.
Causality: The derivatization reaction must be complete, and the resulting diastereomers must be stable under the analytical conditions. Incomplete reactions or degradation can lead to variable peak areas and ratios.
Troubleshooting Protocol:
-
Check the Purity of the Chiral Derivatizing Agent (CDA): The enantiomeric purity of your CDA is critical.[4][5] If the CDA is not enantiomerically pure, you will form more than the two expected diastereomers, complicating your chromatogram and leading to inaccurate quantification.
-
Optimize the Derivatization Reaction:
-
Stoichiometry: Ensure you are using a sufficient excess of the CDA to drive the reaction to completion. A 1.5 to 2-fold excess is a good starting point.
-
Reaction Time and Temperature: Investigate the effect of reaction time and temperature to ensure the reaction has gone to completion. You can monitor the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Reaction Conditions: Ensure the reaction conditions are appropriate. For example, many derivatizations of amines require a non-nucleophilic base to scavenge the acid produced during the reaction.[8]
-
-
Assess the Stability of the Diastereomers: The newly formed diastereomers must be stable in your sample solvent and during the chromatographic run.
-
Sample Solvent: Prepare a derivatized sample and analyze it immediately, and then again after several hours or a day to see if the peak areas or ratios have changed. If they have, your derivatives may be degrading in the sample solvent.
-
On-Column Stability: If you suspect on-column degradation, try using milder mobile phase conditions (e.g., less acidic or basic).
-
-
Prevent Racemization: Ensure that the derivatization conditions are not harsh enough to cause racemization of your analyte or the CDA.[4] This can be checked by derivatizing an enantiomerically pure sample of a similar compound and confirming that only one diastereomer is formed.
Experimental Protocol: Derivatization of a Chiral Amine with a Generic CDA
-
Sample Preparation: Dissolve approximately 1 mg of your this compound derivative in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Reagents: Add 1.5-2.0 equivalents of the chiral derivatizing agent (e.g., Mosher's acid chloride). Add 2-3 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or as recommended for the specific CDA.
-
Quenching: Quench the reaction by adding a small amount of a scavenger for the excess CDA (e.g., a small amount of an amino alcohol).
-
Work-up: If necessary, perform a simple extraction to remove excess reagents and byproducts.
-
Analysis: Dilute the sample to an appropriate concentration and inject it into the HPLC system.
References
-
Chiral HPLC separation: strategy and approaches. (2022-11-03). Chiralpedia. [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (2000-10-17).
-
Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. (2019-12-30). YAKHAK HOEJI. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). MDPI. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022-07-04). PMC - NIH. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-08-06). ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (n.d.). ACS Publications. [Link]
-
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. (2008-08-05). ResearchGate. [Link]
-
Kinetic resolution (a) of racemic 1-methoxypropan-2-amine (±)-1b and... (n.d.). ResearchGate. [Link]
-
How to separate two diastereomeric amines? (2017-10-02). Chemistry Stack Exchange. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2024-06-06). Phenomenex. [Link]
-
26 questions with answers in CHIRAL HPLC. (n.d.). ResearchGate. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023-09-27). Chemical Science (RSC Publishing). [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. [Link]
-
Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. (2022-03-22). Periodica Polytechnica. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. [Link]
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- 11. waters.com [waters.com]
Technical Support Center: Enhancing Transaminase-Catalyzed Synthesis of (2R)-1-methoxypropan-2-amine
Welcome to the technical support center for the biocatalytic synthesis of (2R)-1-methoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transaminase-catalyzed reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for your work.
Reaction Overview: The Core of the Synthesis
The synthesis of this compound from 1-methoxyacetone is a powerful application of ω-transaminases (ω-TAs), a class of pyridoxal-5'-phosphate (PLP) dependent enzymes.[1][2] These biocatalysts facilitate the stereoselective transfer of an amino group from a donor molecule to a ketone acceptor, yielding a chiral amine with high enantiomeric excess.[1][3]
The reaction proceeds via a Ping-Pong Bi-Bi mechanism, which consists of two distinct half-reactions.[4][5]
-
First Half-Reaction: The PLP cofactor, bound to a lysine residue in the enzyme's active site, accepts an amino group from the amine donor (e.g., isopropylamine). This converts the PLP into pyridoxamine phosphate (PMP) and releases the donor's corresponding ketone byproduct (e.g., acetone).
-
Second Half-Reaction: The ketone substrate (1-methoxyacetone) enters the active site. The PMP intermediate then transfers the amino group to the ketone, forming the desired chiral amine product, this compound, and regenerating the PLP cofactor for the next catalytic cycle.[5][6]
The exceptional stereoselectivity of the transaminase is dictated by the chiral environment of its active site, which forces the incoming ketone to bind in a specific orientation for the amine group transfer.[6]
Frequently Asked Questions (FAQs)
Q1: How do I select the right transaminase for synthesizing the (2R)-enantiomer?
A1: You need an (R)-selective transaminase. Most commercially available transaminase screening kits offer panels of both (R)- and (S)-selective enzymes. The stereoselectivity arises from the enzyme's protein fold; for instance, fold-type IV transaminases are typically (R)-selective.[7] Initial screening with a panel of (R)-selective enzymes against 1-methoxyacetone is the most effective strategy to identify a suitable biocatalyst.
Q2: Why is the choice of amine donor important?
A2: The amine donor is a critical component that influences reaction equilibrium, cost, and downstream processing.[8] Isopropylamine (IPA) is often preferred because its byproduct, acetone, is volatile and can be easily removed from the reaction mixture, which helps drive the equilibrium towards product formation.[9] Other donors like L-alanine or D-alanine are also common, but their byproduct, pyruvate, requires a secondary enzyme system for removal to shift the equilibrium.[10] The compatibility of an amine donor with a specific transaminase can vary, so it's a key parameter to test during optimization.[11]
Q3: What is the role of Pyridoxal-5'-Phosphate (PLP) and do I need to add it to my reaction?
A3: PLP is the active form of vitamin B6 and is an essential cofactor for transaminases.[12] It acts as an "electron sink" and a temporary carrier of the amino group during the catalytic cycle.[13][14] While the enzyme is typically supplied with PLP already bound in the active site, PLP can sometimes dissociate during the reaction or storage. Therefore, it is standard practice to supplement the reaction buffer with a small concentration of PLP (typically 0.5-1.0 mM) to ensure the enzyme remains fully active.[15]
Q4: My reaction has stalled at 50% conversion. Is this normal?
A4: Stalling at or near 50% conversion is a classic sign of an unfavorable reaction equilibrium.[1] Transamination reactions are reversible, and for many ketone substrates, the equilibrium constant (Keq) is close to 1, meaning the reaction will naturally settle at a mixture of substrates and products.[2][16] This is not an enzyme stability issue but a thermodynamic one. To push the reaction to higher conversion, you must implement strategies to shift the equilibrium.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Sources
- 1. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
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- 7. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
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- 9. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of (2R)-1-Methoxypropan-2-amine
Welcome to the technical support center for the synthesis of (2R)-1-methoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this critical chiral amine synthesis from the laboratory bench to a pilot plant. This document provides in-depth, field-tested insights, troubleshooting guidance, and detailed protocols to ensure a safe, efficient, and successful scale-up campaign.
Overview of Synthetic Strategies for Scale-Up
The synthesis of enantiomerically pure this compound is pivotal for the production of various active pharmaceutical ingredients (APIs).[1] While several synthetic routes exist, two primary strategies are most amenable to pilot-plant scale-up due to factors like atom economy, stereoselectivity, and process safety:
-
Asymmetric Reductive Amination: This is a highly efficient, direct approach starting from the prochiral ketone, 1-methoxy-2-propanone. The stereoselectivity is introduced using a chiral catalyst or a biocatalytic enzyme, such as a transaminase or amine dehydrogenase.[1][2][3] This method is often favored for its green chemistry profile and high enantiomeric excess (e.e.).[4]
-
Resolution of Racemic Amine: This classic approach involves the non-stereoselective synthesis of racemic 1-methoxypropan-2-amine, followed by resolution using a chiral acid to form diastereomeric salts.[5] While robust, this method has a theoretical maximum yield of 50% for the desired enantiomer without an effective racemization and recycling process for the unwanted (S)-enantiomer.
This guide will focus primarily on the challenges and troubleshooting associated with the Asymmetric Reductive Amination pathway, as it represents a more modern and efficient approach for large-scale production.
Caption: Troubleshooting workflow for low enantiomeric excess.
❓ Question 3: Catalyst filtration is extremely slow, and I'm concerned about catalyst fines in my product.
-
Probable Cause A: Catalyst Particle Degradation. High agitation speeds or certain reaction conditions can cause the catalyst support (e.g., carbon) to break down, creating very fine particles that clog the filter medium.
-
Solution: Review the agitation parameters; excessive shear can cause attrition. Consider adding a filter aid like Celite® to the slurry before filtration, but ensure it is compatible with your process and product specifications.
-
-
Probable Cause B: Incorrect Filter Choice. The filter medium (cloth, mesh size) used in the pilot plant may not be appropriate for the catalyst's particle size distribution.
-
Solution: Consult with your catalyst supplier for the recommended particle size distribution and select a filter medium with an appropriate pore size. A contained, pressure-rated filter like a Nutsche filter-dryer is ideal for this scale.
-
-
Probable Cause C: Pyrophoric Catalyst Handling. If filtering a pyrophoric catalyst like palladium on carbon, exposure to air can create a fire hazard and may also affect the filter cake properties.
-
Solution: Ensure the filtration is performed under a nitrogen or argon blanket. The filter cake must be kept wet with solvent at all times to prevent ignition. [6]
-
Frequently Asked Questions (FAQs)
-
Q: What is the best analytical method to determine the enantiomeric purity of this compound?
-
A: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most reliable methods. [7]This typically requires derivatizing the amine with a suitable agent to make it detectable by a UV detector (for HPLC) and to improve its chromatographic behavior. Polysaccharide-derived chiral stationary phases are often effective for this separation. [8][9]
-
-
Q: My final product is contaminated with water. How can I effectively dry it?
-
A: this compound has a low boiling point and can form an azeotrope with water, making simple distillation ineffective for complete drying. [10]A common industrial method involves treating the wet amine with concentrated aqueous sodium hydroxide. This creates a biphasic mixture where the amine separates as a distinct, drier organic phase, which can then be decanted and distilled. [10][11]
-
-
Q: Are there any green chemistry alternatives to traditional catalytic hydrogenation?
-
A: Yes, biocatalysis is an excellent green alternative. [4]Using enzymes like transaminases or amine dehydrogenases can provide very high enantioselectivity under mild, aqueous conditions, avoiding the need for high-pressure hydrogen and heavy metal catalysts. [1][3][12]However, challenges in enzyme recovery and stability at an industrial scale need to be addressed, often through immobilization techniques. [4]
-
Key Experimental Protocol: Asymmetric Reductive Amination (Pilot Scale Example)
Warning: This protocol is a generalized example. All procedures, especially those involving high-pressure hydrogenation and pyrophoric catalysts, must be subjected to a thorough hazard and operability (HAZOP) study by qualified personnel before execution.
-
Reactor Inerting: The hydrogenation reactor (e.g., 100 L Hastelloy vessel) is pressure-purged three times with nitrogen to ensure an inert atmosphere.
-
Catalyst Loading: Under a nitrogen blanket, a slurry of the chiral catalyst (e.g., a supported rhodium or iridium complex, or a palladium catalyst) in the reaction solvent (e.g., methanol) is charged to the reactor. Causality: This prevents exposure of the potentially pyrophoric catalyst to air.
-
Reactant Addition: 1-methoxy-2-propanone is charged to the reactor. The vessel is sealed.
-
Reaction: The reactor is pressurized with the ammonia source (if required by the specific chemistry) and then with hydrogen to the desired pressure (e.g., 10-50 bar). The mixture is agitated at the pre-determined optimal temperature (e.g., 25-50 °C).
-
Monitoring: The reaction is monitored for hydrogen uptake and by periodic sampling (if the system allows) to check for the disappearance of the starting material by GC or HPLC.
-
Catalyst Filtration: Upon completion, the hydrogen pressure is vented and the system is purged with nitrogen. The reactor contents are transferred under nitrogen pressure to a closed filtration system (e.g., a Nutsche filter-dryer) to remove the catalyst. The catalyst cake is washed with fresh solvent and kept wet. Causality: Keeping the catalyst wet is a critical safety step to prevent autoignition upon contact with air. [6]7. Workup & Isolation: The filtrate is concentrated under vacuum. The crude amine is then subjected to an appropriate workup, which may include an acid-base extraction or treatment with caustic to remove water. [13]8. Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield the final, high-purity this compound.
References
- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
- Process for the preparation of anhydrous 2-amino-1-methoxypropane. Google Patents.
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]
-
Chandra, T., & Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Available at: [Link]
-
Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI. (2019, December 30). Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. (2016, August 12). Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. (2021, October 22). Available at: [Link]
-
Hydrogenation: How we can make it safer. H.E.L Group. (2025, June 9). Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. (2024, May 8). Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. (2024, June 25). Available at: [Link]
- Method for preparing methoxyacetone by oxidizing 1-methoxy-2-propanol with chlorine. Google Patents.
-
The asymmetric synthesis of chiral secondary amines via hemiaminal and.... ResearchGate. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]
- Process for the purification of amines. Google Patents.
-
8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. Available at: [Link]
-
Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. Available at: [Link]
-
3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs. (2022, August 30). Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. (2022, August 10). Available at: [Link]
-
A highly efficient asymmetric synthesis of methoxyhomophenylalanine using michael addition of phenethylamine (1998). SciSpace. Available at: [Link]
-
Pilot Reactors: Bridging the Gap Between Laboratory Research and Industrial Scale. (2024, October 21). Available at: [Link]
-
The Chiral Notebook. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. (2023, July 4). Available at: [Link]
-
Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal. Available at: [Link]
-
Chiral Amine Synthesis—Strategies, Examples, and Limitations. Taylor & Francis Online. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
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- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]
- 11. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 12. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (2R)-1-methoxypropan-2-amine
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of robust analytical chemistry. The stereochemistry of chiral molecules, such as the key intermediate (2R)-1-methoxypropan-2-amine, is critical as different enantiomers can exhibit widely divergent pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound, supported by established principles and comparative data to inform your analytical strategy.
The Analytical Challenge: Resolving Aliphatic Amine Enantiomers
This compound, a simple aliphatic primary amine, presents a dual challenge for HPLC analysis. Firstly, its lack of a significant chromophore or fluorophore makes direct detection by UV-Visible or fluorescence spectroscopy problematic. Secondly, its small size and conformational flexibility can make chiral recognition and separation difficult. To overcome these hurdles, two primary strategies are employed: direct analysis on a chiral stationary phase (CSP) , often preceded by derivatization to introduce a detectable moiety, and indirect analysis , where the enantiomers are derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Strategic Approaches to Enantiomeric Purity Determination
A logical workflow for selecting the optimal analytical approach is crucial. The choice between direct and indirect methods, and the selection of appropriate columns and reagents, will depend on factors such as available instrumentation, required sensitivity, and throughput needs.
Caption: Workflow for selecting a chiral analysis method.
Direct Chiral HPLC: The Power of Polysaccharide-Based CSPs
Direct enantioseparation on a chiral stationary phase is often the most elegant and efficient approach.[1] For primary amines, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and excellent chiral recognition capabilities.[2][3]
The chiral recognition mechanism of these CSPs is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[4] The helical structure of the polysaccharide backbone creates a complex steric environment that facilitates these selective interactions.[4]
Recommended Direct Method with Derivatization
Given that this compound lacks a native chromophore, a pre-column derivatization with an achiral reagent is necessary for sensitive UV or fluorescence detection.[2] 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) is an excellent choice as it reacts with primary and secondary amines to form highly fluorescent derivatives.[5]
Caption: Workflow for direct chiral HPLC with derivatization.
Experimental Protocol: Direct Analysis via NBD-Cl Derivatization
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization:
-
To the sample solution, add a borate buffer (pH 9-11) to create an alkaline environment.
-
Add an excess of a freshly prepared solution of NBD-Cl in acetonitrile.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
After cooling, the reaction can be quenched by adding a small amount of acid (e.g., HCl).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a polysaccharide-based chiral column (e.g., Lux Cellulose-1 or Chiralpak IA).
-
Employ a normal-phase mobile phase, such as n-Hexane/2-Propanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting gradient could be 90:10 (n-Hexane:2-Propanol) with 0.1% DEA.
-
Set the fluorescence detector to an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis: Calculate the enantiomeric purity by determining the peak area percentages of the two enantiomers.
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Lux Cellulose-1 or Chiralpak IA | Polysaccharide-based CSPs are well-established for broad enantioselectivity for amines.[2] |
| Mobile Phase | n-Hexane/2-Propanol (e.g., 90:10 v/v) with 0.1% DEA | Normal phase often provides better selectivity for chiral separations on these CSPs. DEA is a basic modifier that helps to reduce peak tailing for basic analytes like amines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25°C | Temperature can affect selectivity; starting at ambient temperature is a good practice. |
| Derivatization Reagent | 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) | Provides a highly fluorescent derivative for sensitive detection.[5] |
| Detection | Fluorescence (Ex: ~470 nm, Em: ~530 nm) | Offers high sensitivity and selectivity for the NBD derivative. |
Indirect Chiral HPLC: Creating Separable Diastereomers
The indirect approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[6] These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column, such as a C18 column.[6]
A popular and effective CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[7]
Caption: Workflow for indirect chiral HPLC analysis.
Experimental Protocol: Indirect Analysis via Marfey's Reagent Derivatization
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Derivatization:
-
To the amine solution, add a solution of Marfey's reagent in a suitable solvent (e.g., acetone).
-
Add a buffer to maintain an alkaline pH (e.g., sodium bicarbonate solution).
-
Heat the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Quench the reaction by adding acid (e.g., HCl).
-
-
HPLC Analysis:
-
Inject the resulting solution onto a standard reversed-phase C18 column.
-
Use a mobile phase gradient of acetonitrile and water, both containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA).
-
Detect the diastereomers using a UV detector at a wavelength appropriate for the DNP chromophore (around 340 nm).
-
-
Data Analysis: Calculate the enantiomeric purity based on the peak areas of the two diastereomeric products.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Reversed-Phase C18 | A standard, robust, and readily available achiral column. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) | A common mobile phase for the separation of diastereomers on C18 columns. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25°C | A good starting point for method development. |
| Derivatization Reagent | Marfey's Reagent (FDAA) | A well-established chiral derivatizing agent for primary amines.[7] |
| Detection | UV at ~340 nm | The dinitrophenyl group of the derivative provides a strong chromophore. |
Comparison of Direct and Indirect Approaches
| Feature | Direct HPLC with Derivatization | Indirect HPLC (Chiral Derivatization) |
| Principle | Enantiomers separated on a chiral stationary phase. | Enantiomers are converted to diastereomers and separated on an achiral stationary phase. |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Standard Achiral Column (e.g., C18) |
| Pros | - More direct and potentially faster method development. - Elution order can sometimes be predicted. - No risk of racemization from the derivatizing agent. | - Uses less expensive and more robust achiral columns. - Method development can be more straightforward using established reversed-phase knowledge. - Can enhance detection sensitivity.[8] |
| Cons | - Chiral columns are more expensive. - Chiral columns can be less robust than achiral columns. - Screening of multiple CSPs may be necessary.[5] | - Requires an enantiomerically pure chiral derivatizing agent. - The derivatization reaction must go to completion without racemization of the analyte or reagent. - Longer sample preparation time.[8] |
| Best Suited For | High-throughput screening and routine quality control where a reliable direct method is established. | Situations where a suitable chiral column is not available, or when very high sensitivity is required and can be conferred by the CDA. |
Alternative and Complementary Technologies
While HPLC is a powerful tool, it is prudent to consider alternative technologies, especially during method development.
-
Chiral Gas Chromatography (GC): A patent for the synthesis of (S)-1-methoxy-2-aminopropane specifies the use of GC for determining enantiomeric purity.[9] This is a viable alternative, particularly if the analyte is volatile or can be easily derivatized to increase volatility.
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for chiral separations due to its high speed, reduced solvent consumption, and often superior peak shapes for basic compounds.[10] Polysaccharide-based CSPs are also widely used in SFC.
Method Validation: Ensuring Trustworthiness
Once a suitable method has been developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1] Key validation parameters for an enantiomeric purity method include:
-
Specificity: The ability to assess the analyte enantiomers unequivocally in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The determination of the enantiomeric purity of this compound can be reliably achieved using chiral HPLC.
-
Direct analysis on a polysaccharide-based chiral stationary phase after derivatization with a fluorogenic reagent like NBD-Cl is a highly recommended approach, offering excellent sensitivity and selectivity.
-
Indirect analysis via derivatization with a chiral reagent such as Marfey's reagent provides a robust alternative, leveraging the cost-effectiveness and familiarity of standard reversed-phase HPLC.
The choice between these methods will be guided by the specific requirements of the analysis and the resources available. For high-throughput environments, a validated direct method is often preferable. In contrast, the indirect method can be a valuable tool for research and development where flexibility is key. Regardless of the chosen path, a thorough method validation is paramount to ensure the integrity and accuracy of the results, a non-negotiable aspect in the development of safe and effective pharmaceuticals.
References
- BenchChem. (2025).
- Stirling, D. I., & Zocher, F. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. U.S. Patent No. 6,133,018. Washington, DC: U.S.
- Chhanikar, A. S., Grampurohit, D. M., & Gaikwad, M. V. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
- Lee, W. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI, 63(6), 373-382.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- Chiralpedia. (2022).
- Wang, F., & Chen, G. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and bioanalytical chemistry, 386(4), 1139-1148.
- Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4983.
- Ghanem, A., & Hoenen, H. (2005). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Chirality, 17(S1), S1-S9.
- BenchChem. (2025). A Comparative Guide: HPLC vs.
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
- Sigma-Aldrich. (n.d.).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- Montesano, C., et al. (2011). Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. TrAC Trends in Analytical Chemistry, 30(7), 1139-1158.
- Singh, S., et al. (2021). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 93(1), 437-451.
- Chromatography Today. (n.d.).
- Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Iuga, C., & Bojita, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7354.
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating (2R)-1-methoxypropan-2-amine in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral directing group is a critical determinant of success. Chiral amines, a cornerstone of stereoselective transformations, offer a diverse toolkit for the construction of enantiomerically pure molecules. This guide provides a comparative overview of the effectiveness of various chiral amines, with a special focus on contextualizing the potential of (2R)-1-methoxypropan-2-amine. While this simple, primary chiral amine is commercially available, its application in asymmetric synthesis remains largely unexplored in published literature. This guide will, therefore, establish a baseline by examining the performance of well-established chiral amines in key asymmetric reactions and then project the potential utility of this compound based on its structural attributes and the principles of asymmetric induction.
The Role of Chiral Amines in Asymmetric Synthesis: A Mechanistic Overview
Chiral amines exert their influence in asymmetric synthesis through various mechanisms, primarily by serving as chiral auxiliaries or chiral catalysts.
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. This covalent modification introduces a chiral environment, directing subsequent reactions to occur with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The effectiveness of a chiral auxiliary is judged by the diastereoselectivity it induces, the yield of the reaction, and the ease of its attachment and removal.
-
Chiral Catalysts: In organocatalysis, chiral amines can act as catalysts, participating in the reaction mechanism without being consumed. Primary and secondary amines are particularly effective in enamine and iminium ion catalysis, activating carbonyl compounds towards asymmetric functionalization.
dot graph TD { A[Prochiral Ketone/Aldehyde] --> B{Imine/Enamine Formation with Chiral Amine}; B --> C{Diastereoselective Transformation (e.g., Alkylation, Aldol Addition)}; C --> D{Cleavage of Chiral Auxiliary}; D --> E[Enantiomerically Enriched Product]; B --> F[Chiral Amine Catalyst Regenerated]; subgraph Asymmetric Catalysis F; end subgraph Chiral Auxiliary Pathway C; D; end } caption: "General workflows for chiral amine applications."
Established Chiral Amines: A Performance Benchmark
To provide a framework for evaluating this compound, we will first examine the performance of several widely used chiral amines in key asymmetric transformations.
Asymmetric Alkylation of Ketones
The asymmetric alkylation of ketones is a fundamental C-C bond-forming reaction for creating stereogenic centers. Chiral amines are commonly used to form chiral imines or enamines from prochiral ketones, which then undergo diastereoselective alkylation.
Table 1: Comparison of Chiral Amines in the Asymmetric Alkylation of Cyclohexanone
| Chiral Amine/Auxiliary | Alkylating Agent | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (S)-1-Phenylethylamine | Benzyl bromide | 85% d.e. | 90 | [1] |
| (S)-2-(Methoxymethyl)pyrrolidine (SAMP) | Iodomethane | >95% e.e. | 85 | [2] |
| Evans Oxazolidinone (derived from (S)-Valinol) | Benzyl bromide | >98% d.e. | 92 | [3] |
| Pseudoephedrine | Methyl iodide | 96% d.e. | 95 | [4] |
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone using (S)-1-Phenylethylamine as a Chiral Auxiliary
-
Imine Formation: A solution of cyclohexanone (1.0 eq) and (S)-1-phenylethylamine (1.1 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by GC-MS until completion. The toluene is then removed under reduced pressure.
-
Deprotonation: The resulting chiral imine is dissolved in dry THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 2 hours at this temperature to form the corresponding aza-enolate.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature overnight.
-
Hydrolysis and Product Isolation: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography. The diastereomeric excess can be determined by ¹H NMR or GC analysis. The alkylated imine is then hydrolyzed with aqueous acid to yield the α-alkylated cyclohexanone. The enantiomeric excess is determined by chiral HPLC or GC.[1]
dot graph TD { A[Cyclohexanone + (S)-1-Phenylethylamine] --> B(Chiral Imine); B -- "1. LDA, THF, -78 °C" --> C(Lithium Aza-enolate); C -- "2. Benzyl Bromide" --> D(Alkylated Chiral Imine); D -- "H3O+" --> E(R)-2-Benzylcyclohexanone; D --> F((S)-1-Phenylethylamine Recovered); subgraph Reaction Steps A; B; C; D; E; F; end } caption: "Asymmetric alkylation of cyclohexanone."
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Chiral amines can be employed as auxiliaries to control the stereochemistry of the newly formed stereocenters.
Table 2: Comparison of Chiral Auxiliaries in the Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde | Ketone/Enolate Source | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans Oxazolidinone (derived from (S)-Phenylalaninol) | Isobutyraldehyde | N-Propionyl oxazolidinone | >99% d.e. | 85 | [3] |
| Pseudoephedrine | Benzaldehyde | N-Propionyl pseudoephedrine amide | 95% d.e. | 90 | [4] |
| Prolinol-derived (SAMP) | Benzaldehyde | Cyclohexanone | 96% e.e. | 75 | [2] |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds and other important synthetic intermediates. Chiral amines can catalyze this reaction through enamine activation.
Table 3: Comparison of Chiral Amines in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Chiral Amine Catalyst | Aldehyde | Nitroalkene | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (S)-2-(Diphenylmethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | 98% e.e. | 95 | [5] |
| Cinchona alkaloid-derived primary amine | Cyclohexanecarboxaldehyde | Nitrostyrene | 95% e.e. | 88 | [5] |
| Valine-derived primary amine/thiourea | Propanal | 2-Nitropropane | 92% e.e. | 90 | [6] |
This compound: An Analysis of Potential
This compound is a primary chiral amine with a stereocenter at the C2 position. Its structure is relatively simple, featuring a methoxy group at a non-stereogenic carbon. While there is a notable absence of its application as a chiral auxiliary or catalyst in the peer-reviewed literature, we can infer its potential based on its structural characteristics and by drawing parallels with other primary chiral amines.
Structural Considerations
The key features of this compound that are relevant to its potential in asymmetric synthesis are:
-
Primary Amine: The presence of a primary amine allows for the formation of imines and enamines with carbonyl compounds, a prerequisite for many asymmetric transformations.
-
Chirality: The stereocenter at C2 can induce facial selectivity in reactions involving the derived imine or enamine.
-
Methoxy Group: The methoxy group introduces a potential coordinating site for metal ions. In reactions involving organometallic reagents or Lewis acids, this ether oxygen could play a role in forming a rigid, chelated transition state, which is often key to achieving high stereoselectivity.
dot graph LR { node [shape=none, margin=0] subgraph "Structure of this compound" { C1 [label="H3C-"] C2 [label="CH"] C3 [label="-CH2-O-CH3"] N [label="NH2"] C1 -- C2; C2 -- C3; C2 -- N; } } caption: "Structure of this compound."
Potential Applications and Expected Performance
Based on its structure, this compound could potentially be employed in several types of asymmetric reactions:
-
As a Chiral Auxiliary in Alkylations: Similar to 1-phenylethylamine, it could be used to form a chiral imine with a prochiral ketone. The stereochemical outcome would depend on the preferred conformation of the resulting aza-enolate. The presence of the methoxy group might offer an advantage by chelating to the lithium cation, potentially leading to a more rigid and predictable transition state. However, the steric bulk around the stereocenter is less significant than in 1-phenylethylamine, which might result in lower diastereoselectivity.
-
As a Chiral Catalyst in Michael Additions: Primary amines are known to catalyze Michael additions via enamine formation. The effectiveness of this compound in this role would depend on its ability to form a reactive enamine and to effectively shield one face of that enamine from the attack of the Michael acceptor. Its relatively small size might be a disadvantage compared to more sterically hindered catalysts like diarylprolinol ethers.
Future Directions and the Need for Experimental Validation
The true effectiveness of this compound as a chiral amine in asymmetric synthesis can only be determined through experimental investigation. The following studies would be crucial in assessing its potential:
-
Systematic Screening: A systematic evaluation of this compound in a range of asymmetric reactions, including alkylations, aldol reactions, and Michael additions, is necessary.
-
Comparative Studies: Direct, side-by-side comparisons with established chiral amines under identical reaction conditions would provide a clear measure of its relative effectiveness.
-
Mechanistic Investigations: Understanding the transition states and the role of the methoxy group through computational and experimental studies would be invaluable for optimizing reaction conditions and for the rational design of new catalysts and auxiliaries based on this scaffold.
Conclusion
While established chiral amines like those derived from phenylethylamine, proline, and amino alcohols have a proven track record of inducing high stereoselectivity in a variety of asymmetric transformations, the potential of simpler, readily available chiral amines such as this compound remains an open question. Its structural features suggest potential for application as both a chiral auxiliary and a catalyst, with the methoxy group offering an intriguing handle for chelation control. However, without supporting experimental data, its effectiveness remains speculative. This guide serves as a call to the research community to explore the utility of this and other underutilized chiral building blocks, as they may offer practical and cost-effective alternatives to more complex and expensive chiral directing groups. The pursuit of novel and efficient chiral amines is a continuous endeavor, and the exploration of uncharted territory is essential for advancing the field of asymmetric synthesis.
References
- Meyers, A. I., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Enders, D., et al. (1987). Asymmetric Synthesis of α-Alkylated Carbonyl Compounds using SAMP-/RAMP-Hydrazones. Angewandte Chemie International Edition in English, 26(11), 1095-1097.
- Enders, D., et al. (2007). Asymmetric Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655.
- Barbas, C. F., III. (2008). Asymmetric Organocatalysis.
- List, B. (2007). Asymmetric Organocatalysis. Chemical Reviews, 107(12), 5413-5415.
- MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- Myers, A. G., et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361-9362.
- Evans, D. A., et al. (1981). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 103(10), 2127-2129.
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
- Evans, D. A., et al. (2002). A General Method for the Synthesis of Enantiomerically Pure β-Substituted Ketones. Journal of the American Chemical Society, 124(3), 392-393.
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A Comparative Guide to the Synthetic Validation of Enantiopure (2R)-1-methoxypropan-2-amine
Introduction
Enantiomerically pure amines are critical synthons in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity, efficacy, and safety profile. (2R)-1-methoxypropan-2-amine is a valuable chiral building block, and its synthesis in high enantiopurity is a subject of significant interest. This guide provides a comparative analysis of the principal synthetic routes to enantiopure this compound, offering an in-depth look at the methodologies, underlying principles, and experimental data to inform researchers and drug development professionals in their synthetic strategy. We will explore biocatalytic reductive amination, chiral resolution of a racemic mixture, asymmetric synthesis, and synthesis from chiral precursors.
Biocatalytic Reductive Amination: A Highly Selective and Green Approach
Biocatalytic methods have emerged as powerful tools for the synthesis of chiral amines, offering high enantioselectivity under mild, environmentally benign conditions.[1] The direct asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using enzymes like transaminases or amine dehydrogenases, is a particularly attractive route.[1]
Mechanism of Action: The Ping-Pong Bi-Bi Mechanism of Transaminases
Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[2] The reaction proceeds through a "ping-pong" mechanism. First, the PLP cofactor accepts the amino group from the amine donor to form a pyridoxamine 5'-phosphate (PMP) intermediate and releases the keto-acid byproduct. In the second half of the reaction, the PMP transfers the amino group to the ketone substrate, regenerating the PLP and forming the chiral amine product. The high stereoselectivity is dictated by the specific binding of the prochiral ketone in the enzyme's active site.
Experimental Protocol: Transaminase-Catalyzed Synthesis of (S)-1-methoxypropan-2-amine
While the target is the (2R)-enantiomer, the following protocol for the (S)-enantiomer from a patent by Celgene Corporation illustrates the typical industrial application of this technology.[3] The synthesis of the (2R)-enantiomer would require a transaminase with the opposite stereopreference.
Reaction Setup:
-
To a temperature-controlled reactor, add water, monobasic sodium phosphate, and concentrated hydrochloric acid.
-
Chill the mixture and add 2-aminopropane (amine donor) followed by 1-methoxy-2-propanone (substrate).
-
Adjust the pH to 7.5 with sodium hydroxide or hydrochloric acid.
-
Once the temperature is stable at 30±1°C, add pyridoxal 5'-phosphate (PLP) cofactor.
-
Initiate the reaction by adding a transaminase enzyme preparation (e.g., from E. coli expressing a suitable (S)-transaminase).
Reaction Conditions:
-
Substrate Concentration: 1.0 M 1-methoxy-2-propanone
-
Amine Donor: 1.5 M 2-aminopropane
-
Temperature: 30±1°C
-
pH: 7.5
-
Reaction Time: 8 hours
Work-up and Isolation:
-
Terminate the reaction by adding concentrated hydrochloric acid.
-
Remove unreacted methoxyacetone and the acetone byproduct by flash distillation.
-
Deprotonate the amines by adding 50% aqueous sodium hydroxide.
-
Isolate the crude amine mixture by distillation.
-
Separate (S)-1-methoxy-2-aminopropane from residual 2-aminopropane by a final distillation.
Reported Results:
-
Concentration of (S)-1-methoxy-2-aminopropane: 0.6 M
-
Enantiomeric Excess (ee): >99%[3]
A similar approach using an amine dehydrogenase (AmDH) from Mesorhizobium sp. for the synthesis of (S)-1-methoxypropan-2-amine on a semi-preparative scale (7.5 mmol) has also been reported, achieving 88.3% conversion and an enantiomeric excess of 98.6%.[4]
Advantages and Disadvantages
-
Advantages: Extremely high enantioselectivity, mild reaction conditions (aqueous medium, near-neutral pH, ambient temperature), environmentally friendly ("green") chemistry, and potential for high volumetric productivity.
-
Disadvantages: Requires screening to identify a suitable enzyme with the desired stereopreference and activity, potential for substrate or product inhibition, and the enzyme can be a significant cost factor, though immobilization can mitigate this.
Chiral Resolution: Separating a Racemic Mixture
Chiral resolution is a classical and widely used method for obtaining enantiomerically pure compounds.[5] This approach starts with the synthesis of racemic 1-methoxypropan-2-amine, which is then separated into its constituent enantiomers. The two primary methods for resolution are enzymatic kinetic resolution and diastereomeric salt formation.
Enzymatic Kinetic Resolution
This technique relies on the differential reaction rates of the two enantiomers with an enzyme.[6] Typically, a lipase is used to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted.
Lipases, such as Candida antarctica Lipase B (CALB), possess a chiral active site that can differentiate between the two enantiomers of a substrate. In the presence of an acylating agent, the enzyme will preferentially catalyze the acylation of one enantiomer at a much faster rate than the other.[7] This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated.
The following is based on a study of the kinetic resolution of racemic 1-methoxypropan-2-amine using immobilized CALB.
Reaction Setup:
-
In a suitable vessel, dissolve racemic 1-methoxypropan-2-amine (100 mM) and an acylating agent (e.g., isopropyl 2-ethoxyacetate) in a solvent such as methyl tert-butyl ether (MTBE).
-
Add the immobilized lipase (e.g., CALB on magnetic nanoparticles).
-
Stir the mixture at a controlled temperature (e.g., 40°C).
Reaction Monitoring:
-
The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
Work-up and Isolation:
-
Separate the enzyme from the reaction mixture (e.g., by filtration or magnetic separation if using magnetic nanoparticles).
-
The acylated amine and the unreacted amine can be separated by standard techniques such as column chromatography or acid-base extraction.
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[5]
Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility in a given solvent.[8] By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be made to preferentially crystallize from the solution.
While a specific protocol for 1-methoxypropan-2-amine is not detailed in the search results, the following general procedure for resolving a racemic amine with a chiral acid like tartaric acid is illustrative.
Salt Formation and Crystallization:
-
Dissolve the racemic 1-methoxypropan-2-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
In a separate flask, dissolve an equimolar or sub-equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
Isolation and Liberation of the Free Amine:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To improve purity, the crystals can be recrystallized.
-
Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free this compound.
-
Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the final product.
Advantages and Disadvantages of Chiral Resolution
-
Advantages: A well-established and often scalable method. Diastereomeric salt formation can be cost-effective for large-scale production.
-
Disadvantages: The maximum theoretical yield is 50% for the desired enantiomer, as the other half is the undesired enantiomer (though it can sometimes be racemized and recycled). The process can be labor-intensive and require significant optimization of the resolving agent, solvent, and crystallization conditions.
Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral starting material, avoiding the need for resolution. Asymmetric reductive amination is a prominent strategy in this category.
Mechanism of Action: Chiral Catalyst-Controlled Stereoselection
In asymmetric reductive amination, a ketone (1-methoxy-2-propanone) reacts with an amine source in the presence of a chiral catalyst and a reducing agent. The chiral catalyst, typically a transition metal complex with a chiral ligand, coordinates to the imine intermediate formed in situ. This coordination creates a chiral environment that directs the addition of the hydride from the reducing agent to one face of the imine, leading to the preferential formation of one enantiomer of the amine product.
Illustrative Example: Asymmetric Reductive Amination of Methoxyacetone
A patent describes the asymmetric reductive amination of methoxyacetone with 2-methyl-5-ethyl-aniline using an Iridium catalyst complexed with a chiral diphosphine ligand (Xyliphos). While this produces a secondary amine, the principle is applicable to the synthesis of primary amines using an appropriate ammonia source.
General Reaction Conditions:
-
Catalyst: [Ir(COD)Cl]₂ with a chiral ligand (e.g., Xyliphos)
-
Amine Source: Ammonia or a protected ammonia equivalent
-
Reducing Agent: H₂ gas
-
Additives: An acid and often an iodide salt to improve activity and selectivity.
Reported Results for a Secondary Amine Synthesis:
-
Conversion: Complete
-
Enantiomeric Excess (ee): 78%
Advantages and Disadvantages
-
Advantages: Potentially high atom economy and the ability to achieve high yields of the desired enantiomer.
-
Disadvantages: Development of a highly selective and active catalyst for a specific substrate can be challenging and expensive. Transition metal catalysts can be costly and may require removal from the final product. The reported enantioselectivity for a closely related reaction (78% ee) is lower than that achieved by biocatalytic methods.
Synthesis from a Chiral Precursor
This strategy involves utilizing a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For the synthesis of this compound, a suitable precursor would be (R)-alaninol.
Synthetic Pathway
The synthesis would involve the protection of the amine group of (R)-alaninol, followed by the methylation of the primary alcohol to form the methyl ether, and finally, deprotection of the amine.
Caption: Synthetic route from a chiral precursor.
Experimental Considerations
A detailed, optimized protocol for this specific transformation was not found in the search results. However, the individual steps (amine protection, O-methylation, and deprotection) are standard organic transformations. The key challenge is to achieve high yields in each step without compromising the enantiomeric purity of the stereocenter. A patent describing the reverse reaction (cleavage of the methyl ether of (S)-1-methoxy-2-propylamine to give (S)-alaninol using aqueous hydrochloric acid) suggests that the methoxy group is stable under certain conditions but can be cleaved under strong acid.[9]
Advantages and Disadvantages
-
Advantages: The stereochemistry is set from the beginning, potentially leading to a product with very high enantiomeric purity.
-
Disadvantages: The availability and cost of the chiral precursor ((R)-alaninol) can be a limiting factor. The multi-step nature of the synthesis can lead to lower overall yields compared to more direct methods.
Comparative Summary of Synthetic Routes
| Feature | Biocatalytic Reductive Amination | Enzymatic Kinetic Resolution | Diastereomeric Salt Formation | Asymmetric Reductive Amination | Synthesis from Chiral Precursor |
| Starting Material | 1-Methoxy-2-propanone | Racemic 1-methoxypropan-2-amine | Racemic 1-methoxypropan-2-amine | 1-Methoxy-2-propanone | (R)-Alaninol |
| Typical Yield | High (approaching 100% conversion) | Max. 50% (for desired enantiomer) | Max. 50% (for desired enantiomer) | Can be high | Moderate to High (multi-step) |
| Enantiomeric Excess (ee) | Excellent (>98%) | High (>95% achievable) | Variable, can be high after recrystallization | Moderate to High (e.g., 78% reported for a similar substrate) | Excellent (depends on precursor purity) |
| Key Advantages | High selectivity, green process | Well-established, reliable | Scalable, potentially low cost of reagents | High atom economy, direct | Stereocenter is pre-defined |
| Key Disadvantages | Enzyme cost/availability | 50% theoretical yield limit | 50% theoretical yield limit, optimization-intensive | Catalyst development and cost | Cost of precursor, multi-step |
| Scalability | Good, demonstrated at industrial scale | Good | Excellent, widely used in industry | Moderate to Good | Moderate |
Conclusion
The choice of synthetic route to enantiopure this compound depends heavily on the specific requirements of the application, including the desired scale, cost constraints, and purity specifications.
-
For the highest enantioselectivity and a green process , biocatalytic reductive amination is the superior choice, provided a suitable (R)-selective enzyme is available. Its operational simplicity and mild conditions are highly advantageous.
-
For large-scale industrial production where cost is a primary driver , diastereomeric salt resolution remains a viable and well-trodden path, despite its inherent 50% yield limitation.
-
Enzymatic kinetic resolution offers a good balance of predictability and high enantiomeric excess, making it suitable for lab-scale and medium-scale synthesis.
-
Asymmetric reductive amination and synthesis from a chiral precursor are valuable alternatives, particularly if a highly effective catalyst is identified for the former, or if the chiral precursor is readily available and cost-effective for the latter.
Ultimately, a thorough process of validation, considering both the technical performance and the economic viability of each route, is essential for selecting the optimal synthetic strategy.
References
-
Fuchs, M., et al. (2014). A practical application of transaminases for a one-step synthesis of β-chiral amines from α-chiral aldehydes. ResearchGate. Available at: [Link]
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Skolimowski, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available at: [Link]
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Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]
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Gotor-Fernández, V., et al. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry. Available at: [Link]
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Zhang, X., et al. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides. PubMed Central. Available at: [Link]
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Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
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Toth, G., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]
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Liljeblad, A., & Kanerva, L. T. (2006). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]
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Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
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Xiao, Y., et al. (2013). Asymmetric Reductive Amination. University of Liverpool IT Services. Available at: [Link]
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YouTube. (2022). Stereochemistry: Kinetic Resolution. YouTube. Available at: [Link]
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Ducrot, L., et al. (2021). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]
- BASF SE. (2010). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.
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ResearchGate. (n.d.). Examples of asymmetric reductive aminations catalyzed by chiral... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic resolution (a) of racemic 1-methoxypropan-2-amine (±)-1b and... ResearchGate. Available at: [Link]
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Ducrot, L., et al. (2021). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]
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A Comparative Guide to NMR Analysis of Diastereomers Formed from (2R)-1-methoxypropan-2-amine
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a cornerstone of molecular characterization. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement, making the accurate analysis of enantiomeric and diastereomeric purity a critical step in the development of new chemical entities. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopic methods for the analysis of diastereomers, with a specific focus on those derived from the versatile chiral building block, (2R)-1-methoxypropan-2-amine.
The differentiation of enantiomers by NMR spectroscopy necessitates the introduction of a chiral environment to break their magnetic equivalence. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[1][2] CDAs react with the analyte to form a covalent bond, creating a new molecule with two or more chiral centers, resulting in diastereomers with distinct NMR signals.[2][3] In contrast, CSAs form weak, non-covalent diastereomeric complexes with the analyte, leading to small but measurable differences in chemical shifts.[2][4] This guide will explore the practical applications and comparative performance of these two primary approaches.
The Challenge: Distinguishing Diastereomers by NMR
Diastereomers, unlike enantiomers, possess different physical and chemical properties and, consequently, exhibit distinct NMR spectra. However, the degree of spectral separation can vary significantly depending on the structural relationship between the stereocenters and the specific NMR parameters employed. For diastereomers formed from this compound, the proximity of the newly formed stereocenter to the existing one dictates the magnitude of the chemical shift non-equivalence.
Comparative Analysis of Chiral Derivatizing Agents (CDAs)
The use of CDAs is a well-established and robust method for determining the enantiomeric and diastereomeric purity of chiral amines.[5] The covalent nature of the bond formed between the CDA and the amine leads to conformationally more rigid structures, often resulting in larger and more easily quantifiable differences in the NMR spectra compared to CSAs.[1]
Mosher's Acid: The Gold Standard
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is arguably the most widely used CDA for the analysis of chiral alcohols and amines.[3][6] Its reaction with a chiral amine, such as this compound, yields stable diastereomeric amides. The presence of the trifluoromethyl (-CF3) group provides a powerful analytical handle in ¹⁹F NMR spectroscopy, which often offers superior spectral resolution and a wider chemical shift range compared to ¹H NMR.[6][7]
Workflow for Mosher's Acid Derivatization:
Caption: Workflow for Mosher's acid derivatization and NMR analysis.
Experimental Protocol: Mosher's Amide Formation
-
Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Addition of Reagents: Add a small excess (1.2 equivalents) of either (R)- or (S)-Mosher's acid chloride and a catalytic amount of an amine base such as pyridine or 4-dimethylaminopyridine (DMAP).
-
Reaction: Cap the NMR tube and gently agitate to ensure thorough mixing. The reaction is typically complete within 30 minutes at room temperature.
-
NMR Acquisition: Directly acquire ¹H and ¹⁹F NMR spectra of the reaction mixture.
Data Interpretation:
The key to Mosher's acid analysis is the differential shielding effects of the phenyl group on the protons of the amine moiety in the two diastereomers. By comparing the ¹H NMR spectra of the amides formed with both (R)- and (S)-Mosher's acid, the absolute configuration of the amine can often be determined.[8][9] For quantitative analysis of diastereomeric ratios, the integration of well-resolved signals in either the ¹H or ¹⁹F NMR spectrum is performed.[2]
| Chiral Derivatizing Agent | Analyte | Key Differentiating Signals (¹H NMR) | Typical Δδ (ppm) | Key Differentiating Signals (¹⁹F NMR) | Typical Δδ (ppm) |
| (R)- & (S)-Mosher's Acid | This compound | Methine proton (-CH-NH), Methoxy protons (-OCH₃) | 0.05 - 0.2 | Trifluoromethyl group (-CF₃) | 0.1 - 0.5 |
| (R)-2FHA | This compound | Methine proton (-CH-NH) | 0.03 - 0.1 | Fluorine on phenyl ring | 0.08 - 0.3 |
Table 1: Comparison of typical chemical shift differences (Δδ) for diastereomers of this compound formed with different CDAs.
Alternative Fluorinated CDAs
While Mosher's acid is highly effective, other fluorinated CDAs, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA), have also been successfully employed for the enantiodiscrimination of amines.[10] These reagents can sometimes offer advantages in terms of signal resolution or reactivity with specific substrates.
Comparative Analysis of Chiral Solvating Agents (CSAs)
CSAs offer a more direct and non-destructive method for diastereomeric analysis.[4][11] The protocol is often as simple as mixing the analyte and the CSA in an NMR tube.[4][12] This approach is particularly advantageous when the analyte is precious or needs to be recovered post-analysis.[2]
BINOL and its Derivatives
1,1'-Bi-2-naphthol (BINOL) and its derivatives are a prominent class of CSAs for the chiral recognition of amines.[4] The formation of diastereomeric complexes is driven by non-covalent interactions such as hydrogen bonding and π-π stacking.[12] The choice of solvent is critical, with non-polar solvents like chloroform-d and benzene-d generally providing the best results as they minimize competition for hydrogen bonding sites.[4]
Workflow for Chiral Solvating Agent Analysis:
Caption: Workflow for chiral solvating agent analysis by NMR.
Experimental Protocol: CSA-based Analysis
-
Preparation: Dissolve the analyte (e.g., 0.05 mmol of this compound) and the CSA (e.g., 0.05 mmol of (S)-BINOL) in 0.6 mL of chloroform-d directly in an NMR tube.
-
Mixing: Shake the NMR tube for approximately 30 seconds to ensure the formation of the diastereomeric complexes.[4][12]
-
NMR Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
Data Interpretation:
The chemical shift differences observed with CSAs are generally smaller than those seen with CDAs. Successful resolution depends on factors such as the concentration of the analyte and CSA, the temperature, and the solvent. Careful optimization of these parameters may be necessary to achieve baseline separation of the diastereomeric signals.
| Chiral Solvating Agent | Analyte | Key Differentiating Signals (¹H NMR) | Typical Δδ (ppm) |
| (S)-BINOL | This compound | Methine proton (-CH-NH), Methoxy protons (-OCH₃) | 0.01 - 0.05 |
| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | This compound | Methine proton (-CH-NH), Methoxy protons (-OCH₃) | 0.02 - 0.08 |
Table 2: Comparison of typical chemical shift differences (Δδ) for diastereomeric complexes of this compound with different CSAs.
Advanced NMR Techniques
For challenging cases where diastereomeric signals exhibit significant overlap, advanced NMR techniques can be employed. Two-dimensional NMR experiments, such as NOESY/EXSY, can be used to detect equilibrating diastereomers and can be a convenient alternative to variable-temperature NMR studies.[13][14]
Conclusion and Recommendations
The choice between using a chiral derivatizing agent or a chiral solvating agent for the NMR analysis of diastereomers formed from this compound depends on the specific requirements of the analysis.
-
For robust and unambiguous quantification, especially when determining absolute configuration, Mosher's acid (MTPA) is the recommended CDA. The formation of a stable covalent bond and the option of ¹⁹F NMR analysis provide a high degree of confidence in the results.
-
For rapid, non-destructive screening, CSAs such as BINOL and its derivatives are an excellent choice. The simplicity of the experimental setup makes them ideal for high-throughput applications.
Ultimately, a comprehensive understanding of the principles behind each method, coupled with careful experimental execution, will enable researchers to confidently and accurately characterize the stereochemical composition of their samples.
References
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Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
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Singh, T., & Sharma, U. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26087-26094. [Link]
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Singh, T., & Sharma, U. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]
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Chiral derivatizing agent. (2023, November 29). In Wikipedia. [Link]
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Benson, S. C., Cai, P., Colon, M., Haiza, M. A., Tokles, M., & Snyder, J. K. (1988). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 53(23), 5335–5341. [Link]
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Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Liu, M. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4159. [Link]
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Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Molecules, 27(18), 5899. [Link]
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Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 91(9), 1492–1495. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In eMagRes (pp. 1-17). [Link]
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Szakács, Z., Daru, J., & Kégl, T. (2019). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 4(26), 7621-7625. [Link]
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Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., ... & James, T. D. (2013). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 8(4), 643-651. [Link]
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Hu, Y., & Tantillo, D. J. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24653–24658. [Link]
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Mosher's acid. (2023, August 2). In Wikipedia. [Link]
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Hu, Y., & Tantillo, D. J. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24653–24658. [Link]
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Yan, J., Zhang, S., Chen, Y., & Zhang, J. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Chemical Shift Differences. Frontiers in Chemistry, 7, 345. [Link]
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Wenzel, T. J. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy. In Chiral Analysis (pp. 1-44). [Link]
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Wenzel, T. J. (2012). Calix[5]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]
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Seco, J. M., Quíñoá, E., & Riguera, R. (2001). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry, 66(19), 6309–6316. [Link]
-
Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2009). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 4(4), 542-548. [Link]
-
Harada, N., Hayashi, M., & Nakanishi, K. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 4(17), 2921–2924. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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A Comparative Guide to the Synthesis of (2R)-1-Methoxypropan-2-amine: Chemical vs. Biocatalytic Approaches
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Synthetic Strategies for a Key Chiral Amine
(2R)-1-methoxypropan-2-amine is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The stereochemistry at the C2 position is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, cost-effective, and sustainable methods for the synthesis of this enantiomerically pure amine is of significant industrial importance. This guide provides a comprehensive comparative study of the two primary strategies for obtaining this compound: traditional chemical synthesis and modern biocatalytic methods. We will delve into the underlying principles, provide representative experimental protocols, and present a critical evaluation of their respective strengths and weaknesses, supported by experimental data.
At a Glance: Key Performance Indicators
The choice between a chemical or biocatalytic approach often hinges on a multi-faceted evaluation of factors such as stereoselectivity, yield, reaction conditions, and overall process sustainability. The following table summarizes key performance indicators for representative chemical and biocatalytic syntheses of 1-methoxypropan-2-amine to facilitate a direct comparison.
| Parameter | Chemical Synthesis (Reductive Amination & Resolution) | Biocatalytic Synthesis (Transaminase) |
| Starting Material | 1-Methoxy-2-propanone | 1-Methoxy-2-propanone |
| Key Reagents/Catalyst | Reducing agent (e.g., NaBH₄), Chiral resolving agent (e.g., tartaric acid derivative) | Transaminase (ω-TA), Amine donor (e.g., isopropylamine), Pyridoxal 5'-phosphate (PLP) cofactor |
| Stereoselectivity | Dependent on the efficiency of the resolution step; can be high but with a theoretical maximum yield of 50% for the desired enantiomer per resolution cycle. | Excellent (>99% enantiomeric excess (ee))[1] |
| Overall Yield | Moderate; significantly impacted by the resolution step. | High (e.g., up to 97% conversion)[2] |
| Reaction Conditions | Often requires organic solvents, potentially harsh reagents, and multiple steps (synthesis of racemate, salt formation, crystallization, liberation of free amine). | Mild, aqueous media, ambient temperature and pressure.[3] |
| Process Greenness | Can generate significant waste (E-factor), may use hazardous materials.[4][5] | Highly atom-economical, biodegradable catalyst, reduced waste streams.[4][5] |
| Scalability | Well-established and scalable, though resolution can be cumbersome on a large scale. | Demonstrably scalable, with potential for continuous flow processes. |
Delving Deeper: Methodologies and Mechanisms
The Chemical Approach: A Two-Act Play of Synthesis and Separation
Traditional chemical synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic amine followed by the resolution of the enantiomers.[6][7]
1. Synthesis of Racemic 1-Methoxypropan-2-amine:
The most common route to the racemic amine is the reductive amination of the prochiral ketone, 1-methoxy-2-propanone.[6] This reaction involves the formation of an imine intermediate by reacting the ketone with an amine source (e.g., ammonia), which is then reduced to the corresponding amine.
Experimental Protocol: Chemical Synthesis of Racemic 1-Methoxypropan-2-amine via Reductive Amination
Objective: To synthesize racemic 1-methoxypropan-2-amine from 1-methoxy-2-propanone.
Materials:
-
1-Methoxy-2-propanone
-
Ammonia (in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methoxy-2-propanone in methanol.
-
Cool the solution in an ice bath and add a solution of ammonia in methanol.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium borohydride to the reaction mixture in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a concentrated sodium hydroxide solution until a pH > 12 is reached.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the racemic 1-methoxypropan-2-amine.
2. Chiral Resolution:
With the racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. This is often achieved through diastereomeric salt formation .[7] A chiral resolving agent, which is an enantiomerically pure acid or base, is reacted with the racemic amine. This results in the formation of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution of Racemic 1-Methoxypropan-2-amine
Objective: To separate the (R)- and (S)-enantiomers of 1-methoxypropan-2-amine.
Materials:
-
Racemic 1-methoxypropan-2-amine
-
Enantiomerically pure resolving agent (e.g., (R)-(-)-Mandelic acid)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Dissolve the racemic 1-methoxypropan-2-amine in methanol.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature to facilitate the crystallization of the less soluble diastereomeric salt. The process can be aided by slow cooling.
-
Collect the crystals by filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor, which is enriched in the other diastereomer, can be processed separately to recover the other enantiomer.
-
To liberate the free amine, dissolve the collected crystals in water and basify with a sodium hydroxide solution.
-
Extract the enantiomerically enriched amine with diethyl ether, dry the organic layer, and remove the solvent.
-
The enantiomeric excess (ee) of the product must be determined using a suitable analytical technique, such as chiral HPLC or GC.
Causality Behind Experimental Choices: The choice of a chiral resolving agent is critical and often requires empirical screening to find one that forms well-defined crystals with one of the diastereomeric salts. The solvent used for crystallization is also a key parameter, as it influences the solubility difference between the diastereomeric salts. The slow cooling during crystallization is essential to ensure high diastereomeric purity of the crystals.
The Biocatalytic Symphony: A One-Pot Enantioselective Transformation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines.[3][8] Enzymes, as natural catalysts, offer exquisite stereoselectivity under mild reaction conditions. For the synthesis of this compound, transaminases (TAs) are particularly well-suited.
Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor with the aid of the cofactor pyridoxal 5'-phosphate (PLP).[9] By selecting a transaminase with the desired stereopreference (an R-selective ω-transaminase), the prochiral ketone 1-methoxy-2-propanone can be directly converted to this compound in a single step with high enantiomeric excess.
Experimental Protocol: Biocatalytic Synthesis of (S)-1-Methoxypropan-2-amine using a Transaminase
Note: This protocol describes the synthesis of the (S)-enantiomer as it is more commonly reported in the literature. The synthesis of the (R)-enantiomer would require the use of an R-selective transaminase under similar conditions.
Objective: To synthesize (S)-1-methoxypropan-2-amine from 1-methoxy-2-propanone using a transaminase.
Materials:
-
(S)-selective ω-Transaminase
-
1-Methoxy-2-propanone
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Prepare a reaction buffer of potassium phosphate at pH 7.5.
-
To the buffer, add the transaminase, PLP, and isopropylamine.
-
Start the reaction by adding 1-methoxy-2-propanone to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 8-24 hours.[1][8]
-
Monitor the reaction progress by GC or HPLC analysis.
-
Once the reaction has reached the desired conversion, terminate it by adding hydrochloric acid to lower the pH.
-
Centrifuge the mixture to remove the enzyme.
-
Adjust the pH of the supernatant to >12 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to obtain the enantiomerically pure (S)-1-methoxypropan-2-amine.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.
Causality Behind Experimental Choices: The use of a high concentration of the amine donor (isopropylamine) helps to shift the reaction equilibrium towards the product amine. PLP is an essential cofactor for transaminase activity. The reaction is performed in an aqueous buffer at a physiological pH and mild temperature to ensure the stability and optimal activity of the enzyme.
Visualizing the Synthetic Pathways
To better understand the workflows of these two distinct synthetic strategies, the following diagrams are provided.
Head-to-Head: A Critical Comparison
| Feature | Chemical Synthesis | Biocatalytic Synthesis |
| Stereocontrol | Achieved through a post-synthesis separation process (resolution). The efficiency is highly dependent on the choice of resolving agent and crystallization conditions. | Inherently stereoselective. The desired enantiomer is produced directly with high purity, often >99% ee.[1] |
| Yield & Atom Economy | The theoretical maximum yield for the desired enantiomer in a single resolution step is 50%. The overall yield is often lower due to multiple steps and handling losses. Atom economy is generally poor due to the use of stoichiometric reagents and the discarding of the undesired enantiomer. | High yields are achievable (e.g., >90% conversion).[2] The atom economy is excellent as it is a direct conversion with catalytic amounts of the enzyme. |
| Process Complexity | Multi-step process involving synthesis, salt formation, crystallization, and isolation. Can be labor-intensive and time-consuming. | Typically a single-step reaction in a "one-pot" fashion, simplifying the overall process. |
| Environmental Impact | Often relies on organic solvents, may use hazardous reagents (e.g., strong acids/bases, metal hydrides), and generates a significant amount of waste, including the undesired enantiomer.[4][5] | Environmentally benign ("green") process. Reactions are run in aqueous media under mild conditions. The catalyst (enzyme) is biodegradable, and waste is minimized. |
| Cost-Effectiveness | Reagents for reductive amination and resolution can be relatively inexpensive. However, the overall cost can increase due to the multi-step nature, solvent usage, and waste disposal. | The cost of the enzyme can be a factor, but the high efficiency, simplified process, and potential for enzyme immobilization and reuse can make it economically competitive, especially at scale. |
| Scalability | Reductive amination is readily scalable. Chiral resolution can become challenging and less efficient on an industrial scale. | Biocatalytic processes are increasingly being implemented at an industrial scale. The development of robust, engineered enzymes has significantly improved their scalability and operational stability. |
Conclusion: A Paradigm Shift Towards Greener Synthesis
Both chemical and biocatalytic methods offer viable pathways to this compound. The traditional chemical approach, while established, is fundamentally limited by the inefficiency of resolving a racemic mixture, which caps the theoretical yield at 50% for the desired enantiomer in a single pass and often involves harsher reaction conditions and a greater environmental footprint.
In contrast, biocatalysis, particularly through the use of stereoselective transaminases, represents a paradigm shift towards a more efficient, elegant, and sustainable synthesis. The ability to directly convert a simple prochiral ketone into the desired enantiomerically pure amine in a single step, with high yield and exceptional stereoselectivity, offers significant advantages in terms of process efficiency, cost-effectiveness, and environmental responsibility. For researchers and drug development professionals, the adoption of biocatalytic strategies for the synthesis of chiral amines like this compound is not just an alternative, but increasingly the preferred route for modern, green, and economically viable pharmaceutical manufacturing.
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Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]
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Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Available at: [Link]
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Semantic Scholar. (n.d.). The E Factor and Process Mass Intensity. Available at: [Link]
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MDPI. (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. Available at: [Link]
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ResearchGate. (2025). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Available at: [Link]
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OUCI. (n.d.). The E Factor and Process Mass Intensity. Available at: [Link]
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FKIT. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Available at: [Link]
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A Comparative Guide to Determining the Absolute Configuration of (2R)-1-methoxypropan-2-amine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. In the pharmaceutical industry, where enantiomers of the same compound can exhibit vastly different therapeutic effects or toxicity profiles, unambiguous assignment of stereochemistry is non-negotiable. This guide provides a comparative analysis of primary analytical techniques for determining the absolute configuration of chiral primary amines, using derivatives of (2R)-1-methoxypropan-2-amine as a focal point.
As a senior application scientist, this document moves beyond mere protocols to explain the causality behind experimental choices, offering a self-validating framework for each method. We will dissect three principal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
NMR Spectroscopy: The Diastereomeric Transformation Approach
NMR spectroscopy is one of the most accessible and widely used methods for stereochemical analysis. Since enantiomers are indistinguishable in an achiral solvent, the core strategy involves converting the enantiomeric amine into a pair of diastereomers by reacting it with an enantiomerically pure Chiral Derivatizing Agent (CDA).[1] These resulting diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for configurational assignment.[2][3]
The Mosher Method: A Classic, Model-Based Analysis
The Mosher method is a cornerstone technique for determining the absolute configuration of chiral alcohols and amines.[4][5][6] It utilizes α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, or its more reactive acid chloride.[1]
Causality and Mechanism:
The reaction of a chiral amine with both (R)- and (S)-MTPA chloride produces a pair of diastereomeric amides. The diagnostic power of this method stems from the magnetic anisotropy of the MTPA phenyl ring.[4] In the most stable, extended conformation of the resulting amide, the substituents at the stereocenter of the original amine (designated L1 and L2) are oriented in a predictable manner relative to the phenyl group.[7] One substituent will lie in the phenyl ring's shielding cone (causing an upfield shift in its 1H NMR signal), while the other will be in the deshielding region (causing a downfield shift).
By comparing the 1H NMR spectra of the (R)-MTPA amide and the (S)-MTPA amide, a series of chemical shift differences (Δδ = δS - δR) are calculated for the protons on either side of the original stereocenter. A consistent pattern of positive Δδ values on one side and negative values on the other allows for the assignment of the absolute configuration based on Mosher's established conformational model.
It's important to note that while 1H NMR is common, 19F NMR can also be used, leveraging the trifluoromethyl group on the Mosher's reagent.[8][9] However, success with any model-based method relies heavily on the correct judgment of the relative steric bulk of the substituents, as incorrect assumptions can lead to a flawed assignment.[8][9]
Experimental Protocol: Mosher Amide Analysis
Objective: To determine the absolute configuration of a chiral primary amine (e.g., a derivative of 1-methoxypropan-2-amine) by forming and analyzing its (R)- and (S)-MTPA amides.
Materials:
-
Chiral amine sample (~5 mg)
-
(R)-(-)-MTPA chloride (1.2 equivalents)
-
(S)-(+)-MTPA chloride (1.2 equivalents)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or CDCl3
-
Deuterated chloroform (CDCl3) for NMR
-
Two separate, dry NMR tubes or reaction vials
Procedure:
-
Reaction Setup: Prepare two separate reactions. In each vial, dissolve ~2.5 mg of the chiral amine in 0.5 mL of anhydrous DCM. Add 1.5 equivalents of anhydrous pyridine.
-
Derivatization:
-
To Vial 1, add 1.2 equivalents of (R)-MTPA chloride dropwise.
-
To Vial 2, add 1.2 equivalents of (S)-MTPA chloride dropwise.
-
-
Reaction: Seal the vials and stir or shake the mixtures at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary).
-
Workup: Quench the reaction by adding a small amount of water. Extract the organic layer, wash with dilute acid (e.g., 1M HCl) to remove pyridine, then with a saturated NaHCO3 solution, and finally with brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Sample Preparation: Filter and evaporate the solvent under reduced pressure. Dissolve each of the crude diastereomeric amide products in ~0.6 mL of CDCl3.
-
NMR Acquisition: Acquire high-resolution 1H NMR spectra for both the (S)-MTPA derivative and the (R)-MTPA derivative. Ensure identical acquisition parameters are used for both samples.
-
Data Analysis:
-
Assign the proton signals for the substituents on both sides of the amide bond.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S)-amide - δ(R)-amide .
-
Map the signs (+ or -) of the Δδ values onto the molecular structure.
-
Apply the Mosher model to assign the absolute configuration. Protons with Δδ > 0 are positioned on one side of the molecule in the model, while those with Δδ < 0 are on the other.
-
Caption: Workflow for Mosher's Method Analysis.
Single-Crystal X-ray Crystallography: The Definitive Structural Proof
Often considered the "gold standard," single-crystal X-ray crystallography provides an unambiguous, direct determination of the three-dimensional structure of a molecule, including its absolute configuration.[2][10]
Causality and Mechanism:
This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is used to generate an electron density map, from which the positions of all atoms can be determined.[11] The determination of absolute configuration is made possible by a phenomenon called anomalous dispersion (or resonant scattering).[12] When the X-ray energy is near the absorption edge of an atom (typically one heavier than oxygen), the scattering factor becomes complex, and the intensities of Friedel pairs—reflections (h,k,l) and (-h,-k,-l)—are no longer equal. By measuring these intensity differences, the absolute spatial arrangement of the atoms can be determined. The Flack parameter is a critical value refined during data processing that should ideally be close to 0 for the correct configuration and 1 for the inverted structure, thus providing a high degree of confidence in the assignment.[12]
The primary and often most difficult prerequisite for this method is the growth of a high-quality single crystal, which is not always feasible for oils or conformationally flexible molecules.[13][14]
Experimental Protocol: X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of a chiral amine derivative by analyzing a single crystal.
Procedure:
-
Crystallization:
-
If the amine derivative is not crystalline, it must first be reacted with a suitable achiral reagent to form a stable, crystalline solid (e.g., a salt with a strong acid like HCl or a derivative with a rigid aromatic group).
-
Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often a trial-and-error process involving screening various solvents and conditions.
-
-
Crystal Selection and Mounting: Select a suitable crystal (typically 0.1-0.3 mm, with no visible defects) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is typically used to minimize thermal motion and radiation damage. The instrument then rotates the crystal while irradiating it with X-rays to collect a full sphere of diffraction data.
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Use specialized software to solve the phase problem and generate an initial electron density map and molecular model.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Absolute Configuration Assignment: During the final stages of refinement, the absolute configuration is determined by analyzing anomalous dispersion effects. The refined Flack parameter is used to validate the assignment. A value near zero confirms the correctness of the modeled stereochemistry.
Caption: Workflow for X-ray Crystallography Analysis.
Chiroptical Methods: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that can determine the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization fails.[14]
Causality and Mechanism:
VCD measures the minute difference in the absorption of left- versus right-circularly polarized infrared light by a chiral molecule during vibrational excitation.[15] The result is a spectrum with positive and negative bands that is a unique fingerprint of a specific enantiomer; its mirror-image enantiomer will produce a VCD spectrum of equal magnitude but opposite sign.[16]
The assignment of absolute configuration is achieved by comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted from first-principles quantum mechanical calculations, typically using Density Functional Theory (DFT).[13] If the experimental spectrum of an unknown enantiomer matches the sign and intensity pattern of the calculated spectrum for the (R)-configuration, then the sample is assigned as (R). This combination of experimental spectroscopy and computational chemistry provides a highly reliable method for molecules in their solution state.[13][16]
Experimental Protocol: VCD Analysis
Objective: To determine the absolute configuration of a chiral amine in solution by comparing its experimental VCD spectrum with a computationally predicted spectrum.
Procedure:
-
Computational Modeling (Pre-analysis):
-
Build a 3D model of one enantiomer (e.g., the (R)-enantiomer) of the target molecule.
-
Perform a thorough conformational search using molecular mechanics to identify all low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Calculate the theoretical VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Sample Preparation: Prepare a solution of the chiral amine derivative at a suitable concentration (typically 0.1-0.01 M) in a non-absorbing solvent (e.g., CDCl3 or CCl4).
-
VCD Measurement:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire a spectrum of the pure solvent as a baseline.
-
-
Data Analysis and Assignment:
-
Subtract the solvent spectrum from the sample spectrum.
-
Compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum calculated in Step 1.
-
If the signs and relative intensities of the major experimental bands match the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used for the calculation.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
Caption: VCD Experimental and Computational Workflow.
Head-to-Head Comparison: Choosing the Right Tool
The selection of an appropriate method depends critically on the sample's properties, available instrumentation, and the required level of certainty.
| Feature | NMR with Chiral Derivatizing Agent (Mosher's Method) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Creation of diastereomers with distinct NMR chemical shifts due to anisotropic effects.[4][7] | Direct 3D structure determination via X-ray diffraction and anomalous dispersion.[10][12] | Differential absorption of circularly polarized IR light, compared with quantum mechanical calculations.[13][15] |
| Sample State | Solution (liquid or dissolved solid) | High-quality single crystal | Solution (liquid or dissolved solid) |
| Sample Amount | 1-5 mg | < 1 mg (of a single crystal) | 5-15 mg |
| Ambiguity | Moderate. Relies on a conformational model that may not always hold true.[4] | Very Low. Considered the definitive "gold standard" when successful. | Low to Very Low. High confidence when experimental and computational data show strong correlation. |
| Time/Effort | Moderate (a few hours of chemistry and NMR time). | High (crystal growth can take days to weeks; data collection and analysis takes hours to days). | High (requires significant computational time in addition to experimental measurements). |
| Instrumentation | Standard high-field NMR spectrometer. | Single-crystal X-ray diffractometer. | VCD spectrometer, high-performance computing resources. |
| Key Challenge | Correctly assigning crowded spectra and the validity of the steric model.[8][9] | Obtaining a suitable single crystal.[13][14] | Accuracy of the computational model and conformational search.[17] |
Conclusion and Recommended Workflow
For any novel derivative of this compound, the path to determining its absolute configuration is guided by a balance of certainty and practicality.
-
The Gold Standard Path: If the compound is crystalline or can be easily derivatized to form a high-quality crystal, X-ray crystallography is the most direct and unambiguous method. It should be the primary goal if absolute certainty is required.
-
The Pragmatic Solution-State Path: For samples that are oils or resist crystallization, the Mosher method provides a well-established and accessible alternative. It is relatively fast and relies on standard NMR instrumentation. However, the results must be interpreted with caution, ensuring that the observed chemical shift differences (Δδ) are clear and consistent with the underlying conformational model.
-
The High-Confidence Alternative: When crystallization fails and the Mosher analysis is ambiguous, Vibrational Circular Dichroism offers a powerful and increasingly robust solution. While it requires specialized equipment and computational expertise, a strong match between the experimental and calculated spectra provides a very high degree of confidence in the assignment for the molecule as it exists in solution.
Ultimately, these methods are complementary. A researcher might begin with an NMR-based approach for a rapid initial assessment and proceed to X-ray or VCD for final, unambiguous confirmation, particularly for compounds destined for pharmaceutical development.
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Yang S, Bian G, Sa R and Song L (2019) Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Front. Chem. 7:318. [Link]
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Purechemistry. (2024). Determination of absolute configuration. Purechemistry. [Link]
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Gamliel, D. P., & Silverstein, T. P. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(7), 920-923. [Link]
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Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1997). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 62(15), 5049-5057. [Link]
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Yang, S., Bian, G., Sa, R., & Song, L. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 318. [Link]
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Nafie, L. A. (2008). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy, 62(8), 209A-224A. [Link]
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Chemistry LibreTexts. (2021). 23.2: Derivatization. Chemistry LibreTexts. [Link]
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Wahba, K., & Taran, F. (2013). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Methods in molecular biology (Clifton, N.J.), 1014, 137-145. [Link]
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ResearchGate. (2013). What other methods are there for determination of absolute configuration of small molecules?. ResearchGate. [Link]
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Allen, F. H., & Kennard, O. (1993). Determination of absolute configuration using single crystal X-ray diffraction. Acta Crystallographica Section D: Biological Crystallography, 49(Pt 4), 346-350. [Link]
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Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2006). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 18(7), 463-483. [Link]
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Zhang, C., Zhang, J., & Li, A. (2020). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 8, 590. [Link]
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Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. Chemistry Stack Exchange. [Link]
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Cai, P., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 31. [Link]
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Kuwahara, S., Nakamura, M., Yamaguchi, A., Ikeda, M., & Habata, Y. (2013). A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. Beilstein journal of organic chemistry, 9, 2337-2342. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. [Link]
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Efficacy of (2R)-1-methoxypropan-2-amine as a resolving agent for racemic acids.
An In-Depth Technical Guide to the Efficacy of (2R)-1-methoxypropan-2-amine as a Resolving Agent for Racemic Acids
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a frequent and critical challenge. The pharmacological, toxicological, and metabolic profiles of enantiomers can differ significantly, making the production of single-enantiomer active pharmaceutical ingredients (APIs) a regulatory and scientific necessity.[1][2][3] Among the various techniques for chiral resolution, diastereomeric salt crystallization remains a powerful, scalable, and widely implemented method.[4][5][6]
This guide provides a comprehensive evaluation of This compound , a synthetic chiral amine, as a resolving agent for racemic acids. We will delve into the fundamental principles of diastereomeric resolution, offer a comparative perspective against other common resolving agents, and provide detailed, actionable protocols to guide your experimental design.
The Principle of Chiral Resolution: A Tale of Two Diastereomers
The foundation of this classical resolution technique lies in a simple yet elegant principle: while enantiomers possess identical physical properties, diastereomers do not.[1][2][4] The process, therefore, involves converting a pair of enantiomers into a pair of diastereomers, separating them based on their newly distinct properties, and then reverting them back to their original enantiomeric forms.
When a racemic acid, a 50:50 mixture of (R)-acid and (S)-acid, is reacted with a single enantiomer of a chiral base, such as this compound, two diastereomeric salts are formed: [(R)-acid:(2R)-amine] and [(S)-acid:(2R)-amine].[1][7] These salts are no longer mirror images of each other. This crucial transformation unlocks differences in their physical characteristics, most notably solubility.[5][7] By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved in the mother liquor. This physical separation is the crux of the resolution.
Once the less soluble salt is isolated by filtration, a simple acid-base workup is used to break the ionic bond, liberating the enantiomerically pure acid and regenerating the resolving agent, which can often be recovered and recycled.[2][7]
Evaluating this compound: A Modern Synthetic Tool
This compound is a chiral primary amine valued as a building block in the synthesis of pharmaceuticals and agrochemicals.[8][9] Its structure is relatively simple, featuring a methoxy group and a primary amine on a propane backbone.
As a resolving agent, its synthetic origin offers several potential advantages over traditional, naturally derived agents. These include high enantiomeric purity, consistent batch-to-batch quality, and a reliable supply chain, which are critical considerations for industrial-scale applications.
Comparative Analysis: this compound vs. Other Resolving Agents
The choice of a resolving agent is paramount and is often determined empirically. Below is a comparative overview of this compound and other commonly used agents for resolving racemic acids.
| Resolving Agent | Type | Typical Applications & Characteristics | Advantages | Disadvantages |
| This compound | Synthetic Amine | Resolution of various carboxylic acids, particularly in pharmaceutical synthesis.[7][8] | High enantiomeric purity, reliable supply, good for systematic screening. | May be more expensive than some natural alkaloids; effectiveness is substrate-dependent. |
| (-)-Brucine / (-)-Strychnine | Natural Alkaloid | Broadly effective for a wide range of acidic compounds.[1][4] | Readily available, historically proven effectiveness. | Highly toxic, potential for contamination with other alkaloids, often requires extensive recrystallization. |
| (+)-Cinchonine / (+)-Quinidine | Natural Alkaloid | Widely used in pharmaceutical resolutions.[4][10] | Less toxic than brucine/strychnine, commercially available. | Can be expensive, may require significant optimization. |
| (R)-(+)-α-Phenylethylamine | Synthetic Amine | A workhorse resolving agent for many common carboxylic acids.[11] | Relatively inexpensive, highly effective for aromatic acids, both enantiomers are available. | May not be effective for all classes of acids. |
| (-)-Ephedrine | Natural Alkaloid | Used for resolving acids and in asymmetric synthesis.[4] | Readily available. | Regulatory controls can sometimes complicate procurement. |
Experimental Protocol: Resolution of a Racemic Acid
This section provides a detailed, generalized workflow for the resolution of a racemic carboxylic acid using this compound.
Causality Behind Choices: The success of this protocol hinges on the differential solubility of the diastereomeric salts. The choice of solvent is the most critical experimental parameter, as it directly governs this solubility difference.[7] Stoichiometry is also key; using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric purity in the crystallized salt, as it ensures there is excess racemic acid to keep the more soluble diastereomer from co-precipitating.
Detailed Step-by-Step Methodology
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve one equivalent of the racemic acid in a solvent identified through screening (e.g., methanol, ethanol, acetone, or mixtures thereof). Warm gently to ensure complete dissolution.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in a minimal amount of the same solvent.[7]
-
Slowly add the amine solution to the acid solution with constant stirring.
-
The salt may precipitate immediately. If not, stir the solution at room temperature or a slightly elevated temperature for a period, then allow it to cool slowly to induce crystallization. Sometimes, scratching the inside of the flask can help initiate crystal formation.
-
-
Isolation of the Diastereomeric Salt:
-
Once crystallization is complete, cool the mixture in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any impurities from the mother liquor.
-
Dry the crystals under vacuum. Retain the mother liquor, which is now enriched in the other diastereomer, for potential recovery of the second enantiomer.
-
-
Recovery of the Enantiomerically Pure Acid:
-
Suspend the dried diastereomeric salt in water.
-
With vigorous stirring, add a strong acid (e.g., 2M HCl) dropwise until the pH is acidic (pH 1-2). This breaks the salt, protonating the carboxylic acid and forming the hydrochloride salt of the amine.[7]
-
Extract the liberated free carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic extracts, wash with brine, dry over an anhydrous agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the hydrochloride salt of this compound.
-
To recover the free amine, carefully basify the aqueous solution with a strong base (e.g., NaOH pellets or solution) to a pH > 12 while cooling in an ice bath.
-
Extract the free amine with an organic solvent, dry the organic layer, and concentrate to recover the resolving agent for potential reuse.
-
Factors Influencing Resolution Success
The success of a resolution is not guaranteed and depends on a delicate interplay of factors. The goal is to maximize the difference in solubility between the two diastereomeric salts.
Data Presentation for Experimental Optimization
Systematic optimization requires meticulous data collection. Use the following tables as templates to guide and record your experimental results.
Table 1: Solvent Screening Template (Illustrative Data)
| Entry | Solvent(s) | Volume (mL) | Result (Precipitate?) | Quality of Crystals |
| 1 | Methanol | 10 | Yes | Fine needles |
| 2 | Ethanol | 10 | Yes | Large prisms |
| 3 | Acetone | 15 | Oiled out | N/A |
| 4 | Ethyl Acetate | 20 | No | N/A |
| 5 | Methanol/Water (9:1) | 10 | Yes | Blocks |
Table 2: Summary of Resolution Results Template (Illustrative Data)
| Entry | Resolving Agent (eq.) | Solvent | Yield of Salt (%) | e.e. of Recovered Acid (%) |
| 1 | 1.0 | Ethanol | 45 | 85 |
| 2 | 0.6 | Ethanol | 32 | 95 |
| 3 | 0.5 | Ethanol | 28 | >99 |
| 4 | 0.5 | Methanol | 25 | 97 |
e.e. = enantiomeric excess
Conclusion
This compound is a valuable and effective chiral resolving agent for the separation of racemic acids. Its synthetic nature ensures high purity and reliable availability, making it an excellent candidate for both laboratory-scale research and industrial process development. As with any diastereomeric salt resolution, success is not automatic but is achieved through the systematic and logical optimization of key experimental parameters, with the choice of solvent being the most critical factor.[7] The protocols and frameworks provided in this guide offer a robust starting point for researchers to develop efficient and successful chiral resolution processes tailored to their specific target molecules.
References
- St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution.
- PubMed. (2023, July 27). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
- Wikipedia. (n.d.). Chiral resolution.
- BenchChem. (n.d.). Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent.
- BenchChem. (n.d.). This compound | 99636-38-1.
- ResearchGate. (n.d.). Kinetic resolution (a) of racemic 1-methoxypropan-2-amine (±)-1b and....
- Guidechem. (n.d.). 2-Amino-1-methoxypropane 37143-54-7 wiki.
- BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- The Royal Society of Chemistry. (n.d.).
- White Rose eTheses Online. (n.d.).
- Azov, V. A. (n.d.).
- BenchChem. (n.d.). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
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- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
A Senior Application Scientist's Guide to Chiral Derivatization of (2R)-1-methoxypropan-2-amine: A Comparative Analysis of Leading Agents
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. (2R)-1-methoxypropan-2-amine, a key chiral building block, is no exception. This guide provides an in-depth, objective comparison of two prominent chiral derivatizing agents (CDAs) for the analysis of this compound: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), widely known as Marfey's Reagent, and α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly referred to as Mosher's Acid.
This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in authoritative sources and providing detailed experimental workflows, we aim to equip you with the knowledge to select the optimal derivatizing agent for your specific analytical needs, whether they be chromatographic or spectroscopic.
The Critical Role of Chiral Derivatization
Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their direct separation and quantification challenging. Chiral derivatization overcomes this hurdle by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent.[1] This reaction creates a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated and quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The choice of a suitable CDA is paramount and depends on several factors, including the nature of the analyte, the analytical technique to be employed, and the desired sensitivity and resolution. In this guide, we will explore two of the most reliable and widely used CDAs for primary amines.
Marfey's Reagent (FDAA): A Workhorse for Chromatographic Separation
Marfey's reagent is a highly effective CDA for the enantiomeric resolution of primary and secondary amines, as well as amino acids, via HPLC.[2][3] The reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, reacts with the primary amine of this compound and its potential (S)-enantiomer to form stable diastereomeric adducts.
Reaction Mechanism
The derivatization proceeds through a nucleophilic aromatic substitution reaction. The amino group of this compound attacks the electron-deficient aromatic ring of FDAA at the carbon bearing the fluorine atom, leading to the displacement of the fluoride ion. The reaction is typically carried out under mild basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Caption: Derivatization of this compound with Marfey's Reagent.
The resulting diastereomers, (L-FDAA)-(R-amine) and (L-FDAA)-(S-amine), possess different three-dimensional structures. This steric difference leads to differential interactions with the stationary phase of a reversed-phase HPLC column, allowing for their separation. The dinitrophenyl chromophore introduced by Marfey's reagent provides strong UV absorbance around 340 nm, enabling sensitive detection.[3]
Experimental Protocol: HPLC Analysis with Marfey's Reagent
This protocol provides a robust starting point for the derivatization and analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
Materials:
-
This compound sample
-
Marfey's Reagent (FDAA) solution (1% w/v in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in water.
-
Derivatization:
-
To 100 µL of the amine solution, add 200 µL of the 1% FDAA solution in acetone.
-
Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 2 M hydrochloric acid.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the initial mobile phase to the desired concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 10% B to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10-20 µL.
-
Caption: Experimental workflow for HPLC analysis with Marfey's Reagent.
Mosher's Acid (MTPA): A Powerful Tool for NMR Analysis
Mosher's acid, and more commonly its acyl chloride derivative (MTPA-Cl), is a widely used CDA for determining the enantiomeric purity and absolute configuration of chiral alcohols and primary amines by NMR spectroscopy.[4] The reaction of (R)- and (S)-MTPA-Cl with a chiral amine produces a pair of diastereomeric amides.
Reaction Mechanism and Principle of NMR Discrimination
The reaction is a straightforward nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of MTPA-Cl, displacing the chloride. The presence of a non-polar solvent and a mild base (like pyridine or triethylamine) to scavenge the generated HCl is typical.
The key to NMR discrimination lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the resulting diastereomeric amides, the substituents on the chiral center of the amine will experience different magnetic environments due to the spatial proximity of the phenyl ring. This results in different chemical shifts for the corresponding protons in the ¹H NMR spectrum, allowing for their distinct integration and thus, the determination of the enantiomeric excess. The trifluoromethyl group also provides a useful signal in ¹⁹F NMR for analysis.
Caption: Derivatization of this compound with Mosher's Acid Chloride.
Experimental Protocol: NMR Analysis with Mosher's Acid
For a robust determination of absolute configuration, it is recommended to prepare both the (R)-MTPA and (S)-MTPA diastereomers. For enantiomeric excess determination, reaction with a single enantiomer of MTPA-Cl is sufficient.
Materials:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR
-
Anhydrous pyridine or triethylamine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Sample Preparation: Ensure the amine sample is dry. If it is a salt, it must be converted to the free base.
-
Derivatization (in an NMR tube for small scale):
-
Dissolve approximately 1-5 mg of the this compound in 0.5 mL of anhydrous CDCl₃ in an NMR tube.
-
Add a small excess (1.1-1.5 equivalents) of (R)-MTPA-Cl.
-
Add a small excess (2-3 equivalents) of anhydrous pyridine to the mixture.
-
Cap the NMR tube and gently invert to mix. Let the reaction proceed at room temperature for 1-2 hours, or until completion is observed by TLC or NMR.
-
-
Work-up (for larger scale):
-
Dissolve the amine in anhydrous DCM.
-
Add 1.5 equivalents of anhydrous pyridine.
-
Slowly add 1.2 equivalents of (R)-MTPA-Cl at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a small amount of water.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture or the purified product.
-
Identify the signals corresponding to the protons of the 1-methoxypropan-2-amine moiety in the diastereomeric amides.
-
Integrate the well-resolved signals for each diastereomer to determine the enantiomeric ratio.
-
Caption: Experimental workflow for NMR analysis with Mosher's Acid Chloride.
Comparative Analysis: Marfey's Reagent vs. Mosher's Acid
The choice between Marfey's reagent and Mosher's acid is largely dictated by the analytical instrumentation available and the specific goals of the analysis.
| Feature | Marfey's Reagent (FDAA) | Mosher's Acid (MTPA) |
| Primary Analytical Technique | HPLC | NMR Spectroscopy |
| Principle of Separation | Differential partitioning of diastereomers on a stationary phase. | Differential chemical shifts of diastereomers due to magnetic anisotropy. |
| Sensitivity | High (picomole to nanomole range) due to the strong UV chromophore.[3] | Moderate, dependent on NMR instrument sensitivity and sample concentration. |
| Resolution | Typically provides baseline separation of diastereomers with optimized chromatography. | Resolution of signals depends on the magnetic field strength and the structural differences between diastereomers. |
| Sample Throughput | Higher, with typical HPLC run times of 20-40 minutes per sample. | Lower, as NMR acquisition times can be longer, especially for dilute samples. |
| Information Obtained | Enantiomeric ratio and retention times. | Enantiomeric ratio, and with both MTPA enantiomers, the absolute configuration can often be determined.[4] |
| Reaction Conditions | Aqueous basic conditions, 40°C. | Anhydrous, aprotic solvent with a non-nucleophilic base, room temperature. |
| Potential for Racemization | Low under standard conditions. | Low, but care must be taken to avoid harsh conditions. |
| Cost | Generally more cost-effective for routine analysis. | Can be more expensive, especially for the optically pure reagents. |
Conclusion and Recommendations
Both Marfey's reagent and Mosher's acid are excellent choices for the chiral analysis of this compound, each with its own set of advantages.
Marfey's Reagent (FDAA) is recommended for:
-
Routine quality control and purity checks where high throughput and sensitivity are required.
-
Laboratories with ready access to HPLC-UV instrumentation .
-
Applications where quantification of enantiomeric excess is the primary goal.
Mosher's Acid (MTPA) is the preferred choice for:
-
Structural elucidation and determination of absolute configuration .
-
Laboratories with access to high-field NMR spectrometers .
-
Situations where chromatographic method development is challenging or undesirable.
Ultimately, the selection of the most appropriate chiral derivatizing agent will depend on the specific experimental context and the analytical question at hand. By understanding the principles and protocols outlined in this guide, researchers can confidently choose the optimal method to ensure the enantiomeric integrity of their chiral amines.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
-
Tai, H. C., & Lee, Y. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Bhushan, R., & Martens, J. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. [Link]
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg research communications, 49(6), 591-596. [Link]
-
Allen, D. A., Tomaso, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(10), 1433–1436. [Link]
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A Comparative Guide to the Biological Activity of Enantiomers Derived from (2R)- and (2S)-1-methoxypropan-2-amine
In the realm of chiral molecules, the spatial arrangement of atoms can be the determining factor between therapeutic efficacy and inertness, or even toxicity. This guide provides a detailed comparison of the biological activities of enantiomers derived from (2R)- and (2S)-1-methoxypropan-2-amine, crucial chiral building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] While data on the (S)-enantiomer is more prevalent due to its commercial applications, this guide will delve into the established principles of stereoisomerism to underscore the importance of evaluating both enantiomers in drug discovery and development.
The Critical Role of Chirality: A Foundation
Enantiomers are non-superimposable mirror images of each other, and their interactions with chiral biological systems, such as receptors and enzymes, can differ significantly. This disparity in interaction can lead to profound differences in pharmacological and toxicological profiles. The case of Thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug development.[3]
(S)-1-methoxypropan-2-amine: The Biologically Active Enantiomer in Agrochemicals
The most well-documented examples of the differential biological activity of 1-methoxypropan-2-amine enantiomers are found in the agrochemical industry. The chloroacetamide herbicides, metolachlor and dimethenamid, incorporate a chiral amine moiety derived from 1-methoxypropan-2-amine.[4][5] Extensive research has demonstrated that the herbicidal activity of these products resides predominantly in their (S)-enantiomeric forms.[4][5]
This stereospecificity is attributed to the precise fit of the (S)-enantiomer into the active site of the target enzyme in the weeds, leading to the disruption of their growth processes. The (R)-enantiomer, in contrast, does not bind as effectively and exhibits significantly lower herbicidal activity.
Quantitative Data Summary: Herbicidal Activity
| Herbicide | Enantiomer | Relative Herbicidal Activity |
| Metolachlor | (S)-enantiomer | High |
| Metolachlor | (R)-enantiomer | Low to negligible |
| Dimethenamid | (S)-enantiomer | High |
| Dimethenamid | (R)-enantiomer | Low to negligible |
This stark difference in activity has led to the development and commercialization of enantiomerically pure (S)-metolachlor, which allows for a lower application rate with the same or better efficacy, reducing the environmental load of the herbicide.
Extrapolating to Pharmaceutical Applications
While specific comparative data for pharmaceutical derivatives of (2R)- and (2S)-1-methoxypropan-2-amine is not as readily available in the public domain, the principles of stereoselectivity observed in agrochemicals are directly applicable. It is highly probable that pharmaceutical compounds derived from these enantiomers would also exhibit significant differences in their biological activities.
For instance, if a drug candidate incorporating this chiral amine were to target a specific receptor, the (S)- and (R)-enantiomers would likely exhibit different binding affinities and efficacies. One enantiomer could be a potent agonist, while the other might be a weaker agonist, an antagonist, or even inactive. Furthermore, there could be significant differences in their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), leading to variations in bioavailability and half-life.
Experimental Workflows for Comparative Analysis
To definitively compare the biological activities of enantiomers derived from (2R)- and (2S)-1-methoxypropan-2-amine, a series of in vitro and in vivo experiments are essential.
Chiral Separation and Purification
The first critical step is to obtain enantiomerically pure samples of the (R)- and (S)-derivatives. This can be achieved through various methods, including:
-
Chiral Chromatography: Utilizing chiral stationary phases (CSPs) to separate the enantiomers.[6][7]
-
Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers that can be separated by crystallization.[8]
The enantiomeric excess (e.e.) of the separated compounds should be determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Caption: Workflow for Chiral Separation and Purity Analysis.
In Vitro Biological Assays
A battery of in vitro assays should be conducted to compare the fundamental biological properties of the enantiomers.
-
Receptor Binding Assays: To determine the binding affinity (Ki) of each enantiomer to its target receptor.
-
Functional Assays: To measure the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of each enantiomer.
-
Enzyme Inhibition Assays: If the target is an enzyme, to determine the inhibitory potency (IC50) of each enantiomer.
-
Cell-Based Assays: To assess the cellular effects of each enantiomer, such as changes in signaling pathways or cell viability.
Caption: In Vitro Assay Cascade for Enantiomer Comparison.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Following in vitro characterization, in vivo studies in appropriate animal models are crucial to understand the behavior of the enantiomers in a whole organism.
-
Pharmacokinetic (PK) Studies: To determine the ADME properties of each enantiomer, including bioavailability, plasma concentration-time profiles, and clearance rates.
-
Pharmacodynamic (PD) Studies: To evaluate the in vivo efficacy and potency of each enantiomer in a relevant disease model.
-
Toxicology Studies: To assess the safety profile and potential adverse effects of each enantiomer.
Synthesis of Enantiomerically Pure 1-methoxypropan-2-amine
The synthesis of enantiomerically pure starting materials is paramount. Biocatalytic methods, particularly transamination, have gained prominence for their high stereoselectivity and environmentally friendly reaction conditions.[1]
Biocatalytic Synthesis via Transamination
This method involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using a transaminase enzyme.
Caption: Biocatalytic Synthesis of Chiral Amines.
Conclusion
The stereochemistry of molecules derived from (2R)- and (2S)-1-methoxypropan-2-amine is a critical determinant of their biological activity. As evidenced by the well-established case of chloroacetamide herbicides, the (S)-enantiomer often exhibits the desired biological effect, while the (R)-enantiomer is significantly less active. For researchers, scientists, and drug development professionals, this underscores the absolute necessity of synthesizing and evaluating both enantiomers of any chiral drug candidate. A thorough comparative analysis of their biological activities, from in vitro receptor binding to in vivo efficacy and safety, is essential for the development of safe and effective therapeutic agents. The assumption that a racemic mixture will suffice is a scientifically unsound and potentially dangerous approach in modern drug development.
References
- BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
- Matcham, G., et al. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA, 53(12), 584-589.
- Google Patents. (1998). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Gamonet, C., et al. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
- BenchChem. (n.d.). (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5.
- PubChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)- | C4H11NO | CID 7021536.
- ResearchGate. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine).
- Unknown. (n.d.). stereochemistry and biological activity of drugs.
- PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID.
- PMC. (n.d.).
- European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers - EP 0838448 A1.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
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Safety Operating Guide
Proper Disposal of (2R)-1-methoxypropan-2-amine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2R)-1-methoxypropan-2-amine, ensuring the safety of personnel and compliance with environmental regulations. Our focus is not just on procedure, but on the underlying principles that govern safe and effective chemical waste management.
Pre-Disposal Considerations: Understanding the Risks
This compound is a chiral amine with properties that necessitate careful handling. Before initiating any disposal protocol, it is imperative to recognize the inherent hazards associated with this compound. Safety Data Sheets (SDS) classify it as a flammable liquid and vapor, which is also harmful if swallowed and can cause severe skin burns and eye damage.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][2]
A thorough understanding of these risks is the foundation of a safe disposal plan. The flammability dictates that it must be kept away from heat, sparks, open flames, and other ignition sources.[1][2] Its corrosive nature underscores the critical importance of appropriate personal protective equipment (PPE) to prevent contact with skin and eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, the following PPE is mandatory. This is not merely a checklist, but a system to prevent exposure.
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are essential.[3] For tasks with a higher risk of splashing, a face shield worn over safety glasses is required.[3]
-
Skin Protection: Compatible, chemical-resistant gloves are a necessity.[4] Nitrile gloves provide good short-term protection, but it is crucial to inspect them before each use and dispose of them immediately after contact with the chemical.[3] Always use proper glove removal techniques to avoid skin contact.[4] A flame-retardant lab coat, fully buttoned, should be worn to protect the body.[3][4]
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2][4] If engineering controls are not sufficient, a government-approved respirator is necessary.[4]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z.87.1 1989 compliant safety glasses/goggles. Face shield for splash risk. | Protects against corrosive splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the corrosive amine, which can cause severe burns. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and provides a barrier in case of fire. |
| Footwear | Closed-toe, closed-heel shoes. | Protects feet from spills. |
| Respiratory | Use within a chemical fume hood. Government-approved respirator if needed. | Minimizes inhalation of harmful and flammable vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Waste Determination and Segregation
The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management in the United States.[5][6] As a generator of this waste, you are responsible for determining if it is hazardous. Based on its characteristics of flammability and corrosivity, this compound is considered a hazardous waste.
This chemical should be segregated from other waste streams to prevent incompatible materials from mixing, which could lead to dangerous reactions.[7] Specifically, keep it separate from strong oxidizing agents and acids.
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the hazards (e.g., "Flammable," "Corrosive").
-
Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.
Step 3: Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated area.[2] This area should be away from heat sources and direct sunlight.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.[8]
-
Accumulation Time: Be aware of your facility's hazardous waste accumulation time limits and ensure the waste is collected by your EHS department within that timeframe.
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.[9]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[9]
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area with a mild detergent and water, collecting the rinse water for disposal as hazardous waste.[11]
-
Reporting: Report the spill to your supervisor and EHS department.[12]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][13] Seek immediate medical attention.[2]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity.
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R)-1-methoxypropan-2-amine
As a senior application scientist, my priority extends beyond the product to ensuring you, my scientific colleagues, can advance your research with the highest degree of safety and confidence. This guide provides an in-depth, operational framework for handling (2R)-1-methoxypropan-2-amine, a valuable chiral building block. We will move beyond a simple checklist to a risk-based assessment, ensuring your personal protective equipment (PPE) is always aligned with the specific hazards of your procedure.
Hazard Analysis: The Foundation of Your Safety Protocol
This compound is a potent chemical that demands respect. Its hazard profile is multifaceted, and understanding these intrinsic properties is the critical first step in designing a robust safety plan. Every recommendation that follows is a direct response to these core dangers.
-
High Flammability: The compound is a highly flammable liquid and vapor (GHS Category 2) with a very low flash point of approximately 8.9°C.[1] Vapors are heavier than air and can travel a considerable distance to an ignition source, creating a flashback risk.[2] This necessitates stringent control of ignition sources and the use of equipment designed to prevent static discharge.[2][3][4]
-
Severe Corrosivity: It is classified as causing severe skin burns and eye damage (GHS Category 1C).[2][3] Contact with skin or eyes can lead to immediate and serious injury. This corrosive nature dictates the necessity for comprehensive barrier protection for the skin and eyes.
-
Acute Toxicity: The chemical is harmful if swallowed and if it comes into contact with the skin.[3] Inhalation may also cause respiratory irritation.[5][6]
-
Environmental Hazard: It is recognized as being harmful to aquatic life with long-lasting effects, mandating responsible handling and disposal to prevent environmental release.[2][3]
The Hierarchy of Controls: Your First Line of Defense
Before we even select our first piece of PPE, we must acknowledge the hierarchy of safety controls. PPE is the last line of defense. Your primary protection comes from:
-
Engineering Controls: All work with this compound must be conducted within a properly functioning chemical fume hood.[2][4] This is non-negotiable. The fume hood contains vapors, protecting you from respiratory exposure, and its sash provides a physical barrier against splashes. Ensure that eyewash stations and safety showers are nearby and unobstructed.[2][4]
-
Administrative Controls: Adhere to standard operating procedures (SOPs) that minimize the quantity of the chemical used and the duration of exposure. Always wash hands thoroughly after handling, even if gloves were worn.[7]
Core PPE Requirements for All Handling Scenarios
Anytime a container of this compound is open, the following PPE represents the absolute minimum requirement.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes to protect against splashes and vapors.[8][9]
-
Face Shield: When handling quantities greater than a few milliliters or when performing any operation with a heightened splash risk (e.g., transfers, heating, quenching), a full-face shield must be worn over your chemical splash goggles.[8][10]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: No single glove material is impervious to all chemicals. For this compound, a volatile and corrosive amine, nitrile gloves provide a good baseline of protection for incidental contact.[11] However, for prolonged tasks or direct immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.
-
The Double-Glove Technique: For all but the most minor handling tasks, wearing two pairs of nitrile gloves is a prudent and field-proven practice. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.
-
Glove Inspection Protocol: Always inspect gloves for tears, pinholes, or signs of degradation before each use.[7][10] Change gloves immediately if you suspect any contamination.[12] Never wear contaminated gloves outside of the immediate work area.[10]
-
-
Body Protection:
-
Flame-Resistant (FR) Lab Coat: Given the high flammability of this compound, a standard cotton or polyester-blend lab coat is not sufficient. A lab coat made from a flame-resistant material like Nomex® is required.[8] It must be fully buttoned with the sleeves rolled down.
-
Appropriate Attire: Long pants and closed-toe, non-perforated shoes are mandatory.[8][9][12] The shoes should be made of a non-porous material to prevent absorption in case of a spill.
-
Task-Specific PPE Protocols: A Risk-Based Approach
The level of PPE must escalate with the level of risk. The following table provides guidance for scaling your protection to the task at hand.
| Risk Level | Typical Tasks | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Weighing <1g in a fume hood; Preparing dilute solutions (<50 mL). | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Engineering Control: Chemical Fume Hood |
| Medium | Reactions involving 1-10g; Transfers of >50 mL; Column chromatography. | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves (consider outer neoprene) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Engineering Control: Chemical Fume Hood |
| High | Reactions >10g; Distillations; Spill cleanup; Response to equipment failure. | Chemical Splash Goggles & Face Shield | Heavy-Duty Gloves (Neoprene or Butyl Rubber) over inner Nitrile Gloves | Chemical-Resistant Coverall (e.g., Tychem®) | Air-Purifying Respirator with an organic vapor/amine cartridge (Type ABEK) or SCBA for major spills.[13] |
Procedural Workflows and Visual Guides
To ensure clarity and immediate comprehension in critical situations, the following workflows have been developed.
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Emergency Protocols: Spill and Exposure Response
Preparedness is paramount. In the event of an emergency, a clear, rehearsed plan is your most valuable asset.
In the case of a spill, follow these steps immediately.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
